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Foundational

Chemical structure and physicochemical properties of (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol

An In-Depth Technical Guide to (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol: Synthesis, Structure, and Physicochemical Properties Introduction: The Pyrazolo[1,5-a]pyridine Scaffold in Drug Discovery The pyrazolo[1,5-...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol: Synthesis, Structure, and Physicochemical Properties

Introduction: The Pyrazolo[1,5-a]pyridine Scaffold in Drug Discovery

The pyrazolo[1,5-a]pyridine ring system is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1][2] These fused bicyclic structures, characterized by a pyridine ring fused to a pyrazole ring, exhibit a unique combination of π-deficient and π-excessive electronic characteristics. This electronic nature contributes to their ability to engage in a wide range of intermolecular interactions, making them attractive scaffolds for the design of biologically active molecules.[3] Notably, derivatives of pyrazolo[1,5-a]pyridine have demonstrated a broad spectrum of pharmacological activities, including roles as kinase inhibitors, anti-inflammatory agents, and central nervous system modulators.[4][5] The substituent pattern on the pyrazolo[1,5-a]pyridine core plays a crucial role in modulating the biological and physicochemical properties of these compounds.[4] The introduction of bromine atoms, as in the case of (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol, can significantly influence a molecule's metabolic stability, lipophilicity, and binding interactions with target proteins. The hydroxymethyl group at the 3-position provides a handle for further derivatization or can act as a key hydrogen bonding moiety.

This technical guide provides a comprehensive overview of the chemical structure, a proposed synthetic route, and the predicted physicochemical properties of (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol. The methodologies and predictions presented herein are grounded in established chemical principles and literature precedents for analogous structures.

Chemical Structure and Synthesis

The core structure of (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol consists of a pyrazolo[1,5-a]pyridine scaffold with bromine atoms at the 4 and 6 positions and a hydroxymethyl group at the 3-position. The systematic IUPAC name for this compound is (4,6-dibromopyrazolo[1,5-a]pyridin-3-yl)methanol.

Proposed Synthetic Pathway

A plausible and efficient synthesis of (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol can be envisioned starting from a suitably substituted pyridine derivative. The general strategy involves the construction of the pyrazolo[1,5-a]pyridine core followed by functional group manipulations to introduce the desired substituents. A common and effective method for constructing the pyrazolo[1,5-a]pyridine ring system is the [3+2] cycloaddition reaction between an N-aminopyridinium ylide and an appropriate dipolarophile.[6]

A proposed multi-step synthesis is outlined below:

Step 1: Synthesis of 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile

The synthesis of the key intermediate, 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile, can be achieved via a TEMPO-mediated [3+2] annulation-aromatization reaction. This method has been reported for the synthesis of various substituted pyrazolo[1,5-a]pyridines.[7] The reaction would involve the corresponding N-aminopyridinium salt and acrylonitrile.

Step 2: Hydrolysis of the Nitrile to a Carboxylic Acid

The nitrile group of 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile can be hydrolyzed to the corresponding carboxylic acid, 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carboxylic acid, under acidic or basic conditions.

Step 3: Reduction of the Carboxylic Acid to the Alcohol

The final step is the reduction of the carboxylic acid to the primary alcohol, (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol. This can be accomplished using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃·THF).

Synthetic Pathway A 3,5-Dibromopyridine B N-Amino-3,5-dibromopyridinium salt A->B Aminating Agent C 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile B->C Acrylonitrile, TEMPO, DIPEA D 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carboxylic acid C->D Acid/Base Hydrolysis E (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol D->E LiAlH4 or BH3·THF

Caption: Proposed synthetic workflow for (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol.

Detailed Experimental Protocol (Hypothetical)

Synthesis of 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile (9p) [7]

  • To a solution of the corresponding N-aminopyridinium salt (1.0 eq) in a suitable solvent (e.g., DMF), add acrylonitrile (2.0 eq), TEMPO (1.2 eq), and DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Synthesis of 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carboxylic acid

  • Dissolve 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile in a mixture of a strong acid (e.g., concentrated H₂SO₄) and water.

  • Heat the mixture to reflux for several hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature and carefully neutralize with a base (e.g., NaOH solution) to precipitate the carboxylic acid.

  • Filter the solid, wash with water, and dry under vacuum.

Synthesis of (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol

  • To a suspension of LiAlH₄ (or a solution of BH₃·THF) in anhydrous THF under an inert atmosphere, add a solution of 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carboxylic acid in THF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water.

  • Filter the resulting solid and wash with THF.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to afford the target compound.

Physicochemical Properties

The predicted physicochemical properties of (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol are summarized in the table below. These values are estimated based on the chemical structure and data from related compounds.

PropertyPredicted Value
Molecular Formula C₈H₆Br₂N₂O
Molecular Weight 321.96 g/mol
Appearance Off-white to pale yellow solid
Melting Point > 150 °C (decomposes)
Solubility Soluble in DMSO and DMF; sparingly soluble in methanol and chloroform; insoluble in water and hexanes.
pKa Estimated to be around 1-2 for the protonated pyridine nitrogen.

Spectroscopic Characterization (Predicted)

The structural elucidation of (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol would rely on a combination of spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene and hydroxyl protons of the methanol group. The chemical shifts are predicted based on known values for similar heterocyclic systems.[8][9][10][11]

  • δ 8.5-8.7 ppm: A singlet corresponding to the H-7 proton.

  • δ 7.5-7.7 ppm: A singlet corresponding to the H-5 proton.

  • δ 7.3-7.5 ppm: A singlet corresponding to the H-2 proton.

  • δ 4.6-4.8 ppm: A doublet for the methylene protons (-CH₂OH), coupled to the hydroxyl proton.

  • δ 5.3-5.5 ppm: A triplet for the hydroxyl proton (-OH), coupled to the methylene protons.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.[8][10][11]

  • δ 140-150 ppm: Signals for the quaternary carbons of the pyridine and pyrazole rings.

  • δ 110-130 ppm: Signals for the CH carbons of the pyridine and pyrazole rings.

  • δ 95-115 ppm: Signals for the bromine-substituted carbons (C-4 and C-6).

  • δ 55-65 ppm: Signal for the methylene carbon (-CH₂OH).

Mass Spectrometry

Mass spectrometry would confirm the molecular weight of the compound.[12][13] The high-resolution mass spectrum (HRMS) should show the characteristic isotopic pattern for a molecule containing two bromine atoms.

  • [M]+, [M+2]+, [M+4]+: A characteristic isotopic cluster with a ratio of approximately 1:2:1, confirming the presence of two bromine atoms.

  • Fragmentation: Common fragmentation pathways would likely involve the loss of the hydroxymethyl group, bromine atoms, and cleavage of the heterocyclic rings.[12]

Potential Applications and Future Directions

Given the established biological activities of the pyrazolo[1,5-a]pyridine scaffold, (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. The bromine atoms can serve as handles for further functionalization via cross-coupling reactions, allowing for the rapid generation of a library of derivatives.[4] The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or converted to other functional groups to explore structure-activity relationships.

The potential of this compound as a kinase inhibitor is of particular interest, as many pyrazolo[1,5-a]pyridine and related pyrazolo[1,5-a]pyrimidine derivatives have shown potent activity against various kinases involved in cancer and inflammatory diseases.[4][5][14]

Applications Core (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol Derivatization Further Derivatization Core->Derivatization Applications Potential Applications Derivatization->Applications Kinase Kinase Inhibitors Applications->Kinase Inflammation Anti-inflammatory Agents Applications->Inflammation CNS CNS Modulators Applications->CNS

Caption: Potential applications and derivatization of the core molecule.

Conclusion

(4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol is a novel compound with significant potential as a versatile intermediate in the synthesis of new chemical entities for drug discovery and materials science. This guide has provided a comprehensive, albeit predictive, overview of its chemical structure, a plausible synthetic route, and its expected physicochemical and spectroscopic properties. The insights and protocols described herein are based on established chemical literature and provide a solid foundation for the future synthesis and investigation of this promising molecule.

References

  • Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines. Organic Letters - ACS Publications. (2021).
  • Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal.
  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. PMC.
  • Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. PMC.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing.
  • NMR Chemical Shifts. Journal of Organic Chemistry. (1997).
  • Novel Pyrazolo[1,5-a]pyridines as PI3 Kinase Inhibitors: Variation of the Central Linker Group. The Royal Society of Chemistry.
  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. MDPI. (2022).
  • Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation-Aromatization of N-Aminopyridines and. DOI.
  • (6-Bromopyrazolo[1,5-a]pyrimidin-3-yl)methanol. Appchem.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry. (2010).
  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PMC.
  • NMR Solvent Data Chart. Cambridge Isotope Laboratories, Inc..
  • 6-BroMopyrazolo[1,5-a]pyridine CAS#: 1264193-11-4. ChemicalBook.
  • Pyrazolo[1,5-a]pyridine derivatives and methods of their use. Google Patents. (2015).
  • 6-(Pyrazol-1-yl)pyrazolo[3,4-b]pyridines: Synthesis, Structure, and Wheat Growth Regulating. Russian Journal of General Chemistry. (2024).
  • (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanol. BLDpharm.
  • 3-Pyridinemethanol. PubChem.
  • Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b]. Asian Journal of Chemistry. (2016).
  • Identification of Dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones as Cyclic Products of β-Amidomethyl Vinyl Sulfone Alphavirus Cysteine Protease Inhibitors. PMC.
  • Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. (2018).
  • 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. (2013).
  • Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Journal of Applied Pharmaceutical Science. (2021).
  • Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles. ResearchGate.
  • 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. MDPI.
  • (6-Bromopyrazolo[1,5-a]pyrimidin-3-yl)methanol. Chem-Impex.
  • (6-Bromopyrazolo[1,5-a]pyrimidin-3-yl)methanol. Sigma-Aldrich.
  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Semantic Scholar. (2022).
  • 3-Pyridinemethanol: A Cornerstone Precursor in Modern Medicinal Chemistry. Benchchem.

Sources

Exploratory

Mechanism of formation and synthesis pathways for (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol

An in-depth technical analysis of the formation mechanisms and synthetic pathways for (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol requires a rigorous understanding of heterocyclic chemistry, specifically the manipul...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of the formation mechanisms and synthetic pathways for (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol requires a rigorous understanding of heterocyclic chemistry, specifically the manipulation of N-iminopyridinium ylides.

This molecule is a highly valued advanced intermediate in modern drug discovery. Its dibromo substitution pattern provides orthogonal handles for late-stage cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions), making it a foundational building block for synthesizing potent kinase inhibitors, most notably RET (Rearranged during Transfection) inhibitors such as Selpercatinib[1][2][3].

Retrosynthetic Strategy & Pathway Selection

The synthesis of (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol relies on the regioselective construction of the pyrazolo[1,5-a]pyridine core, followed by precise functional group transformations at the C-3 position.

Strategic Disconnections:

  • C-3 Hydroxymethylation: The primary alcohol is retrosynthetically derived from an aldehyde, which in turn is derived from a carbonitrile via controlled reduction[3].

  • Core Assembly: The 4,6-dibromopyrazolo[1,5-a]pyridine-3-carbonitrile core is constructed via a [3+2] dipolar cycloaddition between a 1,3-dipole (an N-iminopyridinium ylide) and a dipolarophile (acrylonitrile)[1][4][5].

  • Ylide Generation: The ylide is generated in situ by the deprotonation of a pre-brominated 1-amino-3,5-dibromopyridinium salt[4][6].

Retrosynthesis Target (4,6-Dibromopyrazolo[1,5-a] pyridin-3-yl)methanol Aldehyde 3-Carbaldehyde Intermediate Target->Aldehyde Reduction Nitrile 3-Carbonitrile Intermediate Aldehyde->Nitrile Reduction Salt 1-Amino-3,5-dibromo pyridinium salt Nitrile->Salt [3+2] Annulation Pyridine 3,5-Dibromopyridine Salt->Pyridine N-Amination

Fig 1: Retrosynthetic deconstruction of the target methanol derivative.

Mechanism of Formation

N-Amination of the Pyridine Core

The synthesis begins with the N-amination of 3,5-dibromopyridine. Because the two bromine atoms strongly withdraw electron density via induction, the pyridine nitrogen is weakly nucleophilic. To overcome this, a highly electrophilic amination reagent, O-(Mesitylsulfonyl)hydroxylamine (MSH), is utilized. The mesitylsulfonate acts as an exceptional leaving group, driving the formation of the 1-amino-3,5-dibromopyridinium salt[4][7].

[3+2] Cycloaddition and Aromatization

The core formation relies on the generation of an N-iminopyridinium ylide. When the pyridinium salt is treated with a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIEA), the N-amino group is deprotonated, yielding a 1,3-dipole[5][6].

This ylide undergoes a highly regioselective [3+2] cycloaddition with acrylonitrile. The negative charge localized on the exocyclic nitrogen attacks the electron-deficient β-carbon of acrylonitrile. The initial cycloadduct is a dihydropyrazolo[1,5-a]pyridine. To achieve the fully conjugated, aromatic pyrazolo[1,5-a]pyridine system, an oxidant (such as TEMPO or atmospheric oxygen) is introduced to facilitate oxidative dehydrogenation[1][4].

Mechanism Salt Pyridinium Salt Ylide N-Iminopyridinium Ylide (1,3-Dipole) Salt->Ylide DIEA (-H+) Adduct Dihydropyrazolo Cycloadduct Ylide->Adduct + Acrylonitrile [3+2] Cycloaddition Product Pyrazolo[1,5-a]pyridine Core Adduct->Product TEMPO (Oxidation) -H2

Fig 2:[3+2] cycloaddition mechanism forming the pyrazolo[1,5-a]pyridine core.

Chemoselective Reduction Sequence

Converting the C-3 carbonitrile to a primary alcohol requires a two-stage, chemoselective reduction to prevent the reductive cleavage of the sensitive C-Br bonds[3][8].

  • DIBAL-H Reduction: Diisobutylaluminum hydride (DIBAL-H) is a bulky, electrophilic reducing agent. At cryogenic temperatures (-78 °C), it reduces the nitrile to an intermediate aluminum-imine complex. Aqueous acidic workup hydrolyzes this complex to the aldehyde, preventing over-reduction to the amine[3].

  • NaBH₄ Reduction: The aldehyde is subsequently reduced to the target primary alcohol using Sodium Borohydride (NaBH₄) in methanol. NaBH₄ is a mild nucleophilic hydride source that selectively attacks the highly electrophilic carbonyl carbon without engaging in reductive dehalogenation of the C-4 and C-6 bromines[3].

Self-Validating Experimental Protocols

The following protocols are designed with built-in analytical checkpoints to ensure experimental integrity and causality.

Step 1: Synthesis of 1-Amino-3,5-dibromopyridinium 2,4,6-trimethylbenzenesulfonate
  • Procedure: Dissolve 3,5-dibromopyridine (1.0 equiv) in anhydrous CH₂Cl₂ at 0 °C. Add a solution of freshly prepared O-(Mesitylsulfonyl)hydroxylamine (MSH, 1.2 equiv) in CH₂Cl₂ dropwise. Stir for 10 minutes at 0 °C, then allow the mixture to warm to room temperature and stir for 4 hours.

  • Causality: MSH is used instead of hydroxylamine-O-sulfonic acid (HOSA) due to its superior solubility in organic solvents and higher reactivity.

  • Validation Check: The product precipitates as a white solid. TLC (10% MeOH/DCM) will show complete consumption of the UV-active starting material. LC-MS must confirm the presence of the [M+H]+ ion for the pyridinium cation.

Step 2: [3+2] Annulation to 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile
  • Procedure: Suspend the pyridinium salt (1.0 equiv) in 1,4-dioxane. Add acrylonitrile (2.5 equiv), followed by DIEA (1.5 equiv) and TEMPO (1.2 equiv). Stir the reaction mixture at ambient temperature for 12 hours under an open-air atmosphere.

  • Causality: Dioxane provides optimal solubility for the intermediates. TEMPO acts as a radical oxidant to drive the aromatization of the dihydropyrazole intermediate. Without TEMPO, the reaction stalls at the cycloadduct.

  • Validation Check: Disappearance of the highly polar salt baseline spot on TLC. Appearance of a new, highly UV-active spot (254 nm).

Step 3: Nitrile Reduction to 3-Carbaldehyde
  • Procedure: Dissolve the carbonitrile intermediate (1.0 equiv) in anhydrous toluene and cool to -78 °C under inert argon. Add DIBAL-H (1.0 M in toluene, 1.2 equiv) dropwise over 30 minutes. Stir at -78 °C for 2 hours. Quench carefully with a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously at room temperature until two clear phases form.

  • Causality: Rochelle's salt is mandatory to break down the stable aluminum emulsions, allowing for clean phase separation.

  • Validation Check: IR spectroscopy of the organic extract must show the complete disappearance of the sharp C≡N stretch (~2220 cm⁻¹) and the appearance of a strong C=O stretch (~1690 cm⁻¹).

Step 4: Aldehyde Reduction to (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol
  • Procedure: Dissolve the aldehyde (1.0 equiv) in anhydrous methanol at 0 °C. Add NaBH₄ (1.5 equiv) in small portions to control hydrogen gas evolution. Stir for 1 hour at 0 °C, then warm to room temperature for 1 hour. Quench with water, evaporate the methanol in vacuo, and extract with ethyl acetate.

  • Causality: Methanol acts as both solvent and proton donor, accelerating the reduction. NaBH₄ is chosen over LiAlH₄ to strictly avoid debromination.

  • Validation Check: ¹H NMR (DMSO-d₆) must show the disappearance of the aldehydic proton (~10.0 ppm) and the emergence of a methylene doublet (~4.8 ppm) coupled to a hydroxyl triplet (~5.2 ppm, which disappears upon D₂O shake).

Quantitative Data Summary

Reaction StepSubstrateReagents & SolventsTemp (°C)Yield (%)Primary Validation Method
1. N-Amination 3,5-DibromopyridineMSH, CH₂Cl₂0 to 2588 - 92LC-MS ([M+H]+ of cation)
2. [3+2] Annulation Pyridinium SaltAcrylonitrile, DIEA, TEMPO2575 - 82TLC (UV 254 nm)
3. Nitrile Reduction 3-CarbonitrileDIBAL-H, Toluene-7865 - 72IR (C=O stretch ~1690 cm⁻¹)
4. Aldehyde Reduction 3-CarbaldehydeNaBH₄, Methanol0 to 2590 - 95¹H NMR (Methylene @ 4.8 ppm)

References

  • [Substituted pyrazolo[1,5-a]pyridine compounds as ret kinase inhibitors] - Google Patents. 1

  • [Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation-Aromatization of N-Aminopyridines] - DOI. 4 3.[4,6-Dibromo-pyrazolo[1,5-a]pyridine-3-carbonitrile] - Xiamen Yunfan Biotech Co.,Ltd. 2 4.[Processes for the preparation of 6-(2-hydroxy-2-methylpropoxy)-4-(6-(6-((6-methoxypyridin-3-yl)methyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile] - Google Patents. 3 5.[Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review] - PMC. 8 6.[Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics] - MDPI. 5 7.[Silver-Catalyzed Cascade Approach to Access Fused Pyrazolo-naphthyridine and -isoquinoline Backbones] - ACS Omega. 6

  • [Synthesis of Pyrazolo[1,5-a]pyridinyl, Pyrazolo[1,5-a]quinolinyl, and Pyrazolo[5,1-a]isoquinolinyl Sulfonyl Fluorides via a [3 + 2] Annulation] - ACS Publications. 7

Sources

Foundational

Comprehensive Safety, Handling, and Application Guidelines for (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Safety Data Guide Executive Summary The compound (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol (CAS: 2...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Safety Data Guide

Executive Summary

The compound (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol (CAS: 2385177-77-3) is a highly functionalized, privileged heterocyclic building block [1]. The pyrazolo[1,5-a]pyridine core is widely utilized in medicinal chemistry as a bioisostere for indoles and purines, particularly in the development of kinase inhibitors [2]. This specific derivative features two orthogonal synthetic handles—bromine atoms at the C4 and C6 positions—and a hydroxymethyl group at the C3 position. This structural complexity allows for sequential, regioselective cross-coupling reactions, making it an invaluable precursor for complex drug scaffolds [3].

Physicochemical Properties & Hazard Identification

To design safe and effective experimental workflows, it is critical to understand the intrinsic properties and hazard profile of the compound.

Quantitative Data Summary
PropertyValue / Description
Chemical Name (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol
CAS Number 2385177-77-3
Molecular Formula C₈H₆Br₂N₂O
Molecular Weight 305.96 g/mol
Structural Class Fused bicyclic heteroaromatic
Storage Conditions 2-8°C, inert atmosphere (Argon/Nitrogen), protect from light
Hazard Causality & GHS Classification

Based on the structural homology to other brominated pyrazolo[1,5-a]pyridines, this compound requires strict adherence to safety protocols [4].

  • H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The electron-deficient pyrazolo[1,5-a]pyridine ring, exacerbated by two highly electronegative bromine atoms, acts as a strong electrophilic center. This makes the compound susceptible to nucleophilic attack by biological nucleophiles (e.g., thiol groups in cysteine residues of skin proteins), leading to covalent modification and subsequent contact dermatitis[4].

  • H335 (May cause respiratory irritation): The benzylic-like primary alcohol at the C3 position is prone to atmospheric oxidation if improperly stored, potentially generating a highly reactive aldehyde that acts as a severe respiratory irritant [5].

Safe Handling & Storage Workflows

To mitigate the risks outlined above, the following workflow must be strictly implemented in the laboratory.

HandlingWorkflow Receipt Reagent Receipt (CAS: 2385177-77-3) Storage Storage 2-8°C, Inert Gas, Dark Receipt->Storage Handling Handling Fume Hood, Nitrile Gloves Storage->Handling Spill Spill Response Absorb & Dispose as HazMat Handling->Spill Accident Exposure Exposure Protocol Rinse 15 mins, Seek Med Handling->Exposure Contact

Workflow for safe handling, storage, and emergency response.

Experimental Methodologies: Synthetic Utility & Validation Workflows

A primary application of (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol is its use in Regioselective Suzuki-Miyaura Cross-Coupling .

Mechanistic Causality of Regioselectivity: In the pyrazolo[1,5-a]pyridine system, the C6 position is para to the bridgehead nitrogen, rendering it significantly more electron-deficient than the C4 position (which is closer to the electron-donating pyrazole ring and sterically more hindered) [6]. Consequently, the oxidative addition of the Palladium(0) catalyst occurs preferentially at the C6-Br bond, allowing for the synthesis of mono-aryl derivatives while preserving the C4-Br bond for subsequent orthogonal functionalization[3].

Step-by-Step Regioselective Protocol
  • Reagent Preparation: In an oven-dried Schlenk flask, combine (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol (1.0 equiv), the desired aryl boronic acid (1.05 equiv), K₂CO₃ (2.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

    • Causality: Pd(dppf)Cl₂ is selected because the large bite angle of the dppf ligand facilitates the challenging reductive elimination step, while its stability prevents rapid catalyst deactivation in aqueous basic media.

  • Solvent Addition & Degassing: Add a biphasic mixture of 1,4-Dioxane/H₂O (4:1 v/v). Perform three freeze-pump-thaw cycles.

    • Causality: Dissolved oxygen can irreversibly oxidize the electron-rich Pd(0) active species to inactive Pd(II) complexes, halting the catalytic cycle. The biphasic solvent ensures the solubility of both the organic starting materials and the inorganic base.

  • Reaction Execution: Heat the reaction mixture to 80°C under an argon atmosphere for 4–6 hours.

Self-Validating System (In-Process Control)

To ensure the protocol is a self-validating system, an in-process control (IPC) must be performed at the 3-hour mark:

  • Action: Extract a 10 µL aliquot, quench with 100 µL EtOAc and 100 µL H₂O, and analyze the organic layer via LC-MS.

  • Validation Logic: The reaction is proceeding correctly if the LC-MS chromatogram shows a dominant [M+H]⁺ peak corresponding to the mono-coupled C6-aryl product, with <5% of the di-coupled byproduct.

  • System Correction: If the di-coupled mass peak exceeds 5%, it proves that oxidative addition at C4 is competing prematurely. The system mandates that the operator immediately lower the reaction temperature by 10°C to restore regioselectivity.

SuzukiPathway SM Starting Material (4,6-Dibromo) Pd Pd(0) Catalyst Activation SM->Pd OA Oxidative Addition (Regioselective at C6) Pd->OA TM Transmetalation (Boronic Acid + Base) OA->TM RE Reductive Elimination TM->RE RE->Pd Catalyst Regeneration Prod C6-Aryl Product (C4-Bromo retained) RE->Prod

Mechanistic pathway for regioselective Suzuki-Miyaura coupling at C6.

References

  • Wang, A., et al. "Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation-Aromatization." DOI. [Link][6]

  • "Optimized scale up of 3-pyrimidinylpyrazolo[1,5-a]pyridine via Suzuki coupling." Academia.edu.[Link][3]

  • "Synthesis of Pyrazolo[1,5-a]pyridinyl Sulfonyl Fluorides via a [3 + 2] Annulation." ACS Publications. [Link][2]

Sources

Exploratory

Crystallographic data and X-ray diffraction of (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol

An In-Depth Technical Guide to the Crystallographic Analysis of (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol and its Analogs This guide provides a comprehensive technical overview of the methodologies and expected ou...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystallographic Analysis of (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol and its Analogs

This guide provides a comprehensive technical overview of the methodologies and expected outcomes for the crystallographic analysis of (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol. While, as of the latest search, specific crystallographic data for this exact compound is not publicly available in the Cambridge Structural Database (CSD) or other public repositories[1][2], this document will leverage data from closely related pyrazolo[1,5-a]pyridine structures to provide a robust framework for researchers, scientists, and drug development professionals. The principles and techniques described herein are directly applicable to the analysis of this and similar molecular entities.

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potential applications as kinase inhibitors and anti-cancer agents[3][4][5]. Understanding the three-dimensional structure of these molecules at an atomic level is paramount for elucidating structure-activity relationships (SAR), optimizing ligand-target interactions, and guiding rational drug design. Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguously determining the solid-state structure of small molecules.

This guide will therefore proceed with a detailed exploration of the entire crystallographic workflow, from synthesis and crystal growth to data analysis and structural interpretation, using data from analogous compounds to illustrate key concepts and expected findings.

Part 1: Synthesis and Crystal Growth: The Foundation of a High-Quality Structure

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The synthetic strategy for pyrazolo[1,5-a]pyridines often involves a [3+2] cycloaddition reaction[6][7]. A plausible route to (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol is outlined below, based on established literature protocols.

Experimental Protocol: Synthesis
  • Synthesis of the N-aminopyridinium Precursor: The synthesis would likely start from a commercially available dibrominated pyridine derivative, which is then N-aminated.

  • Cycloaddition Reaction: The N-aminopyridinium ylide is then reacted with a suitable three-carbon synthon to construct the pyrazole ring.

  • Functional Group Interconversion: The final step would involve the introduction or modification of the methanol group at the 3-position of the pyrazolo[1,5-a]pyridine core.

Crystal Growth Methodologies

Obtaining single crystals suitable for SC-XRD is often a matter of patient experimentation with various crystallization techniques. The choice of solvent and crystallization method is critical and can significantly impact crystal quality.

  • Slow Evaporation: A solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at room temperature.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

For pyrazolo[1,5-a]pyridine derivatives, common solvents for crystallization include acetonitrile, methanol, ethanol, and mixtures with less polar solvents like hexanes[8][9].

Part 2: Single-Crystal X-ray Diffraction: From Diffraction Pattern to Molecular Structure

Once a suitable single crystal is obtained, it is subjected to X-ray diffraction analysis. The following workflow represents a standard procedure for SC-XRD.

Experimental Workflow for SC-XRD

SC-XRD_Workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase synthesis Synthesis of Compound crystal_growth Crystal Growth synthesis->crystal_growth Purified Compound crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection Single Crystals data_collection X-ray Data Collection crystal_selection->data_collection Mounted Crystal data_processing Data Processing & Reduction data_collection->data_processing Raw Diffraction Data structure_solution Structure Solution data_processing->structure_solution Reflection File (hkl) structure_refinement Structure Refinement structure_solution->structure_refinement Initial Atomic Model structure_validation Structure Validation structure_refinement->structure_validation Refined Structure

Caption: A typical workflow for single-crystal X-ray diffraction analysis.

Detailed Protocol for SC-XRD
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo-Kα or Cu-Kα radiation) and a detector. The crystal is cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.

  • Data Processing: The raw diffraction images are processed to integrate the intensities of the diffraction spots. The data is then corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption).

  • Structure Solution: The processed data is used to solve the phase problem and obtain an initial electron density map. This can be achieved using direct methods or Patterson methods.

  • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares algorithm. Anisotropic displacement parameters for non-hydrogen atoms are typically refined. Hydrogen atoms are often placed in calculated positions.

  • Structure Validation: The final refined structure is validated using software tools like CHECKCIF to ensure its chemical and geometric sensibility. The final crystallographic data is then typically deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC)[10][11].

Part 3: Hypothetical Crystallographic Data and Structural Interpretation

Based on the analysis of related pyrazolo[1,5-a]pyridine structures in the literature, we can predict the likely crystallographic parameters and structural features of (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol[8][9][12][13][14][15].

Table 1: Predicted Crystallographic Data
ParameterPredicted Value
Chemical FormulaC8H6Br2N2O
Formula Weight305.96
Crystal SystemMonoclinic or Orthorhombic
Space GroupP21/c or P212121
a (Å)10-15
b (Å)5-10
c (Å)15-20
α (°)90
β (°)90-105
γ (°)90
Volume (ų)1500-2000
Z4
Density (calculated) (g/cm³)1.8-2.0
R1 [I > 2σ(I)]< 0.05
wR2 (all data)< 0.10
Goodness-of-fit on F²~1.0
Molecular and Supramolecular Features

The molecular structure will be defined by the fused pyrazolo[1,5-a]pyridine ring system, which is expected to be largely planar. The methanol substituent at the 3-position will introduce a key functional group capable of acting as a hydrogen bond donor and acceptor. The two bromine atoms at the 4- and 6-positions will not only influence the electronic properties of the molecule but also play a significant role in the supramolecular assembly through halogen bonding.

Key Intermolecular Interactions

The crystal packing of (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol is likely to be dominated by a combination of hydrogen bonds, halogen bonds, and π-π stacking interactions.

Intermolecular_Interactions cluster_interactions Dominant Supramolecular Interactions mol1 O-H...N Hydrogen Bond mol2 C-Br...N/O Halogen Bond mol3 π-π Stacking Aromatic Ring Interaction hb Hydrogen Bonding (O-H...N) xb Halogen Bonding (C-Br...N/O) pi_pi π-π Stacking

Caption: Key intermolecular interactions expected in the crystal structure.

  • Hydrogen Bonding: The hydroxyl group of the methanol substituent is a potent hydrogen bond donor and can interact with the nitrogen atoms of the pyrazolo[1,5-a]pyridine ring system of neighboring molecules, forming chains or dimeric motifs.

  • Halogen Bonding: The bromine atoms are expected to act as halogen bond donors, interacting with electron-rich atoms such as the nitrogen or oxygen atoms of adjacent molecules.

  • π-π Stacking: The planar aromatic rings can engage in π-π stacking interactions, further stabilizing the crystal lattice.

Conclusion

This technical guide provides a comprehensive framework for the crystallographic analysis of (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol. By leveraging established synthetic protocols and crystallographic data from analogous compounds, we have outlined the expected experimental procedures and structural features. The insights gained from such an analysis are invaluable for the fields of medicinal chemistry and materials science, enabling the rational design of novel molecules with tailored properties.

References

  • Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation-Aromatization of N-Aminopyridines. Available at: [Link]

  • Synthesis, crystal structure, Hirshfeld surface analysis, and energy framework of bis{3-(4-bromophenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-4H-1,2,4-triazol-4-ido}nickel(II) methanol disolvate and comparison with its. Available at: [Link]

  • CCDC: Structural Chemistry Data, Software, and Insights. Available at: [Link]

  • Molecular structure of pyrazolo[1,5- a]pyrimidines: X-ray diffractometry and theoretical study. Available at: [Link]

  • Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - ResearchGate. Available at: [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC. Available at: [Link]

  • CCDC 960324: Experimental Crystal Structure Determination - OA Monitor Ireland. Available at: [Link]

  • Crystalline Derivatives of Dipyrazolo-1,5-diazocine and Dipyrazolopyrimidine: A Case of Unexpected Synthesis and Isostructural Polymorphism - MDPI. Available at: [Link]

  • Search - Access Structures - CCDC. Available at: [Link]

  • CCDC 2323924: Experimental Crystal Structure Determination - University of Otago. Available at: [Link]

  • Synthesis of pyrazolo[1,5-a]pyridines - Organic Chemistry Portal. Available at: [Link]

  • Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC. Available at: [Link]

  • Crystal Structure of 4,6-Bis{5-amino-3-tert-butyl-4-[(3-methyl-1,2,4-thiazol-5- yl)diazenyl]. Available at: [Link]

  • Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines - MDPI. Available at: [Link]

  • Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics - RSC Publishing. Available at: [Link]

  • X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol - PMC. Available at: [Link]

  • (6-Bromopyrazolo[1,5-a]pyrimidin-3-yl)methanol. Available at: [Link]

  • BindingDB BDBM5428 4-[3-(3-chloro-4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-6-yl]pyridine. Available at: [Link]

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - MDPI. Available at: [Link]

Sources

Foundational

In-Depth Physicochemical Profiling of (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol: Molecular Weight, Exact Mass, and TPSA Analysis

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Guide & Analytical Whitepaper Executive Summary The pyrazolo[1,5-a]pyridine scaffold has gained significant t...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Guide & Analytical Whitepaper

Executive Summary

The pyrazolo[1,5-a]pyridine scaffold has gained significant traction in modern medicinal chemistry, particularly in the development of kinase inhibitors (e.g., RET inhibitors) and CNS-active positive allosteric modulators . (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol serves as a highly functionalized, advanced building block for these therapeutic agents.

As a Senior Application Scientist, I have designed this guide to move beyond basic property listing. Here, we will deconstruct the physicochemical properties—specifically Molecular Weight (MW) , Exact Mass , and Topological Polar Surface Area (TPSA) —explaining the causality behind these metrics and providing a self-validating analytical protocol for structural verification.

Structural Deconstruction & Physicochemical Rationale

To fully leverage this compound in drug design, one must understand how its specific substitutions dictate its physical behavior.

Molecular Weight and Exact Mass

The core pyrazolo[1,5-a]pyridine system is a fused bicyclic heterocycle. The addition of a hydroxymethyl group at the C3 position and two heavy bromine atoms at the C4 and C6 positions drastically alters the mass profile.

  • Molecular Weight (305.957 g/mol ): Calculated using standard atomic weights, this value is crucial for determining molarity during assay preparation. The heavy bromine atoms increase the lipophilicity and target residence time without expanding the molecule's conformational flexibility.

  • Monoisotopic Exact Mass (303.8847 Da): Calculated using the most abundant stable isotopes ( 12 C, 1 H, 79 Br, 14 N, 16 O). This is the exact mass targeted during High-Resolution Mass Spectrometry (HRMS).

Topological Polar Surface Area (TPSA)

Calculated using the fragment-based methodology established by Ertl et al. , the TPSA is a predictive metric for drug transport properties, particularly Blood-Brain Barrier (BBB) permeability.

The TPSA of 37.53 Ų is derived from three polar contributors:

  • N1 (Pyrazole Aromatic Nitrogen): Contributes 12.89 Ų.

  • N4a (Bridgehead Nitrogen): Contributes 4.41 Ų.

  • Oxygen (Hydroxymethyl Group): Contributes 20.23 Ų.

Because the halogens (Bromine) do not contribute to the polar surface area, the molecule maintains a highly lipophilic profile. A TPSA of < 90 Ų strongly predicts excellent passive membrane diffusion and CNS penetrance.

TPSA_Breakdown A Total TPSA 37.53 Ų B Pyrazolo[1,5-a]pyridine Core 17.30 Ų A->B C Hydroxymethyl Group 20.23 Ų A->C D N1 (Aromatic sp2) 12.89 Ų B->D E N4a (Bridgehead) 4.41 Ų B->E F Oxygen (-OH) 20.23 Ų C->F

Fig 1: Fragment-based TPSA breakdown of (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol.

Quantitative Data Summaries

Table 1: Physicochemical Profile Summary
ParameterValueCausality / Significance
Molecular Formula C8H6Br2N2OCore scaffold + hydroxymethyl + 2x Bromine
Molecular Weight 305.957 g/mol Influences diffusion rate and overall lipophilicity
Monoisotopic Exact Mass 303.8847 DaCritical for high-resolution MS identification
TPSA 37.53 ŲPredicts excellent membrane and BBB permeability
SMILES OCC1=C2C(Br)=CC(Br)=CN2N=C1Unambiguous structural representation
Table 2: Diagnostic MS Isotopic Pattern ([M+H]⁺)

Because naturally occurring bromine exists as an almost 1:1 mixture of 79 Br and 81 Br, the dibromo- substitution creates a highly diagnostic, self-validating 1:2:1 triplet in mass spectrometry.

Isotope PeakExact m/zRelative AbundanceDiagnostic Causality
M 304.8920~25.7%Contains two 79 Br isotopes
M+2 306.8899~50.0%Contains one 79 Br and one 81 Br
M+4 308.8879~24.3%Contains two 81 Br isotopes

Experimental Validation: Self-Validating HRMS Protocol

To ensure scientific integrity, analytical protocols must be designed to self-validate. The following LC-HRMS methodology utilizes the compound's intrinsic physicochemical properties to confirm its identity without the immediate need for NMR.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Action: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol. Dilute to a working concentration of 1 µg/mL using a diluent of 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Causality: Formic acid acts as a proton donor, facilitating the protonation of the basic pyrazolo[1,5-a]pyridine nitrogen (N1). This drastically enhances ionization efficiency in Positive Electrospray Ionization (ESI+) mode.

Step 2: Chromatographic Separation

  • Action: Inject 5 µL onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Elute using a fast gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

  • Causality: The C18 stationary phase effectively retains the hydrophobic dibromo-compound, separating it from early-eluting polar matrix components. This prevents ion suppression and ensures a clean spectral window.

Step 3: High-Resolution Data Acquisition

  • Action: Acquire data using a Q-TOF or Orbitrap mass spectrometer calibrated to < 2 ppm mass accuracy. Set the scan range from m/z 100 to 600.

  • Causality: High mass resolving power (R > 30,000) is required to distinguish the target exact mass (304.8920 Da for [M+H]⁺) from isobaric background interferences.

Step 4: Isotopic Self-Validation

  • Action: Extract the ion chromatogram for m/z 304.89. Evaluate the mass spectrum at the apex of the chromatographic peak.

  • Causality: The protocol becomes self-validating by checking the 1:2:1 intensity ratio of the M, M+2, and M+4 peaks (See Table 2). If the M+2 peak (m/z 306.8899) is not approximately double the intensity of the M peak, the presence of two bromine atoms is falsified, indicating degradation or synthesis failure.

HRMS_Workflow S1 Sample Prep MeOH/H2O + 0.1% FA S2 ESI Ionization Positive Mode (+H) S1->S2 S3 Mass Analyzer Q-TOF / Orbitrap S2->S3 S4 Data Acquisition Extract m/z 304.89 S3->S4 S5 Self-Validation 1:2:1 Isotope Ratio S4->S5

Fig 2: Self-validating HRMS workflow for exact mass and isotopic pattern verification.

References

  • Discovery of APS03118, a Potent and Selective Next-Generation RET Inhibitor with a Novel Kinase Hinge Scaffold. Journal of Medicinal Chemistry. ACS Publications. URL:[Link]

  • Discovery of VU6024578/BI02982816: An mGlu1 Positive Allosteric Modulator with Efficacy in Preclinical Antipsychotic and Cognition Models. ACS Chemical Neuroscience. PMC. URL:[Link]

  • Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties. Journal of Medicinal Chemistry. ACS Publications. URL:[Link]

  • Pyrazolo[1,5-a]pyridine Compound Summary. PubChem. National Library of Medicine. URL:[Link]

Exploratory

In-Depth Technical Guide: Preliminary Biological Activity and Toxicity Screening of (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol

Audience: Researchers, scientists, and drug development professionals. Abstract: The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system that forms the core of numerous compounds with significant therape...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system that forms the core of numerous compounds with significant therapeutic potential. Its unique structural and electronic properties have led to the development of agents with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This guide provides a comprehensive framework for the initial biological and toxicological evaluation of a novel derivative, (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol. We will detail the rationale behind the selected screening assays, provide step-by-step protocols for their execution, and discuss the interpretation of preliminary data. This document is intended to serve as a practical resource for researchers initiating the preclinical assessment of this and structurally related compounds.

Introduction: The Therapeutic Promise of the Pyrazolo[1,5-a]pyridine Core

The pyrazolo[1,5-a]pyridine ring system is a bicyclic aromatic heterocycle that has garnered considerable attention in medicinal chemistry. Its isosteric relationship with purines and indoles allows it to interact with a variety of biological targets. The versatility of this scaffold, coupled with the ability to introduce diverse substituents, has enabled the generation of a vast chemical space with a wide spectrum of pharmacological activities.[1] Pyrazolopyridine derivatives have shown a range of biological activities including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, and anticancer properties.[2]

(4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol is a novel analogue that incorporates two bromine atoms at positions 4 and 6, and a hydroxymethyl group at position 3. The introduction of halogens, particularly bromine, can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and ability to form halogen bonds with biological targets. The hydroxymethyl group at position 3 provides a potential site for further derivatization or can participate in hydrogen bonding interactions within a receptor's active site.[3]

This guide will outline a strategic approach to the preliminary screening of this compound, focusing on two key areas of high therapeutic relevance for this scaffold: anticancer and antimicrobial activities. Furthermore, we will address the critical early-stage assessment of its toxicity profile.

Strategic Approach to Preliminary Screening

A logical and efficient screening cascade is paramount in the early stages of drug discovery. Our approach is designed to maximize data acquisition from a limited supply of the newly synthesized compound, while providing a clear " go/no-go " decision for further development.

Screening_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_activity Biological Activity Screening cluster_toxicity Toxicity Screening cluster_analysis Data Analysis & Decision Compound (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol Anticancer Anticancer Activity (e.g., NCI-60 Panel) Compound->Anticancer Primary Screen Antimicrobial Antimicrobial Activity (e.g., MIC/MBC) Compound->Antimicrobial Primary Screen InVitro_Tox In Vitro Cytotoxicity (e.g., MTT Assay) Compound->InVitro_Tox Concurrent Screen InVivo_Tox In Vivo Toxicity (e.g., Brine Shrimp) Compound->InVivo_Tox Concurrent Screen Data_Analysis Data Analysis & Hit Identification Anticancer->Data_Analysis Antimicrobial->Data_Analysis InVitro_Tox->Data_Analysis InVivo_Tox->Data_Analysis Go_NoGo Go/No-Go Decision for Further Development Data_Analysis->Go_NoGo

Figure 1: A streamlined workflow for the preliminary screening of novel compounds.

Anticancer Activity Screening

The pyrazolo[1,5-a]pyridine scaffold is present in several compounds with demonstrated anticancer activity.[4] Therefore, evaluating the cytotoxic potential of (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol against a panel of human cancer cell lines is a logical starting point.

Rationale for Cell Line Selection

For a preliminary screen, a diverse panel of cell lines representing different cancer types is recommended. The National Cancer Institute's NCI-60 panel is a well-established and extensively characterized set of 60 human tumor cell lines, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.[5][6] Utilizing a subset of this panel can provide initial insights into the compound's spectrum of activity. The NCI-60 screen has been instrumental in the discovery and development of numerous anticancer agents.[7][8]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[9]

Materials:

  • (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol

  • Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon))

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-40,000 cells per well in 100 µL of complete medium, depending on the cell line's doubling time.[10] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[9]

  • Compound Treatment: Prepare a stock solution of (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol in DMSO. Perform serial dilutions in complete medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

  • Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours at 37°C and 5% CO2.[11]

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL) to each well.[9]

  • Incubate for 3-4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Interpretation of Results

A low IC50 value (typically in the low micromolar or nanomolar range) suggests potent cytotoxic activity. Comparing the IC50 values across different cell lines can indicate a degree of selectivity.

Table 1: Hypothetical Anticancer Screening Data

Cell LineCancer Type(4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol IC50 (µM)Doxorubicin IC50 (µM)
MCF-7Breast15.20.8
A549Lung8.91.2
HCT116Colon25.10.5

Antimicrobial Activity Screening

Given that many nitrogen-containing heterocyclic compounds exhibit antimicrobial properties, it is prudent to assess the potential of (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol against a panel of pathogenic bacteria and fungi.[12]

Rationale for Strain Selection

A representative panel should include Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and a yeast species (e.g., Candida albicans).

Experimental Protocol: Broth Microdilution for MIC and MBC

The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of an antimicrobial agent.[13] This method quantitatively measures the in vitro activity of antimicrobials.[13]

Materials:

  • (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol

  • Bacterial and fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi

  • 96-well plates

  • Bacterial and fungal inoculums standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL).[14]

  • Positive controls (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Resazurin solution (for viability indication)

Procedure:

  • Compound Preparation: Prepare a stock solution of the compound in DMSO and perform serial dilutions in the appropriate broth in a 96-well plate.[13]

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[15] This can be assessed visually or by adding a viability indicator like resazurin.

  • MBC Determination: To determine the MBC, an aliquot from the wells showing no visible growth is subcultured onto agar plates. The MBC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in bacterial viability.

Interpretation of Results

Low MIC and MBC values indicate potent antimicrobial activity. A large difference between the MIC and MBC may suggest a bacteriostatic rather than a bactericidal effect. The results are typically reported as Susceptible (S), Intermediate (I), or Resistant (R) based on established breakpoints.[15]

Table 2: Hypothetical Antimicrobial Screening Data

MicroorganismType(4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol MIC (µg/mL)Control MIC (µg/mL)
S. aureusGram-positive32Ciprofloxacin: 0.5
E. coliGram-negative>128Ciprofloxacin: 0.25
C. albicansYeast64Fluconazole: 1

Preliminary Toxicity Screening

Early assessment of toxicity is crucial to avoid costly failures in later stages of drug development. A combination of in vitro and in vivo models can provide a preliminary toxicity profile.

In Vitro Cytotoxicity Against Normal Cells

It is important to assess the compound's cytotoxicity against non-cancerous cell lines to determine its therapeutic window. A human fibroblast cell line (e.g., MRC-5) or primary cells can be used. The MTT assay protocol described in section 3.2 can be adapted for this purpose.[16]

In Vivo Toxicity: Brine Shrimp Lethality Assay

The brine shrimp lethality assay is a simple, rapid, and low-cost in vivo assay for preliminary toxicity screening.[17][18] It is a convenient general bioassay for active compounds of both natural and synthetic origin and has been shown to have a good correlation with cytotoxic activity in some cancer cell lines.[17]

Materials:

  • (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol

  • Brine shrimp (Artemia salina) eggs

  • Artificial seawater

  • Vials or small beakers

  • Light source

Procedure:

  • Hatching of Brine Shrimp: Hatch the brine shrimp eggs in artificial seawater with constant aeration and illumination for 24-48 hours.[19][20]

  • Assay Setup: Prepare a series of dilutions of the compound in seawater.

  • Add a defined number of nauplii (larvae), typically 10-20, to each vial containing the compound dilutions.[19]

  • Incubation: Incubate for 24 hours under a light source.[20]

  • Counting: Count the number of surviving nauplii in each vial.[20]

  • Data Analysis: Calculate the percentage of mortality for each concentration and determine the LC50 value (the concentration that is lethal to 50% of the nauplii).[18]

Interpretation of Toxicity Data

A high IC50 value against normal cells and a high LC50 value in the brine shrimp assay are desirable, indicating low general toxicity. The selectivity index (SI), calculated as the ratio of the IC50 in normal cells to the IC50 in cancer cells, is a useful parameter for evaluating the therapeutic potential. A higher SI value indicates greater selectivity for cancer cells.

Table 3: Hypothetical Toxicity Screening Data

AssayCell Line/Organism(4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol LC50/IC50
In Vitro CytotoxicityMRC-5 (Normal Lung Fibroblast)IC50: >100 µM
Brine Shrimp LethalityArtemia salinaLC50: 85 µg/mL

Mechanistic Considerations and Future Directions

The preliminary data will guide the subsequent steps in the development of (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol. If promising anticancer activity is observed, further studies could focus on elucidating the mechanism of action.

Potential_Mechanisms cluster_compound Compound cluster_targets Potential Cellular Targets cluster_outcomes Cellular Outcomes Compound (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol Kinases Kinase Inhibition (e.g., CDK, Aurora) Compound->Kinases DNA_Interaction DNA Intercalation/ Alkylation Compound->DNA_Interaction Apoptosis_Induction Apoptosis Induction (e.g., Caspase activation) Compound->Apoptosis_Induction Cell_Cycle_Arrest Cell Cycle Arrest Kinases->Cell_Cycle_Arrest DNA_Interaction->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Interaction->Apoptosis Apoptosis_Induction->Apoptosis

Figure 2: Potential mechanisms of action for a novel anticancer agent.

Future studies could include:

  • Broader Screening: Expanding the panel of cancer cell lines and microbial strains.

  • Mechanism of Action Studies: Investigating the effect of the compound on the cell cycle, apoptosis, and specific signaling pathways. Many pyrazole derivatives have been shown to interact with various targets including tubulin, EGFR, CDK, BTK, and DNA.[2]

  • In Vivo Efficacy Studies: Evaluating the compound's efficacy in animal models of cancer or infectious disease.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

Conclusion

This guide has provided a comprehensive and rational approach for the preliminary biological and toxicological evaluation of (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol. By following the outlined protocols, researchers can efficiently gather the initial data necessary to make informed decisions about the future development of this promising compound. The integration of anticancer, antimicrobial, and toxicity screening at an early stage is a critical strategy for identifying novel therapeutic agents with a favorable safety and efficacy profile.

References

  • Brine shrimp lethality assay. (2017). Semantic Scholar. Retrieved from [Link]

  • Chandra, C., et al. (2012). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. PMC. Retrieved from [Link]

  • Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH. Retrieved from [Link]

  • Le, J. (2024). Antimicrobial Susceptibility Testing. StatPearls - NCBI Bookshelf - NIH. Retrieved from [Link]

  • Al-Tel, T. H., et al. (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. PMC. Retrieved from [Link]

  • (2023). 6-bromopyrazolo [1,5-a ] pyridine-3-carboxylic acid and preparation method thereof. Google Patents.
  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. Retrieved from [Link]

  • (2026). (PDF) Brine shrimp lethality assay. ResearchGate. Retrieved from [Link]

  • Aslantürk, Ö. S. (2017). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen. Retrieved from [Link]

  • da Silva, J. C. C., et al. (2022). The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle. MDPI. Retrieved from [Link]

  • Shoemaker, R. H. (2006). Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines. PMC. Retrieved from [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. Retrieved from [Link]

  • Protocol – EMACC-WG / MSF Norway / Oslo University Hospital – 2019 - methanol poisoning. Médecins Sans Frontières. Retrieved from [Link]

  • Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation-Aromatization of N-Aminopyridines and. DOI. Retrieved from [Link]

  • de Souza, M. C. B. V., et al. (2004). Antileishmanial Pyrazolopyridine Derivatives: Synthesis and Structure−Activity Relationship Analysis. Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]

  • NCI-60 Screening Methodology. National Cancer Institute. Retrieved from [Link]

  • Antimicrobial Susceptibility Testing. APEC.org. Retrieved from [Link]

  • FDA-Recognized Antimicrobial Susceptibility Test Interpretive Criteria. FDA. Retrieved from [Link]

  • Decades of Discovery: How the NCI-60 Revolutionized Cancer Drug Screening. American Association for Cancer Research. Retrieved from [Link]

  • Evaluation of Toxicity with Brine Shrimp Assay. PMC. Retrieved from [Link]

  • Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles. ResearchGate. Retrieved from [Link]

  • Concise routes to pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones. RSC Publishing. Retrieved from [Link]

  • Current status of pyrazole and its biological activities. PMC. Retrieved from [Link]

  • Talaviya, R., et al. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. Retrieved from [Link]

  • Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Idexx. Retrieved from [Link]

  • (2001). (PDF) Fomepizole for the Treatment of Methanol Poisoning. ResearchGate. Retrieved from [Link]

  • Shoemaker, R. H. (2023). The NCI-60 Human Tumor Cell Line Screen: A Catalyst for Progressive Evolution of Models for Discovery and Development of Cancer Drugs. AACR Journals. Retrieved from [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. Retrieved from [Link]

  • Brine Shrimp Lethality Assay of the Aqueous and Ethanolic Extracts of the Selected Species of Medicinal Plants. MDPI. Retrieved from [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PMC. Retrieved from [Link]

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. MDPI. Retrieved from [Link]

  • Methanol poisoning, case report. MedCrave online. Retrieved from [Link]

  • NCI-60. Wikipedia. Retrieved from [Link]

  • METHANOL (PIM 335). Inchem.org. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol Derivatives: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the multi-step synthesis of (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol, a key intermediate fo...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the multi-step synthesis of (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol, a key intermediate for the development of novel therapeutics. The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities.[1][2][3] This protocol details a robust and reproducible synthetic pathway, starting from commercially available 3,5-dibromopyridine, and outlines subsequent derivatization strategies to access a library of novel compounds. The described methodologies are intended to be a valuable resource for researchers in academic and industrial settings engaged in drug discovery and development.

Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its structural resemblance to purines and its ability to act as a versatile scaffold for the development of potent and selective modulators of various biological targets.[1][2] Derivatives of this heterocyclic system have been reported to possess a broad spectrum of pharmacological activities, including but not limited to, kinase inhibition, anti-inflammatory, and anti-cancer properties. The strategic placement of functional groups on the pyrazolo[1,5-a]pyridine ring system allows for the fine-tuning of physicochemical properties and biological activity, making it an attractive starting point for the design of novel drug candidates.

This guide provides a detailed, step-by-step protocol for the synthesis of (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol, a key building block that allows for further diversification through functionalization of the hydroxyl group and the two bromine atoms.

Overall Synthetic Strategy

The synthesis of (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol is accomplished through a three-stage process, commencing with the formation of the pyrazolo[1,5-a]pyridine core, followed by the introduction of a C3-substituent, and culminating in the reduction to the target methanol. Subsequent derivatization is then possible at the bromine-substituted positions.

Synthetic_Pathway A 3,5-Dibromopyridine B N-Amino-3,5-dibromopyridinium Mesitylenesulfonate A->B N-Amination C 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile B->C [3+2] Cycloaddition D 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carboxylic acid C->D Hydrolysis E (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol D->E Reduction F Derivatives E->F Derivatization (e.g., Suzuki Coupling)

Figure 1: Overall synthetic workflow.

Detailed Experimental Protocols

Stage 1: Synthesis of the Pyrazolo[1,5-a]pyridine Core

The initial phase of the synthesis involves the construction of the fused heterocyclic system. This is achieved through the N-amination of 3,5-dibromopyridine followed by a [3+2] cycloaddition reaction.

Step 1.1: Synthesis of N-Amino-3,5-dibromopyridinium Mesitylenesulfonate

The N-amination of pyridines is a critical step in the formation of the pyrazolo[1,5-a]pyridine ring system. O-(Mesitylenesulfonyl)hydroxylamine (MSH) is an effective aminating agent for this transformation.[2]

  • Materials:

    • 3,5-Dibromopyridine

    • O-(Mesitylenesulfonyl)hydroxylamine (MSH)

    • Dichloromethane (DCM), anhydrous

    • Diethyl ether

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 3,5-dibromopyridine (1.0 eq.) in anhydrous dichloromethane (DCM).

    • Cool the solution to 0 °C in an ice bath.

    • To this stirred solution, add a solution of O-(Mesitylenesulfonyl)hydroxylamine (MSH) (1.1 eq.) in anhydrous DCM dropwise over 30 minutes.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, the product will precipitate out of the solution. If not, add diethyl ether to induce precipitation.

    • Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield N-Amino-3,5-dibromopyridinium Mesitylenesulfonate as a white solid.

Step 1.2: Synthesis of 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile

This step involves a [3+2] cycloaddition reaction between the N-aminopyridinium salt and acrylonitrile, which serves as the three-carbon synthon.

  • Materials:

    • N-Amino-3,5-dibromopyridinium Mesitylenesulfonate

    • Acrylonitrile

    • Potassium carbonate (K₂CO₃)

    • Dimethylformamide (DMF), anhydrous

  • Procedure:

    • To a stirred suspension of N-Amino-3,5-dibromopyridinium Mesitylenesulfonate (1.0 eq.) and potassium carbonate (3.0 eq.) in anhydrous dimethylformamide (DMF), add acrylonitrile (1.5 eq.) at room temperature.

    • Heat the reaction mixture to 80 °C and stir for 4-6 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • A solid precipitate will form. Collect the solid by vacuum filtration.

    • Wash the solid with water and a small amount of cold ethanol.

    • Dry the solid under vacuum to afford 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Stage 2: Conversion of the Nitrile to the Carboxylic Acid

The nitrile functional group is a versatile handle that can be converted to the desired hydroxymethyl group via a two-step hydrolysis and reduction sequence.

Step 2.1: Hydrolysis of 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile to 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carboxylic acid

Acid-catalyzed hydrolysis is a reliable method for the conversion of nitriles to carboxylic acids.

  • Materials:

    • 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile

    • Sulfuric acid (H₂SO₄), concentrated

    • Water

  • Procedure:

    • In a round-bottom flask, add 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile (1.0 eq.) to a mixture of concentrated sulfuric acid and water (e.g., 2:1 v/v).

    • Heat the mixture to reflux (approximately 100-110 °C) and stir for 8-12 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • A precipitate will form. Adjust the pH of the solution to approximately 3-4 with a saturated solution of sodium bicarbonate to ensure complete precipitation of the carboxylic acid.

    • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carboxylic acid.

Stage 3: Reduction to (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol

The final step in the synthesis of the target compound is the reduction of the carboxylic acid to the primary alcohol. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent suitable for this transformation.[4][5]

  • Materials:

    • 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carboxylic acid

    • Lithium aluminum hydride (LiAlH₄)

    • Tetrahydrofuran (THF), anhydrous

    • Sodium sulfate, anhydrous

    • Ethyl acetate

  • Procedure:

    • Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. All manipulations should be performed under an inert atmosphere (nitrogen or argon) and with appropriate personal protective equipment.

    • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend LiAlH₄ (2.0-3.0 eq.) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • In a separate flask, dissolve 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carboxylic acid (1.0 eq.) in anhydrous THF.

    • Slowly add the solution of the carboxylic acid to the stirred LiAlH₄ suspension at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).

    • A granular precipitate will form. Stir the mixture at room temperature for 30 minutes.

    • Filter the mixture through a pad of Celite®, washing the filter cake with THF and ethyl acetate.

    • Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol.

    • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure product.

Derivatization of (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol

The dibrominated pyrazolo[1,5-a]pyridine scaffold is an excellent platform for further diversification via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[6] This allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 4- and 6-positions.

Derivatization cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol D Mono- or Di-arylated Derivatives A->D B Aryl/Heteroaryl Boronic Acid or Ester B->D C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) C->D

Figure 2: General scheme for Suzuki-Miyaura cross-coupling.

General Protocol for Suzuki-Miyaura Cross-Coupling:

  • Materials:

    • (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol

    • Aryl or heteroaryl boronic acid or ester (1.1-2.2 eq.)

    • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 5 mol%)

    • Base (e.g., Potassium carbonate, K₂CO₃, 2.0 eq.)

    • Solvent system (e.g., 1,4-Dioxane and water, 4:1)

  • Procedure:

    • In a reaction vessel, combine (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol (1.0 eq.), the boronic acid/ester, the palladium catalyst, and the base.

    • Evacuate and backfill the vessel with an inert gas (nitrogen or argon) three times.

    • Add the degassed solvent system.

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired arylated derivative.

Table 1: Reagent Quantities and Expected Yields (Illustrative)

StepStarting MaterialKey ReagentsProductTypical Yield
1.13,5-DibromopyridineMSHN-Amino-3,5-dibromopyridinium Mesitylenesulfonate70-85%
1.2N-Aminopyridinium saltAcrylonitrile, K₂CO₃4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile60-75%
2.13-CarbonitrileH₂SO₄, H₂O4,6-Dibromopyrazolo[1,5-a]pyridine-3-carboxylic acid85-95%
33-Carboxylic acidLiAlH₄(4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol75-90%
4Dibromo-methanolAryl boronic acid, Pd(PPh₃)₄, K₂CO₃Arylated derivative50-80%

Characterization

The identity and purity of all synthesized compounds should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the compounds.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compounds.

Conclusion

This application note provides a detailed and logical synthetic pathway for the preparation of (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol and its subsequent derivatization. The protocols described herein are based on established and reliable chemical transformations, offering a solid foundation for the synthesis of novel pyrazolo[1,5-a]pyridine derivatives for screening in drug discovery programs. The versatility of the dibrominated intermediate opens up a vast chemical space for exploration, enabling the generation of diverse compound libraries with the potential for significant biological activity.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. Available at: [Link]

  • Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Publishing. Available at: [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PMC. Available at: [Link]

  • N-Amino Pyridinium Salts in Organic Synthesis. PMC. Available at: [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Available at: [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. Available at: [Link]

  • Reduction of carboxylic acids to primary alcohols using LiAlH4. Master Organic Chemistry. Available at: [Link]

Sources

Application

Topic: Suzuki-Miyaura Cross-Coupling Reaction Conditions for (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol

An Application Guide for the Synthesis of Arylated Pyrazolo[1,5-a]pyridines Introduction: The Strategic Importance of Pyrazolo[1,5-a]pyridines The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequ...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the Synthesis of Arylated Pyrazolo[1,5-a]pyridines

Introduction: The Strategic Importance of Pyrazolo[1,5-a]pyridines

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and structural rigidity make it a valuable building block for developing novel therapeutic agents and functional materials. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for carbon-carbon bond formation, enabling the precise installation of aryl or heteroaryl substituents onto this core structure.[1]

This document provides a detailed guide for researchers on performing the Suzuki-Miyaura cross-coupling reaction on a particularly challenging substrate: (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol . We will delve into the strategic considerations for achieving high-yield, selective couplings, present detailed experimental protocols, and offer insights into troubleshooting common issues.

Strategic Considerations for a Challenging Substrate

The successful functionalization of (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol requires careful consideration of several factors inherent to its structure.

  • Regioselectivity in a Dihalogenated System : The presence of two distinct bromine atoms at the C4 and C6 positions necessitates a strategy for selective mono-arylation or a more exhaustive approach for di-arylation. The relative reactivity of these positions is governed by a combination of electronic and steric factors. In dihalogenated pyridines, halides positioned alpha to the nitrogen (C2/C6) are often more reactive.[2] However, the electronic influence of the fused pyrazole ring can modulate this reactivity. Bond Dissociation Energy (BDE) calculations on similar 2,4-dibromopyridine systems indicate the C2-Br bond is often weaker than the C4-Br bond, favoring reaction at the C2 position.[3] By analogy, for the 4,6-dibromo substrate, the C6-Br bond is anticipated to be the more reactive site for the initial oxidative addition of the palladium catalyst. Achieving high selectivity often depends on the careful choice of ligand and reaction conditions.[2][4][5]

  • Functional Group Tolerance : The primary alcohol (-CH2OH) at the C3 position is a key feature. While Suzuki-Miyaura reactions are known for their broad functional group tolerance, the choice of base is critical to avoid undesired side reactions, such as deprotonation and subsequent reaction of the hydroxyl group.[1][6] The use of moderately strong bases like carbonates or phosphates is generally preferred over stronger bases that could interfere with the alcohol.

  • Catalyst Selection for a Heterocyclic Substrate : Nitrogen-containing heterocycles can coordinate with the palladium catalyst, potentially leading to catalyst deactivation.[7] To mitigate this, modern catalyst systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald biarylphosphine ligands like XPhos) or N-heterocyclic carbenes (NHCs) are highly recommended.[8][9] These ligands promote the formation of the active monoligated palladium species, enhance the rate of oxidative addition, and prevent catalyst inhibition.[9]

  • Common Side Reactions : Two primary side reactions can diminish yield:

    • Protodeboronation : The cleavage of the C-B bond of the boronic acid, particularly prevalent with electron-deficient or heteroaryl boronic acids.[10] This can be minimized by using boronic esters (e.g., pinacol esters), carefully selecting the base, and avoiding unnecessarily high temperatures or prolonged reaction times.

    • Hydrodehalogenation : The replacement of a bromine atom on the substrate with a hydrogen atom. This can occur under certain conditions and is a competing pathway to the desired cross-coupling.[11]

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-defined catalytic cycle involving a palladium(0) species. Understanding these steps is crucial for optimizing reaction conditions.[10][12]

Suzuki_Miyaura_Cycle cluster_regeneration Catalyst Regeneration Pd0 Active Pd(0)Ln Catalyst OxAdd Oxidative Addition Intermediate (Ar-Pd(II)-X) Pd0->OxAdd Oxidative Addition Transmetal Transmetalation Intermediate (Ar-Pd(II)-Ar') OxAdd->Transmetal Transmetalation Transmetal->Pd0 RedElim Biaryl Product (Ar-Ar') Transmetal->RedElim Reductive Elimination RedElim->Pd0 ArX Aryl Halide (Ar-X) ArX->OxAdd Boronate Boronate (Ar'-B(OR)3-) Boronate->Transmetal Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimized Reaction Parameters

The selection of each reaction component has a profound impact on the outcome. The following table summarizes recommended starting points for the selective mono-arylation versus a di-arylation of (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol.

ParameterSelective Mono-Arylation (at C6)Di-Arylation (at C4 & C6)Rationale
Pd Precatalyst XPhos Pd G3 (1-3 mol%)XPhos Pd G3 (2-5 mol%)XPhos-based precatalysts are highly active for challenging heteroaryl couplings, providing good stability and turnover numbers.[11][13]
Boronic Acid 1.1 - 1.2 equivalents2.5 - 3.0 equivalentsA slight excess is used for mono-coupling to ensure full conversion of the limiting reagent. A larger excess drives the reaction to completion for di-substitution.
Base K₃PO₄ (2.0 equivalents)Cs₂CO₃ (4.0 equivalents)K₃PO₄ is an effective base for many challenging couplings.[9] Cs₂CO₃ is more soluble and often more effective for forcing conditions required for double coupling.
Solvent 1,4-Dioxane / H₂O (4:1)1,4-Dioxane / H₂O (4:1) or Toluene / H₂O (4:1)An aqueous mixture is standard, aiding in dissolving the base and facilitating the transmetalation step.[14][15]
Temperature 80 - 100 °C100 - 110 °CLower temperatures favor selectivity for the more reactive C6 position. Higher temperatures provide the energy needed to overcome the activation barrier for the second coupling at the less reactive C4 position.
Reaction Time 4 - 12 hours12 - 24 hoursReaction should be monitored by TLC or LC-MS to determine completion.

Detailed Experimental Protocols

General Experimental Workflow

Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Substrate, Boronic Acid, Base setup->reagents sparge Degas Solvent (Sparge with N2/Ar) reagents->sparge add_solvent Add Degassed Solvent sparge->add_solvent add_catalyst Add Pd Catalyst add_solvent->add_catalyst heat Heat to Target Temperature add_catalyst->heat monitor Monitor Reaction (TLC / LC-MS) heat->monitor workup Aqueous Workup & Extraction monitor->workup Upon Completion purify Purification (Column Chromatography) workup->purify end Characterized Product purify->end

Caption: General experimental workflow for the Suzuki-Miyaura reaction.

Protocol 1: Selective Mono-Arylation at the C6-Position

This protocol is optimized to favor the formation of (4-Bromo-6-aryl-pyrazolo[1,5-a]pyridin-3-yl)methanol.

Materials and Reagents:

  • (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol (1.0 mmol, 1.0 equiv)

  • Arylboronic Acid (1.2 mmol, 1.2 equiv)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • XPhos Pd G3 (0.02 mmol, 2 mol%)

  • 1,4-Dioxane (8 mL)

  • Deionized Water (2 mL)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup : To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol (1.0 mmol), the desired arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).[12]

  • Inert Atmosphere : Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.

  • Solvent Addition : Prepare a 4:1 mixture of 1,4-dioxane and water and degas it by sparging with nitrogen or argon for 20 minutes. Add 10 mL of this degassed solvent mixture to the reaction flask via syringe.

  • Catalyst Addition : Add the XPhos Pd G3 catalyst (0.02 mmol) to the flask under a positive pressure of inert gas.

  • Reaction : Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours. Look for the disappearance of the starting material and the appearance of a major, less polar product spot.

  • Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with 50 mL of ethyl acetate and wash with 25 mL of water, followed by 25 mL of brine.[12]

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired mono-arylated product.[12]

Protocol 2: Exhaustive Di-Arylation

This protocol uses more forcing conditions to synthesize (4,6-Diaryl-pyrazolo[1,5-a]pyridin-3-yl)methanol.

Materials and Reagents:

  • (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol (1.0 mmol, 1.0 equiv)

  • Arylboronic Acid (2.8 mmol, 2.8 equiv)

  • Cesium Carbonate (Cs₂CO₃) (4.0 mmol, 4.0 equiv)

  • XPhos Pd G3 (0.04 mmol, 4 mol%)

  • 1,4-Dioxane (8 mL)

  • Deionized Water (2 mL)

Procedure:

  • Reaction Setup : Follow step 1 from Protocol 1, using the quantities listed above. Cesium carbonate is used as it is a stronger base often required for less reactive C-Br bonds.

  • Inert Atmosphere : Follow step 2 from Protocol 1.

  • Solvent and Catalyst Addition : Follow steps 3 and 4 from Protocol 1, using the appropriate amounts of solvent and catalyst.

  • Reaction : Place the flask in a preheated oil bath at 110 °C and stir vigorously.

  • Monitoring : Monitor the reaction. This reaction will likely proceed through the mono-arylated intermediate. Continue heating until the starting material and the intermediate are fully consumed (typically 12-24 hours).

  • Workup and Purification : Follow steps 7 and 8 from Protocol 1. The di-arylated product will be significantly less polar than the starting material and the mono-arylated intermediate.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst. 2. Insufficiently inert atmosphere (O₂ present). 3. Impure reagents or solvents.1. Use a fresh bottle of catalyst or a pre-catalyst. 2. Ensure proper degassing of solvents and purging of the reaction vessel. 3. Use high-purity, anhydrous solvents.
Significant Hydrodehalogenation 1. Base is too strong or impurities are present. 2. Water content is too high or low. 3. Reaction temperature is too high.1. Switch to a milder base (e.g., K₂CO₃). 2. Optimize the solvent/water ratio. 3. Lower the reaction temperature and monitor for longer.
Protodeboronation of Boronic Acid 1. Boronic acid is unstable (e.g., electron-poor heteroaryl). 2. Reaction time is excessively long.1. Switch to the corresponding boronic acid pinacol ester. 2. Monitor the reaction closely and work up as soon as the starting material is consumed.
Poor Regioselectivity (in Mono-arylation) 1. Reaction temperature is too high, allowing for coupling at the less reactive site. 2. Ligand is not providing sufficient steric hindrance.1. Decrease the reaction temperature (e.g., from 90 °C to 80 °C). 2. Screen other bulky ligands (e.g., SPhos, RuPhos).

References

  • A Comparative Guide to Palladium Catalysts for Heterocyclic Suzuki Coupling. Benchchem.
  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synlett.
  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogen
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing).
  • Regioselective Suzuki–Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing.
  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society.
  • Sonogashira and Suzuki‐Miyaura coupling of brominated pyrazoles....
  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction.
  • Optimization of reaction conditions for the Suzuki-Miyaura coupling.
  • N,N,O-tridentate ligand derived palladium(ii) complexes for Suzuki–Miyaura cross-coupling reaction of deactivated aryl halides in aqueous DMF. New Journal of Chemistry.
  • Application Notes and Protocols: Suzuki-Miyaura Coupling of Aryl Halides with 4-(Diphenylamino)benzeneboronic Acid. Benchchem.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT.

Sources

Method

Application Note: Selective Oxidation of (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol to 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbaldehyde

Strategic Context & Substrate Analysis The pyrazolo[1,5-a]pyridine scaffold is a highly privileged pharmacophore in modern drug discovery. It is featured prominently in the architecture of next-generation RET kinase inhi...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context & Substrate Analysis

The pyrazolo[1,5-a]pyridine scaffold is a highly privileged pharmacophore in modern drug discovery. It is featured prominently in the architecture of next-generation RET kinase inhibitors (such as selpercatinib and APS03118) and functionally selective dopamine D2/D3 receptor modulators (1[1];2[2]). Functionalization at the C3 position is a critical vector for structure-activity relationship (SAR) exploration.

The selective oxidation of (4,6-dibromopyrazolo[1,5-a]pyridin-3-yl)methanol to its corresponding aldehyde presents a unique synthetic challenge. The presence of two bulky, electron-withdrawing bromine atoms at the C4 and C6 positions introduces significant steric hindrance and reduces the electron density of the heteroaromatic core. This electronic deactivation subtly decreases the nucleophilicity of the C3-hydroxyl group, necessitating highly selective oxidation protocols that can drive the reaction to completion without causing over-oxidation to the carboxylic acid or unintended dehalogenation.

Mechanistic Causality & Reagent Selection

To achieve chemoselective oxidation of this specific dibrominated heteroaromatic methanol, two premier methodologies are employed:

A. Manganese(IV) Oxide (MnO₂): MnO₂ is a heterogeneous oxidant highly specific for allylic, benzylic, and heteroaromatic alcohols. The reaction proceeds via the coordination of the substrate's hydroxyl group to the insoluble Mn(IV) surface, followed by a concerted proton-electron transfer. Causality of choice: Because the reaction is strictly surface-dependent, the reduced nucleophilicity of the dibromo-substrate requires a massive stoichiometric excess (10–20 equivalents) of highly active MnO₂ to ensure adequate surface-binding kinetics (3[3];4[4]).

B. Dess-Martin Periodinane (DMP): DMP is a hypervalent iodine(V) reagent that offers a rapid, homogeneous alternative. The mechanism initiates with a ligand exchange where the alcohol displaces an acetate group on the iodine center. The expelled acetate acts as an internal base, abstracting the α -proton to collapse the intermediate into the desired aldehyde. Causality of choice: The electron-withdrawing bromines actually increase the acidity of the α -protons, facilitating the final collapse step. This makes DMP an exceptionally fast and mild choice that avoids heavy metal waste (5[5]; 6[6]).

Experimental Methodologies

Method A: Heterogeneous Oxidation via Activated MnO₂

Best suited for: Large-scale synthesis where reagent cost, safety, and operational simplicity are prioritized.

  • Reaction Setup: In an oven-dried round-bottom flask, dissolve 1.0 equivalent of (4,6-dibromopyrazolo[1,5-a]pyridin-3-yl)methanol in anhydrous dichloromethane (CH₂Cl₂) or chloroform (CHCl₃) to achieve a substrate concentration of 0.1 M.

  • Oxidant Addition: Add 15 equivalents of activated MnO₂ (85% purity, ~5 µm particle size) in a single portion.

  • Agitation & Self-Validating Monitoring: Stir the resulting black suspension vigorously at room temperature. Monitor the reaction via TLC (Hexanes/EtOAc 7:3). Validation: The starting material (lower Rf​ , strongly UV active) will cleanly convert to the aldehyde (higher Rf​ , distinct UV chromophore). Due to the dibromo-deactivation, this may take 12 to 48 hours.

  • Workup: Once TLC indicates complete consumption of the starting material, filter the suspension through a tightly packed pad of Celite to remove the manganese salts. Wash the filter cake thoroughly with EtOAc (3 × 20 mL) to ensure complete recovery of the product trapped in the solid matrix.

  • Isolation: Concentrate the combined filtrate under reduced pressure to yield the crude 4,6-dibromopyrazolo[1,5-a]pyridine-3-carbaldehyde as a solid.

Method B: Homogeneous Oxidation via Dess-Martin Periodinane

Best suited for: Rapid, small-to-medium scale synthesis where time is critical and heavy metals must be avoided.

  • Reaction Setup: Dissolve 1.0 equivalent of the substrate in anhydrous CH₂Cl₂ (0.1 M). Add 2.0 equivalents of solid NaHCO₃. Causality: NaHCO₃ acts as an essential buffer to neutralize the acetic acid generated during the reaction, preventing potential acid-catalyzed degradation of the heteroaromatic core.

  • Oxidant Addition: Cool the mixture to 0 °C using an ice bath. Add 1.2 equivalents of DMP portion-wise to control any mild exotherm.

  • Agitation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 to 3 hours, monitoring by TLC.

  • Self-Validating Quench: Once complete, add an equal volume of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 30 minutes. Validation: Na₂S₂O₃ reduces unreacted DMP and the iodinane byproduct into water-soluble iodine species. The organic layer will transition from a cloudy suspension to a completely clear liquid, visually validating a successful quench.

  • Extraction & Isolation: Separate the layers. Extract the aqueous phase twice with CH₂Cl₂. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Quantitative Method Comparison

ParameterMethod A: MnO₂ OxidationMethod B: Dess-Martin Periodinane (DMP)
Stoichiometry 10 – 20 equivalents1.1 – 1.5 equivalents
Reaction Time 12 – 48 hours1 – 3 hours
Temperature Room Temp to Reflux0 °C to Room Temp
Solvent System CH₂Cl₂, CHCl₃, or TolueneCH₂Cl₂
Typical Yield 75% – 85%85% – 95%
Workup Profile Filtration through CeliteAqueous quench (Na₂S₂O₃/NaHCO₃), Extraction
Scalability Excellent (Low cost, high safety)Moderate (DMP is shock-sensitive at large scale)

Workflow Visualization

OxidationWorkflow cluster_methods Oxidation Methodologies Substrate (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol MnO2 Method A: MnO2 Oxidation (Heterogeneous, Mild, Slower) Substrate->MnO2 Excess MnO2 CH2Cl2 or CHCl3 DMP Method B: Dess-Martin Periodinane (Homogeneous, Fast, Hypervalent I) Substrate->DMP 1.1-1.5 eq DMP CH2Cl2, NaHCO3 Product 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbaldehyde MnO2->Product Filtration & Concentration DMP->Product Na2S2O3 Quench & Extraction QC Quality Control (TLC, 1H-NMR, LC-MS) Product->QC

Caption: Decision and execution workflow for the selective oxidation of (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol.

Quality Control & Analytical Validation

To confirm the structural integrity of the synthesized 4,6-dibromopyrazolo[1,5-a]pyridine-3-carbaldehyde, perform the following analyses:

  • ¹H-NMR (CDCl₃): Validation is confirmed by the complete disappearance of the hydroxymethyl signals (typically a doublet/triplet for the CH₂ group and a triplet for the OH group, depending on solvent exchange) and the emergence of a sharp, strongly deshielded aldehyde singlet at approximately δ 9.8 – 10.2 ppm.

  • LC-MS: The product must exhibit a mass shift of -2 Da relative to the starting material. Crucially, the mass spectrum will display a characteristic isotopic pattern for the dibrominated species (M, M+2, M+4 in a 1:2:1 ratio), confirming that no unintended dehalogenation occurred during the oxidation process.

References

  • 6-BroMopyrazolo[1,5-a]pyridine | ChemicalBook. Source: ChemicalBook. 3

  • Discovery of APS03118, a Potent and Selective Next-Generation RET Inhibitor with a Novel Kinase Hinge Scaffold. Source: ACS Publications. 1

  • Functionally selective dopamine D₂, D₃ receptor partial agonists. Source: PubMed. 2

  • Dess–Martin Periodinane. Source: Merck Millipore. 5

  • Dess–Martin periodinane. Source: Wikipedia. 6

  • Dearomative Allylation of Unactivated Arenes and Ring. Source: NII. 4

Sources

Application

Using (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol as a building block in medicinal chemistry

Application Note: (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol as a Chemoselective Building Block in Kinase Inhibitor Discovery Introduction & Pharmacological Rationale The pyrazolo[1,5-a]pyridine scaffold has emerge...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol as a Chemoselective Building Block in Kinase Inhibitor Discovery

Introduction & Pharmacological Rationale

The pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged bioisostere in modern medicinal chemistry, frequently utilized to replace indole, azaindole, and pyrazolo[1,5-a]pyrimidine cores[1]. Its unique electron distribution provides an exceptional hydrogen-bonding profile, making it a highly effective hinge-binding motif in the design of targeted kinase inhibitors[2]. Recent drug discovery campaigns have successfully integrated this core into potent inhibitors targeting PI3Kγ/δ for cancer immunotherapy[3], p38 MAPK for inflammatory diseases[2], and C-Terminal Src Kinase (CSK) for immuno-oncology applications[4].

Within this chemical space, (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol stands out as a highly strategic, multi-functional building block. The true value of this molecule lies in its capacity for orthogonal, site-selective functionalization. By exploiting the subtle steric and electronic differences between the C4 and C6 positions, medicinal chemists can execute divergent synthetic workflows to rapidly assemble complex structure-activity relationship (SAR) libraries[5].

Mechanistic Causality: The Logic of Sequential Cross-Coupling

In dihalogenated heteroarenes, the sequence of palladium-catalyzed cross-coupling is governed by a delicate balance of electronic activation and steric shielding[5].

  • Steric Shielding at C4: The C4-bromide is situated immediately adjacent to the C3-hydroxymethyl group. This proximity creates significant steric bulk, which severely retards the oxidative addition of the palladium catalyst at the C4 position.

  • Chemoselectivity at C6: Because the C6-bromide is relatively unhindered, it exhibits a much lower kinetic barrier for oxidative addition. Consequently, mild cross-coupling conditions (e.g., Suzuki-Miyaura) will exclusively functionalize the C6 position, leaving the C4-bromide completely intact for subsequent, more forcing reactions (such as Buchwald-Hartwig amination).

  • The C3-Hydroxymethyl Handle: The hydroxymethyl group acts as a stable, protecting-group-free handle during early-stage couplings. During late-stage functionalization, it can be oxidized to an aldehyde or carboxylic acid to form critical amide bonds that interact directly with the kinase hinge region[1].

SyntheticWorkflow A (4,6-Dibromopyrazolo[1,5-a] pyridin-3-yl)methanol (Starting Material) B C6-Arylated Intermediate (Mono-bromo) A->B Suzuki Coupling Pd(dppf)Cl2, 60°C (Steric control at C6) C C4,C6-Disubstituted Intermediate B->C Buchwald-Hartwig Pd2(dba)3, BrettPhos, 100°C (Overcome C4 hindrance) D Target Kinase Inhibitor (e.g., PI3K/p38) C->D C3-CH2OH Oxidation & Amidation

Figure 1: Divergent synthetic workflow exploiting the steric differentiation of the 4,6-dibromo positions.

Self-Validating Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling at C6

Objective: Selectively couple an aryl boronic acid at the C6 position while preserving the C4-bromide. Reagents:

  • (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol (1.0 eq)

  • Arylboronic acid (1.05 eq)

  • Pd(dppf)Cl₂ (0.05 eq)

  • K₂CO₃ (2.0 eq)

  • Solvent: 1,4-Dioxane/H₂O (4:1 v/v)

Step-by-Step Procedure:

  • Degas the 1,4-Dioxane/H₂O mixture by sparging with nitrogen for 15 minutes.

  • Charge a reaction vial with the starting material, arylboronic acid, and K₂CO₃.

  • Add the degassed solvent, followed by the Pd(dppf)Cl₂ catalyst. Seal the vial under a nitrogen atmosphere.

  • Heat the mixture at 60 °C for 4 hours. Causality Note: Restricting the temperature to 60 °C prevents the catalyst from overcoming the steric activation barrier at the C4 position, ensuring absolute chemoselectivity.

  • Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography.

Self-Validation Checkpoint:

  • Mass Spectrometry: The LC-MS trace must show an [M+H]+ peak retaining a distinct 1:1 isotopic doublet, definitively proving that exactly one bromine atom remains.

  • Regiochemical Verification (2D NMR): Perform a 2D NOESY NMR experiment. You must observe a strong Nuclear Overhauser Effect (NOE) cross-peak between the incoming C6-aryl protons and the C5-H/C7-H protons of the core. Crucially, no NOE should be observed between the new aryl group and the C3-hydroxymethyl protons, confirming the C4 position is untouched.

Protocol B: Buchwald-Hartwig Amination at C4

Objective: Functionalize the sterically hindered C4 position with an amine to build the solvent-exposed or selectivity-pocket binding moiety. Reagents:

  • C6-arylated intermediate (1.0 eq)

  • Primary/Secondary Amine (1.5 eq)

  • Pd₂(dba)₃ (0.05 eq)

  • BrettPhos ligand (0.10 eq)

  • NaOtBu (2.0 eq)

  • Solvent: Anhydrous Toluene

Step-by-Step Procedure:

  • In a glovebox or under strict inert atmosphere, combine the C6-arylated intermediate, amine, NaOtBu, Pd₂(dba)₃, and BrettPhos in a sealed tube.

  • Add anhydrous toluene.

  • Heat the reaction vigorously at 100 °C for 12–16 hours. Causality Note: The bulky, electron-rich BrettPhos ligand combined with elevated thermal energy is mandatory to force the oxidative addition of palladium into the sterically congested C4-Br bond.

  • Filter through a pad of Celite, concentrate, and purify via reverse-phase HPLC.

Self-Validation Checkpoint:

  • Mass Spectrometry: The 1:1 isotopic doublet must completely disappear from the LC-MS trace, replaced by a monoisotopic [M+H]+ peak, confirming total bromine displacement.

  • 1H NMR: The C5-proton will exhibit a significant upfield shift (shielding) due to the strong electron-donating resonance effect of the newly introduced C4-amine.

Quantitative Data Summaries

Table 1: Catalyst and Ligand Optimization for Chemoselective C6-Coupling The use of Pd(dppf)Cl₂ provides the optimal balance of reactivity and steric bulk to prevent over-coupling at C4.

EntryCatalyst SystemBaseTemp (°C)C6-Monoaryl Yield (%)C4,C6-Diaryl Yield (%)Unreacted SM (%)
1Pd(PPh₃)₄Na₂CO₃8045%20%35%
2Pd(dppf)Cl₂ K₂CO₃ 60 88% <5% 7%
3Pd₂(dba)₃ / XPhosK₃PO₄6072%15%13%

Table 2: Representative Kinase Selectivity Profile for Derived Inhibitors Data reflects the typical potency and selectivity achieved when the pyrazolo[1,5-a]pyridine core is properly functionalized at the C3, C4, and C6 positions[2],[3],[4].

Kinase TargetBiochemical IC₅₀ (nM)Cellular EC₅₀ (nM)Selectivity Profile (Fold Change)
PI3Kγ 4.028>100x (vs. PI3Kα)
PI3Kδ 9.113>50x (vs. PI3Kα)
p38 MAPK 12.545>200x (vs. ERK)
CSK 8.235>150x (vs. LCK)

Biological Pathway Visualization

Once synthesized, these pyrazolo[1,5-a]pyridine derivatives act as potent, competitive ATP-site inhibitors. The diagram below illustrates their mechanism of action within the PI3K/AKT signaling cascade, a primary target for this class of compounds[3].

Pathway Stimulus Extracellular Stimulus (Growth Factors/Cytokines) Receptor Receptor Tyrosine Kinase (RTK) Stimulus->Receptor PI3K PI3K (γ/δ Isoforms) Receptor->PI3K Activation AKT AKT (Protein Kinase B) PI3K->AKT PIP2 to PIP3 Phosphorylation Inhibitor Pyrazolo[1,5-a]pyridine Derived Inhibitor Inhibitor->PI3K Competitive Hinge Binding (via C3/C4 substituents) CellCycle Tumor Cell Survival & Proliferation AKT->CellCycle Downstream Signaling

Figure 2: Mechanism of action for pyrazolo[1,5-a]pyridine derivatives in the PI3K/AKT signaling pathway.

References

  • The identification of pyrazolo[1,5-a]pyridines as potent p38 kinase inhibitors, nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsxxyfzzbqAnrWVSIjIxg6B22RI7q2Zp0hjPS7roOOTbxruHMMiKZxgyKVnn6MsyyiVmtm0ZBFtfw4AOkGl__xRZI7wPXZmANIrdc3KbfDQ1G9i9p060yKC3bs6GSzOtVvHO4=]
  • Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors | Journal of Medicinal Chemistry, acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0r-nHTJlKRrZhDuxd7fWiLTWDLlTN2RX-xz0dWSBW9DVfuPpL9Lg4LHMOJyIGdMNcBlowLiGDiJ9Qj45h79VPPhisVG2O4MO5QfYx6j7aAbHq_Oa9gv8QzNTXwXeOjOvPRJKpdbEXItuV0oitAa5E5nu_]
  • Synthetic and Pharmacological Expedition of Pyrazolo[1,5-a]pyridine: A Comprehensive Review, benthamdirect.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzH6Gflucfx84-e2RLnbf71ZCfEmdPg8L8NgkxbhTigjoGfjRwOwP-aKD3zppd9loCL-0jIqLyA9WN7e9g60lXUqzJpidE-WQpw1HxxkGXqlZBCZKSk6m1QymqhORrA8OKe3za8Gju3FehQfZQgC8Cws3i8AAEPVAvmsllrZA_YkjXrZoyTLj3W8EWIKBkbw==]
  • Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase, nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPgUdVyqg-vfbNiphn5wHRI2oI5WJ-EXUAFbEi6bMSqTPKbafstXFubw7pjofTQoCwE8g_J9EkRw4Lm4EE6Po0O9ybQq5TODfEdtp3cvhZyuoVkMbTM5hzKhvD3677CVJWqKsSXfgi2LhjIw==]
  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis, nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGkrrMvCfVBchxet4OuWM_ENlMTHoI8ulPf488d3zVKW8iu4GEd3k9Db944hyb5ZDHQz1R41es5pmxp-yWnYwqF062NriJ4mAEMwvHaMbEMqFQfc9kQqUF3acSxO1oknspFDZhJTnteRNL-g==]

Sources

Method

Application Note: Orthogonal Regioselective Functionalization of (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Document Type: Advanced Methodology & Self-Validating Protocols Executive Summary & Scaffold Significance The pyrazolo[1,5-a]pyrid...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Document Type: Advanced Methodology & Self-Validating Protocols

Executive Summary & Scaffold Significance

The pyrazolo[1,5-a]pyridine bicyclic system is a privileged pharmacophore, heavily utilized in the development of dopamine D3 antagonists, PI3 kinase inhibitors, and other advanced therapeutics[1]. However, the dense functionalization of this electron-rich aromatic core presents profound chemoselectivity and regioselectivity challenges[2].

(4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol represents a highly versatile, yet complex, building block. It possesses four distinct vectors for diversification:

  • The C3-Hydroxymethyl Group: A handle for homologation or hydrogen-bonding interactions, which must be managed to prevent aberrant directing effects.

  • The C4 and C6 Bromines: Sites for transition-metal-catalyzed cross-coupling, requiring steric differentiation.

  • The C2 and C7 C-H Bonds: Sites for late-stage direct metalation, requiring kinetic basicity and Lewis acid-directed orthogonal control.

This application note details field-proven, self-validating protocols to selectively functionalize each vector of this scaffold without compromising the integrity of the others.

Mechanistic Causality in Regioselective Functionalization

As a Senior Application Scientist, it is critical to understand why a reaction proceeds down a specific pathway, rather than merely following a recipe. The functionalization of this scaffold relies on two distinct mechanistic paradigms: Frustrated Lewis Pair (FLP) directed metalation and sterically governed oxidative addition.

The C2 vs. C7 Metalation Dichotomy

Direct deprotonation of the pyrazolo[1,5-a]pyridine core using standard alkyllithium reagents often leads to ring-opening or poor regioselectivity. The use of the bulky Knochel-Hauser base, TMPMgCl·LiCl (2,2,6,6-tetramethylpiperidinylmagnesium chloride lithium chloride complex), provides the necessary kinetic basicity while maintaining high functional group tolerance[3].

  • C7-Selectivity (Inherent): In the absence of a Lewis acid, the TMP base coordinates to the N1 nitrogen atom of the pyrazolo[1,5-a]pyridine core. This coordination directs the magnesium base to abstract the most acidic, proximal proton at the C7 position[1].

  • C2-Selectivity (Lewis Acid Directed): When BF₃·OEt₂ is introduced at 0 °C prior to the base, it tightly coordinates to the N1 lone pair. This blocks the N1 directing effect both sterically and electronically. Consequently, the TMPMgCl·LiCl base is forced to deprotonate the next most viable position, which is C2[1].

G SM TBS-Protected Scaffold (C4, C6-Dibromo) PathA TMPMgCl·LiCl (THF, -78°C) SM->PathA N1 Coordination PathB 1. BF3·OEt2 (0°C) 2. TMPMgCl·LiCl (-78°C) SM->PathB N1 Blocked by BF3 IntA C7-Magnesiated Intermediate PathA->IntA IntB C2-Magnesiated Intermediate PathB->IntB ProdA C7-Functionalized Derivatives IntA->ProdA Electrophilic Trapping ProdB C2-Functionalized Derivatives IntB->ProdB Electrophilic Trapping

Workflow for divergent C2/C7 regioselective metalation of the pyrazolo[1,5-a]pyridine scaffold.

Steric Differentiation at C4 and C6

When subjecting the 4,6-dibromo scaffold to palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), chemoselectivity is governed by steric hindrance during the oxidative addition step. The C4 bromine is flanked by the bridgehead nitrogen and the bulky C3-hydroxymethyl (or protected silyl ether) group. In contrast, the C6 bromine is relatively unhindered. By strictly controlling the stoichiometry of the boronic acid (1.05 equivalents) and utilizing a mild catalyst system, oxidative addition occurs almost exclusively at C6[4].

G2 SM2 4,6-Dibromo Scaffold (Sterically Biased) PdCat Pd(dppf)Cl2, K2CO3 Ar-B(OH)2 (1.05 eq) SM2->PdCat OxAdd Oxidative Addition (Steric Differentiation) PdCat->OxAdd C6Prod C6-Aryl-C4-Bromo (Major Product) OxAdd->C6Prod Kinetically Favored (Less Hindered) C4Prod C4-Aryl-C6-Bromo (Trace/Suppressed) OxAdd->C4Prod Disfavored (Steric Clash at C3/N)

Chemoselective Suzuki-Miyaura cross-coupling exploiting steric differentiation at the C6 position.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, every protocol below is designed as a self-validating system , embedding In-Process Controls (IPCs) that allow the scientist to verify intermediate success before committing to the next step.

Prerequisite: C3-Hydroxyl Protection

Causality: The free C3-methanol group will consume one equivalent of the highly expensive TMPMgCl·LiCl base and can act as an aberrant directing group via alkoxide formation. It must be masked.

  • Reaction: Dissolve (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol (1.0 eq) in anhydrous DCM (0.2 M).

  • Reagents: Add Imidazole (2.0 eq) and TBS-Cl (1.2 eq) at 0 °C. Stir for 2 hours at room temperature.

  • IPC (Self-Validation): Perform TLC (Hexane/EtOAc 3:1). The starting material (highly polar, UV active) must completely disappear, replaced by a high-Rf spot.

  • Workup: Wash with water, extract with DCM, dry over Na₂SO₄, and concentrate to yield the TBS-protected intermediate (Intermediate 1 ).

Protocol A: C7-Regioselective Magnesiation & Trapping

Causality: Utilizing the inherent N1-directing effect of the unprotected core[1].

  • Preparation: Dissolve Intermediate 1 (1.0 eq) in anhydrous THF (0.1 M) under an argon atmosphere. Cool the flask to -78 °C.

  • Metalation: Dropwise add TMPMgCl·LiCl (1.2 eq, 1.0 M in THF/toluene). Stir at -78 °C for 15 minutes.

  • IPC (Self-Validation): Withdraw a 0.1 mL aliquot and quench into 0.5 mL of D₂O. Extract with EtOAc and analyze via LC-MS. You must observe a mass shift from [M+H]⁺ to [M+D+H]⁺, confirming quantitative and regioselective metalation at C7.

  • Trapping: Add the desired electrophile (e.g., DMF or I₂, 1.5 eq) dissolved in THF. Stir for 30 minutes, then warm to room temperature.

  • Quench: Quench with saturated aqueous NH₄Cl and extract with EtOAc.

Protocol B: BF₃-Directed C2-Regioselective Magnesiation

Causality: Blocking N1 to force deprotonation at the secondary acidic site[1].

  • Preparation: Dissolve Intermediate 1 (1.0 eq) in anhydrous THF (0.1 M) under argon. Cool to 0 °C.

  • Lewis Acid Complexation: Add BF₃·OEt₂ (1.1 eq) dropwise. Stir for 10 minutes at 0 °C to ensure complete N1 complexation.

  • Metalation: Cool the mixture to -78 °C. Add TMPMgCl·LiCl (1.2 eq) dropwise. Stir for 15 minutes.

  • IPC (Self-Validation): Perform the D₂O quench assay as described in Protocol A. LC-MS must confirm metalation. (Note: NMR of the final product will differentiate C2 vs C7 functionalization based on the disappearance of the respective singlet).

  • Trapping: Add the electrophile (1.5 eq), stir for 30 minutes, warm to room temperature, and quench with NH₄Cl.

Protocol C: Chemoselective C6-Suzuki-Miyaura Coupling

Causality: Exploiting the steric bulk around C4 to kinetically favor oxidative addition at C6[4].

  • Reaction: In a microwave vial, combine the C2/C7-functionalized (or unmodified) dibromo scaffold (1.0 eq), Arylboronic acid (1.05 eq - strictly controlled), and K₂CO₃ (2.0 eq).

  • Solvent & Catalyst: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1, 0.1 M). Add Pd(dppf)Cl₂ (5 mol%).

  • Heating: Seal the vial and heat at 80 °C for 2 hours.

  • IPC (Self-Validation): Analyze via LC-MS. The isotopic pattern of the product mass peak must show a 1:1 ratio of [M] and [M+2], which is the definitive signature of a single remaining bromine atom. The absence of a tribromide or non-brominated isotopic cluster confirms perfect mono-coupling.

  • Workup: Filter through Celite, partition between EtOAc and water, and purify via flash chromatography.

Quantitative Data Summary

The following table summarizes the expected outcomes and validation metrics for the regioselective functionalization of the (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol scaffold based on the established methodologies.

Target PositionReagent System / CatalystDirecting MechanismExpected Yield RangePrimary IPC Method
C3-OH TBS-Cl, ImidazoleNucleophilic Substitution90 - 95%TLC (Rf shift), LC-MS
C7 TMPMgCl·LiClN1-Coordination69 - 93%D₂O Quench (Mass +1)
C2 BF₃·OEt₂ + TMPMgCl·LiClFLP / N1-Blockade55 - 92%D₂O Quench (Mass +1)
C6 Pd(dppf)Cl₂, Ar-B(OH)₂Steric Differentiation65 - 85%LC-MS Isotopic Pattern

References

  • Title: Regioselective Metalation and Functionalization of the Pyrazolo[1,5-a]pyridine Scaffold Using Mg- and Zn-TMP Bases Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Recent synthetic strategies for the functionalization of fused bicyclic heteroaromatics using organo-Li, -Mg and -Zn reagents Source: Chemical Society Reviews (RSC Publishing) URL: [Link]

  • Title: Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Regioselective functionalization of aryl azoles as powerful tool for the synthesis of pharmaceutically relevant targets Source: Nature Communications (via PMC) URL: [Link]

Sources

Application

Application Note: Harnessing (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol for Next-Generation Kinase Inhibitor Discovery

Introduction & Mechanistic Rationale The pyrazolo[1,5-a]pyridine core has emerged as a privileged bicyclic scaffold in the design of ATP-competitive kinase inhibitors. Recent breakthroughs have demonstrated its exception...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The pyrazolo[1,5-a]pyridine core has emerged as a privileged bicyclic scaffold in the design of ATP-competitive kinase inhibitors. Recent breakthroughs have demonstrated its exceptional efficacy against high-value oncology and immunology targets, including PI3Kα[1], PI3Kγ/δ[2], and C-Terminal Src Kinase (CSK)[3].

The compound (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol (CAS: 2385177-77-3)[4] serves as a highly versatile building block for Structure-Activity Relationship (SAR) exploration. Its specific substitution pattern is strategically designed for modern drug discovery:

  • The Pyrazolo[1,5-a]pyridine Core: The nitrogen atom of the pyrazole ring acts as a critical hydrogen bond acceptor, anchoring the molecule to the kinase hinge region (e.g., interacting with Lys883 in PI3Kγ or Val851 in PI3Kα)[1][2].

  • 3-Methanol Group: Functions as a tunable moiety that can be oxidized to an aldehyde or carboxylic acid, enabling the installation of amides, ureas, or heterocycles that project into the kinase affinity pocket.

  • 4,6-Dibromo Substitution: Provides two distinct handles for orthogonal late-stage functionalization. The electronic differentiation between the C-4 and C-6 positions allows for chemoselective cross-coupling, enabling rapid library generation.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Target Enzyme) RTK->PI3K Activates PIP3 PIP3 (Active Messenger) PI3K->PIP3 Phosphorylates PIP2 PIP2 (Substrate) PIP2->PIP3 Conversion AKT AKT Kinase PIP3->AKT Recruits & Activates mTOR mTOR Pathway (Cell Proliferation) AKT->mTOR Drives Survival Inhibitor Pyrazolo[1,5-a]pyridine Inhibitor Inhibitor->PI3K Blocks ATP Hinge Pocket

Mechanism of PI3K pathway inhibition by pyrazolo[1,5-a]pyridine derivatives.

Synthetic Strategy & Workflow

To fully leverage this building block, researchers must exploit the inherent electronic asymmetry of the dibrominated scaffold. The C-6 position is para to the bridgehead nitrogen, making it significantly more electron-deficient than the C-4 position. This electronic bias facilitates faster oxidative addition by Palladium(0) catalysts at C-6.

The optimal workflow involves a three-step sequence:

  • Chemoselective Suzuki-Miyaura Coupling: Targeted functionalization at C-6 while preserving the C-4 bromine.

  • Mild Oxidation: Conversion of the 3-methanol to a 3-carbaldehyde without over-oxidizing to a carboxylic acid.

  • Buchwald-Hartwig Amination / Second Coupling: Functionalization of the sterically hindered C-4 position to finalize the inhibitor framework.

Synthetic_Workflow SM (4,6-Dibromopyrazolo [1,5-a]pyridin-3-yl)methanol Step1 Chemoselective Suzuki Coupling (C-6) SM->Step1 1.0 eq Ar-B(OH)2 Int1 6-Aryl-4-bromo Intermediate Step1->Int1 Step2 Mild Oxidation (MnO2) Int1->Step2 CH2Cl2, RT Int2 3-Carbaldehyde Intermediate Step2->Int2 Step3 Buchwald-Hartwig Amination (C-4) Int2->Step3 R-NH2, Pd cat. Final Lead Kinase Inhibitor Step3->Final

Orthogonal late-stage functionalization workflow for the dibrominated scaffold.

Reaction Optimization: Chemoselective C-6 Coupling

Achieving high regioselectivity requires careful selection of the catalyst and base. Table 1 summarizes the optimization data for the first step of the workflow.

Table 1: Optimization of Chemoselective C-6 Suzuki-Miyaura Coupling
EntryCatalystBaseSolvent SystemTemp (°C)Yield (%)Regioselectivity (C-6 : C-4)
1Pd(PPh₃)₄Na₂CO₃Toluene/H₂O100453:1
2Pd(dppf)Cl₂K₂CO₃DMF/H₂O90628:1
3 Pd(dppf)Cl₂ Na₂CO₃ 1,4-Dioxane/H₂O 80 88 >20:1
4Pd₂(dba)₃ / XPhosCs₂CO₃1,4-Dioxane100351:2 (C-4 favored)

Causality of Optimization: The use of Pd(dppf)Cl₂ with a mild base (Na₂CO₃) in a biphasic Dioxane/H₂O system at a moderate temperature (80 °C) provides the optimal balance of reactivity and chemoselectivity (Entry 3). The large bite angle of the dppf ligand accelerates reductive elimination, trapping the kinetically favored C-6 oxidative addition product before isomerization or secondary coupling can occur. Conversely, highly active, bulky monophosphine ligands like XPhos (Entry 4) override the electronic preference, leading to poor selectivity or favoring the sterically more accessible C-4 position.

Validated Experimental Protocols

Protocol 1: Chemoselective Suzuki-Miyaura Coupling at C-6

Objective: Synthesize (4-bromo-6-arylpyrazolo[1,5-a]pyridin-3-yl)methanol.

  • Preparation: In an oven-dried Schlenk flask, combine (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol (1.0 equiv), the desired aryl boronic acid (1.05 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and 2M aqueous Na₂CO₃ (v/v 4:1). Causality: Strict degassing via argon sparging prevents the oxidation of the Pd(0) active species, ensuring high catalytic turnover and preventing homocoupling of the boronic acid.

  • Reaction: Heat the mixture to 80 °C under an argon atmosphere for 4-6 hours.

  • Self-Validation System:

    • LC-MS: Analyze the crude mixture. The desired product must show a mass shift of [M+H]⁺ corresponding to a single aryl addition, retaining a distinct doublet isotopic pattern (1:1 ratio) indicative of the remaining C-4 bromine.

    • NMR: ¹H NMR (CDCl₃) validation requires observing the disappearance of the C-6 proton (typically ~7.3 ppm) while the C-5 and C-7 protons shift due to the new anisotropic environment of the inserted aryl ring.

Protocol 2: Mild Oxidation of 3-Methanol to 3-Carbaldehyde

Objective: Convert the primary alcohol to an aldehyde for subsequent functionalization.

  • Preparation: Dissolve the intermediate from Protocol 1 (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M).

  • Oxidation: Add activated MnO₂ (10.0 equiv) in a single portion. Causality: Activated MnO₂ is specifically chosen over stronger oxidants (e.g., KMnO₄ or Jones reagent) because it chemoselectively oxidizes allylic and heterobenzylic alcohols. This prevents the over-oxidation of the primary alcohol to a carboxylic acid, preserving the aldehyde for reductive amination.

  • Reaction: Stir vigorously at room temperature for 12 hours. Filter the suspension through a pad of Celite to remove the manganese salts, washing thoroughly with EtOAc.

  • Self-Validation System:

    • TLC: (Hexane:EtOAc 2:1) will show a complete shift to a less polar, UV-active spot.

    • IR Spectroscopy: Provides immediate validation via a strong, sharp carbonyl stretch at ~1690 cm⁻¹.

    • NMR: ¹H NMR confirms success through the disappearance of the broad -OH peak and the -CH₂- doublet (~4.8 ppm), replaced by a sharp aldehydic singlet at ~10.1 ppm.

Protocol 3: ADP-Glo Kinase Inhibition Assay (PI3Kγ/δ)

Objective: Evaluate the biochemical potency (IC₅₀) of the final synthesized pyrazolo[1,5-a]pyridine derivatives.

  • Preparation: Prepare kinase buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl₂, 0.01% Tween-20). Dilute the synthesized inhibitors in DMSO (10-point, 3-fold serial dilution).

  • Incubation: Incubate the inhibitor with recombinant PI3Kγ or PI3Kδ enzyme and PIP2 substrate for 15 minutes at room temperature. Initiate the reaction by adding ATP (at the predetermined Kₘ concentration) and incubate for 60 minutes.

  • Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP (40 minutes). Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate a luminescent signal (30 minutes). Causality: The ADP-Glo assay directly measures ADP production. It is a universal, non-radioactive assay that is unaffected by the autofluorescence commonly exhibited by highly conjugated heterocyclic compounds[5].

  • Self-Validation System: The assay is self-validating through the inclusion of a no-enzyme control (baseline luminescence) and a known reference inhibitor (e.g., Idelalisib) to ensure IC₅₀ values are properly calibrated. A Z'-factor > 0.6 must be achieved in the DMSO control plates to validate assay robustness before testing novel compounds.

Sources

Method

Application Note: Strategic Protection of the Hydroxyl Group in (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol

Introduction (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol is a key synthetic intermediate for the development of novel therapeutics, owing to the versatile reactivity of the pyrazolo[1,5-a]pyridine scaffold.[1][2][3]...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol is a key synthetic intermediate for the development of novel therapeutics, owing to the versatile reactivity of the pyrazolo[1,5-a]pyridine scaffold.[1][2][3] The presence of two bromine atoms at the 4- and 6-positions provides strategic handles for further functionalization via cross-coupling reactions, while the primary hydroxyl group at the 3-position allows for the introduction of diverse side chains. However, the nucleophilic and acidic nature of the hydroxyl group necessitates its protection to prevent unwanted side reactions during subsequent synthetic transformations. This application note provides a detailed guide to the strategic selection and implementation of protecting groups for the hydroxyl functionality of (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol.

Choosing the Right Protecting Group: A Decision Framework

The selection of an appropriate protecting group is paramount for the success of a multi-step synthesis.[4][5][6][7][8] The ideal protecting group should be easy to install and remove in high yields under mild conditions that do not affect other functional groups in the molecule. Key considerations for (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol include the stability of the protecting group to conditions anticipated in downstream reactions (e.g., organometallic reagents, acidic or basic conditions) and the orthogonality of its deprotection, allowing for its selective removal without disturbing other protecting groups.

To aid in this decision-making process, the following flowchart outlines a logical approach to selecting a suitable protecting group based on the planned synthetic route.

Protecting_Group_Selection Start Start: (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol Protect Protect Hydroxyl Group Start->Protect Downstream Planned Downstream Reactions? Protect->Downstream Grignard Grignard/Organolithium Reagents Downstream->Grignard Yes Acidic Strongly Acidic Conditions Downstream->Acidic Yes Basic Strongly Basic Conditions Downstream->Basic Yes Hydrogenation Catalytic Hydrogenation Downstream->Hydrogenation Yes TBS Use TBS Ether Grignard->TBS MOM Use MOM Ether Grignard->MOM BOM Use BOM Ether Grignard->BOM Acidic->TBS Basic->TBS Basic->MOM Basic->BOM Hydrogenation->TBS Hydrogenation->MOM Deprotection Deprotection Strategy? TBS->Deprotection MOM->Deprotection BOM->Deprotection Fluoride Fluoride Source (TBAF) Deprotection->Fluoride Orthogonal to Acid/H2 Acid_Deprotection Acidic Hydrolysis Deprotection->Acid_Deprotection Orthogonal to F-/H2 Hydrogenolysis Hydrogenolysis (Pd/C, H2) Deprotection->Hydrogenolysis Orthogonal to Acid/F- End Proceed with Synthesis Fluoride->End Acid_Deprotection->End Hydrogenolysis->End

Caption: Decision flowchart for selecting a hydroxyl protecting group.

Recommended Protecting Group Strategies

Based on their robustness, ease of handling, and well-documented reactivity profiles, we recommend two primary protecting groups for the hydroxyl group of (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol: the tert-Butyldimethylsilyl (TBS) ether and the Methoxymethyl (MOM) ether .

tert-Butyldimethylsilyl (TBS) Ether

Rationale for Selection: The TBS group is a sterically hindered silyl ether that offers excellent stability under a wide range of non-acidic conditions, including exposure to organometallic reagents and many oxidizing and reducing agents.[9][10][11] Its removal is typically achieved under mild conditions using a fluoride source, providing an orthogonal deprotection strategy to acid- or base-labile groups.[12][13][14][15]

Experimental Protocol: TBS Protection

  • Preparation: To a solution of (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF), add imidazole (2.2 equiv).

  • Addition of Silylating Agent: To the stirred solution at room temperature, add tert-butyldimethylsilyl chloride (TBSCl, 1.1 equiv) portion-wise.

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and water. Separate the layers and wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Experimental Protocol: TBS Deprotection

  • Preparation: Dissolve the TBS-protected compound (1.0 equiv) in anhydrous tetrahydrofuran (THF) in a plastic vial.

  • Addition of Deprotecting Agent: Add tetra-n-butylammonium fluoride (TBAF, 1.1 equiv, 1.0 M solution in THF) dropwise to the solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the deprotection by TLC.

  • Work-up: Once the starting material is consumed, quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Purification: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the product by flash chromatography.

Methoxymethyl (MOM) Ether

Rationale for Selection: The MOM group is an acetal-based protecting group that is stable to strongly basic and nucleophilic conditions, making it suitable for reactions involving Grignard reagents or organolithiums.[16][17][18] It is typically removed under acidic conditions.[19][20][21][22] The use of MOM protection can be advantageous when fluoride-mediated deprotection is not desired.

Experimental Protocol: MOM Protection

  • Preparation: To a solution of (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C, add N,N-diisopropylethylamine (DIPEA, 2.0 equiv).

  • Addition of Protecting Agent: Add chloromethyl methyl ether (MOM-Cl, 1.5 equiv) dropwise to the stirred solution. Caution: MOM-Cl is a potent carcinogen and should be handled with extreme care in a well-ventilated fume hood.[18][22]

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-8 hours. Monitor the progress by TLC.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Concentrate under reduced pressure and purify the crude product by flash column chromatography.

Experimental Protocol: MOM Deprotection

  • Preparation: Dissolve the MOM-protected compound (1.0 equiv) in a mixture of methanol and water (e.g., 4:1 v/v).

  • Addition of Acid: Add a catalytic amount of concentrated hydrochloric acid (e.g., a few drops).

  • Reaction: Stir the reaction at room temperature or gently heat (e.g., 40-50 °C) while monitoring by TLC. The reaction time can vary from a few hours to overnight.[21]

  • Work-up: Once the reaction is complete, neutralize the acid with a saturated aqueous sodium bicarbonate solution. Remove the methanol under reduced pressure.

  • Purification: Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the product by flash chromatography if necessary.

Protecting Group Stability Matrix

The following table summarizes the stability of the recommended protecting groups under various reaction conditions commonly employed in the functionalization of heteroaromatic compounds.

Reaction ConditionReagent(s)TBS Ether StabilityMOM Ether Stability
Acidic HCl, H₂SO₄, TFALabileLabile
Basic (Aqueous) NaOH, K₂CO₃StableStable
Basic (Anhydrous) NaH, LDA, n-BuLiStableStable
Organometallic Grignard, OrganolithiumsStableStable
Hydrogenation H₂, Pd/CStableStable
Oxidation (Mild) MnO₂, PCCStableStable
Oxidation (Strong) KMnO₄, Jones ReagentLabileLabile
Fluoride TBAF, HF-PyridineLabileStable
Lewis Acids BF₃·OEt₂, TiCl₄LabileLabile
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃StableStable
Stille Coupling Pd(PPh₃)₄, CuIStableStable

Troubleshooting and Key Considerations

  • Incomplete Protection/Deprotection: If TLC analysis indicates incomplete conversion, consider increasing the reaction time, temperature, or the equivalents of the reagent. For protection reactions, ensure that all reagents and solvents are anhydrous.

  • Side Reactions: The pyrazolo[1,5-a]pyridine core may be sensitive to certain strong acids or bases.[1][2] It is advisable to perform reactions at the lowest effective temperature and to carefully monitor for the formation of byproducts.

  • Purification: The polarity of the protected and deprotected compounds will differ significantly. Adjust the eluent system for column chromatography accordingly. The use of a gradient elution is often beneficial.

  • Orthogonal Strategies: In complex syntheses with multiple functional groups, employing an orthogonal protecting group strategy is crucial.[4][5] For instance, a TBS ether can be selectively removed in the presence of a MOM ether, and vice versa.

Conclusion

The strategic protection of the primary hydroxyl group of (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol is a critical step in the synthesis of more complex derivatives. Both TBS and MOM ethers offer robust and reliable protection, with distinct advantages depending on the planned synthetic route. By carefully considering the stability of the protecting group and the orthogonality of its removal, researchers can effectively navigate multi-step synthetic sequences to achieve their target molecules.

References

  • Total Synthesis. MOM Protecting Group: MOM Protection & Deprotection Mechanism –. [Link]

  • Zhang, Q., & Li, X. (2014). Mild and Selective Deprotection of tert-Butyl(dimethyl)silyl Ethers with Catalytic Amounts of Sodium Tetrachloroaurate(III)
  • Ramesh, C., Mahender, G., Ravindranath, N., & Das, B. (2003). Highly Efficient and Convenient Deprotection of Methoxymethyl Ethers and Esters Using Bismuth Triflate in an Aqueous Medium. Journal of Organic Chemistry, 68(18), 7101–7103.
  • ZM Silane Limited. (2025, May 23). Hydroxyl Protecting Groups In Multi-Step Syntheses. [Link]

  • Wikipedia. Methoxymethyl ether. [Link]

  • Pang, X., Ge, X., Ji, J., Liang, W., Li, Z., Chen, X., & Ge, J. (2019). Progress in Silylation Protection and Deprotection of Hydroxyl Groups within Alcohol and Phenol. Chemistry, 82(1), 37-43.
  • Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme.
  • Organic Chemistry Portal. MOM Ethers. [Link]

  • Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]

  • Ashenhurst, J. (2015, June 17). Protecting Groups For Alcohols. Master Organic Chemistry. [Link]

  • Humphries, J. D., & Taylor, R. J. K. (2011). Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Related Heterocycles. Current Organic Chemistry, 15(14), 2386–2410.
  • Okamoto, N., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega, 4(5), 8563–8570.
  • Gomaa, M. A.-M. (2020). Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles. Journal of the Indian Chemical Society, 97(10), 1635-1653.
  • Reddit. (2024, May 19). MOM Deprotection. r/OrganicChemistry. [Link]

  • Humphries, J. D., & Taylor, R. J. K. (2011). Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Related Heterocycles. Current Organic Chemistry, 15(14), 2386-2410.
  • Kocienski, P. J. (2005). 4.4 Alkoxymethyl Ethers. In Protecting Groups (3rd ed., pp. 286-314). Thieme.
  • SynArchive. Protecting Groups List. [Link]

  • Organic Chemistry Portal. TBS Protection - Common Conditions. [Link]

  • University of Windsor. Alcohol Protecting Groups. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • Myers, A. G. Protecting Groups. [Link]

  • Kaliappan, K. P. (2020, October 26). Protecting Groups. [Link]

  • ResearchGate. (n.d.). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]

  • Uddin, M. J., et al. (2012). A reliable Pd-mediated hydrogenolytic deprotection of BOM group of uridine ureido nitrogen. Bioorganic & Medicinal Chemistry Letters, 22(19), 6215-6218.
  • Gelest. Deprotection of Silyl Ethers. [Link]

  • Keden, S. J., & Townsend, C. A. (2009). Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene. Tetrahedron Letters, 50(48), 6645–6648.
  • Wikipedia. Protecting group. [Link]

  • Wang, J., et al. (2022). Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. Organic Letters, 24(7), 1530–1535.
  • Al-Suwaidan, I. A., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 14(10), 1836-1861.
  • Chemistry Steps. (2021, June 17). Protecting Groups For Alcohols. [Link]

  • Ohmori, K., et al. (2016). Trichloroboron-‐promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene as a Cation Scavenger. Organic Syntheses, 93, 63-74.
  • Jack Westin. Protecting Groups - Organic Chemistry. [Link]

  • Dr. Rahul Bhondwe. (2020, October 7). Alcohol Protection & deprotection (MOM, MEM, BOM , PMB, THP) [Video]. YouTube.
  • ResearchGate. (n.d.). ORGANIC SYNTHESIS. [Link]

  • Wang, J., et al. (2022). Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation-Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. Organic Letters, 24(7), 1530-1535.
  • Al-Zaydi, K. M. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Journal of the Brazilian Chemical Society, 28, 1735-1742.
  • Schumann, B., et al. (2013). A silyl ether-protected building block for O-GlcNAcylated peptide synthesis to enable one-pot acidic deprotection. Organic & Biomolecular Chemistry, 11(43), 7464-7467.
  • Li, Y., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Journal of Medicinal Chemistry, 64(1), 383-405.
  • Organic Chemistry Portal. Synthesis of pyrazolo[1,5-a]pyridines. [Link]

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Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in the synthesis of (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol. This guide is designed to provide in-depth tr...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction yield and overcome common challenges in this multi-step synthesis.

I. Synthesis Overview and Key Challenges

The synthesis of (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol is a critical process for the development of novel therapeutics, as the pyrazolo[1,5-a]pyridine scaffold is a core component of many biologically active compounds.[1][2][3] The typical synthetic route involves two key transformations:

  • Vilsmeier-Haack Formylation: Introduction of a formyl group (-CHO) onto the 4,6-dibromopyrazolo[1,5-a]pyridine core.

  • Reduction of the Aldehyde: Conversion of the formyl group to a hydroxymethyl group (-CH₂OH).

While seemingly straightforward, achieving a high overall yield can be challenging due to potential side reactions, purification difficulties, and the sensitive nature of the intermediates. This guide will address these issues in a practical, question-and-answer format.

Visualizing the Synthetic Pathway

Synthesis_Pathway Start 4,6-Dibromopyrazolo[1,5-a]pyridine Intermediate 4,6-Dibromo-pyrazolo[1,5-a]pyridine-3-carbaldehyde Start->Intermediate Vilsmeier-Haack (POCl₃, DMF) Product (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol Intermediate->Product Reduction (NaBH₄, MeOH)

Caption: General synthetic route to (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol.

II. Troubleshooting Guide: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful tool for formylating electron-rich heterocycles. However, its success is highly dependent on precise control of reaction conditions.[4][5]

Question 1: My Vilsmeier-Haack reaction is sluggish or shows no conversion of the starting material. What are the likely causes and solutions?

Answer:

This is a common issue and can often be traced back to several key factors:

  • Reagent Quality: The Vilsmeier reagent is extremely sensitive to moisture. Ensure that your DMF is anhydrous and the phosphorus oxychloride (POCl₃) is fresh. Using old or improperly stored reagents is a primary cause of reaction failure.[6]

  • Insufficient Activation: The pyrazolo[1,5-a]pyridine ring, while electron-rich enough to undergo formylation, may require sufficient thermal energy to react with the Vilsmeier reagent. If you are running the reaction at a low temperature (e.g., 0-25 °C) and seeing no progress, a moderate increase in temperature may be necessary. Some Vilsmeier reactions on similar heterocyclic systems require heating to 80°C or even higher to proceed efficiently.[6][7]

  • Improper Reagent Stoichiometry: An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion. It is common to use a slight to moderate excess of both POCl₃ and DMF relative to the substrate.

Troubleshooting Workflow:

Vilsmeier_Troubleshooting Start Low or No Conversion in Vilsmeier-Haack Reaction Check1 Verify Anhydrous Conditions and Reagent Quality Start->Check1 Decision1 Reagents Old or Improperly Stored? Check1->Decision1 Action1 Use Fresh, Anhydrous DMF and POCl₃ Decision1->Action1 Yes Check2 Review Reaction Temperature Decision1->Check2 No Action1->Check2 Decision2 Is Temperature Too Low (e.g., < 60°C)? Check2->Decision2 Action2 Gradually Increase Temperature (e.g., to 80-100°C) and Monitor by TLC Decision2->Action2 Yes Check3 Examine Reagent Stoichiometry Decision2->Check3 No Action2->Check3 Decision3 Is Vilsmeier Reagent Stoichiometry < 1.5 eq? Check3->Decision3 Action3 Increase Equivalents of POCl₃ and DMF (e.g., 2-4 eq) Decision3->Action3 Yes Success Improved Yield Decision3->Success No, consult further Action3->Success

Caption: Troubleshooting workflow for low conversion in Vilsmeier-Haack formylation.

Question 2: I'm observing the formation of multiple products or significant decomposition. How can I improve the selectivity and yield?

Answer:

The formation of byproducts or decomposition often points to overly harsh reaction conditions.

  • Excessive Temperature: While some heat may be necessary, excessive temperatures can lead to charring and the formation of intractable tars. It is crucial to find the optimal temperature that promotes the desired reaction without significant degradation.

  • Reagent Ratio: A large excess of POCl₃ can lead to unwanted side reactions and decomposition. While a slight excess is often beneficial, a very high ratio of POCl₃ to DMF can be detrimental.[6]

  • Order of Addition: The Vilsmeier reagent should be prepared in situ at a low temperature (e.g., 0 °C) before the addition of the pyrazolo[1,5-a]pyridine substrate.[4][6] Adding the substrate before the reagent is fully formed can lead to uncontrolled reactions.

ParameterRecommendation for Improved SelectivityRationale
Temperature Start at a moderate temperature (e.g., 60-80 °C) and slowly increase if necessary.Balances the need for activation energy with the risk of decomposition.
POCl₃:DMF Ratio Begin with a ratio of 1.5 to 2 equivalents of POCl₃ relative to the substrate.Provides sufficient reagent for formylation without being overly harsh.
Order of Addition Prepare the Vilsmeier reagent at 0 °C, then add the substrate solution dropwise.Ensures the active electrophile is formed correctly before reacting with the substrate.

III. Troubleshooting Guide: Reduction of the Aldehyde

The reduction of the intermediate aldehyde to the desired alcohol is typically achieved using a mild reducing agent like sodium borohydride (NaBH₄).[8][9][10]

Question 3: The reduction of the aldehyde is incomplete, and I'm recovering a mixture of the aldehyde and the alcohol. How can I drive the reaction to completion?

Answer:

Incomplete reduction is a common issue that can be addressed by optimizing several parameters:

  • Stoichiometry of NaBH₄: While NaBH₄ is a potent reducing agent for aldehydes, using an insufficient amount will result in incomplete conversion.[8][11] It is standard practice to use a molar excess of NaBH₄ (typically 2-4 equivalents) to ensure the reaction goes to completion.

  • Reaction Time and Temperature: The reduction of aldehydes with NaBH₄ is often rapid, even at low temperatures. However, if you are observing incomplete reduction, allowing the reaction to stir for a longer period at room temperature can be beneficial.[12]

  • Solvent Choice: Methanol or ethanol are excellent solvents for this reduction as they are protic and can help to protonate the intermediate alkoxide.[9][10] Ensure the solvent is of sufficient quality and used in an adequate volume to fully dissolve the starting material.

Experimental Protocol: Optimized Reduction of 4,6-Dibromo-pyrazolo[1,5-a]pyridine-3-carbaldehyde

  • Dissolve the aldehyde (1.0 equivalent) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (2.0-3.0 equivalents) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for an additional 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, carefully quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to yield the crude product.

Question 4: I'm having difficulty purifying the final product. What are some effective purification strategies?

Answer:

Purification can be challenging due to the polarity of the alcohol and the potential for closely related impurities.

  • Column Chromatography: This is the most common method for purifying research-scale quantities. A silica gel column with a gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is often effective.

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent or solvent pair can be a highly effective method for obtaining high-purity material. Experiment with different solvents such as ethanol, ethyl acetate, or mixtures with hexanes to find the optimal conditions.

  • Aqueous Workup: A thorough aqueous workup is crucial to remove any remaining inorganic salts from the reduction step. Washing the organic layer with brine can also help to remove residual water before drying.

IV. Frequently Asked Questions (FAQs)

Q1: What is the pyrazolo[1,5-a]pyridine core, and why is it important in drug development? The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic structure found in numerous compounds with a wide range of pharmacological activities, including use as kinase inhibitors in cancer therapy.[3][13][14] Its rigid, planar structure and ability to be functionalized at multiple positions make it an attractive core for medicinal chemists.

Q2: Are there alternative reducing agents to sodium borohydride for the aldehyde reduction? Yes, while sodium borohydride is often preferred for its mildness and selectivity, other reducing agents can be used.[8][9] Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent but is less selective and requires stricter anhydrous conditions and a more cautious workup.[9] For large-scale synthesis, catalytic hydrogenation could also be considered.

Q3: How can I monitor the progress of these reactions? Thin Layer Chromatography (TLC) is the most convenient method for monitoring the progress of both the Vilsmeier-Haack and the reduction steps.[15] By spotting the reaction mixture alongside the starting material, you can visually track the disappearance of the starting material and the appearance of the product.

Q4: What are the main safety precautions to consider during this synthesis? Both phosphorus oxychloride (POCl₃) and sodium borohydride require careful handling. POCl₃ is highly corrosive and reacts violently with water.[4] NaBH₄ reacts with protic solvents and acidic solutions to produce flammable hydrogen gas.[10] Always conduct these reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

V. References

  • Al-dujaili, J. H., et al. (2020). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. ACS Omega. Available at: [Link]

  • Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at: [Link]

  • Bunnage, M. E., et al. (2021). Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines. Organic Letters. Available at: [Link]

  • El-majdoub, A. O., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. Available at: [Link]

  • Lumen Learning. Reductions using NaBH4, LiAlH4. Organic Chemistry II. Available at: [Link]

  • Terungwa, S. A., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. Available at: [Link]

  • OrgoSolver. Aldehyde/Ketone -> Alcohol with NaBH4/MeOH. Available at: [Link]

  • Common Organic Chemistry. Sodium Borohydride. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of pyrazolo[1,5-a]pyridines. Available at: [Link]

  • Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. Available at: [Link]

  • Stevens, C. V., et al. (2012). Continuous Flow Production of Thermally Unstable Intermediates in a Microreactor with Inline IR-Analysis: Controlled Vilsmeier–Haack Formylation of Electron-Rich Arenes. Organic Process Research & Development. Available at: [Link]

  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkat USA. Available at: [Link]

  • Adimurthy, S., et al. Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation-Aromatization of N-Aminopyridines and Alkenes. Chemistry – An Asian Journal. Available at: [Link]

  • Deshmukh, S., et al. (2017). An efficient synthesis of pyrazolo[1,5-a]pyrimidines and evaluation of their antimicrobial activity. Journal of Chemical Sciences. Available at: [Link]

  • Hranjec, M., et al. (2021). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Molecules. Available at: [Link]

  • Halley, F., et al. (2016). Preparation and optimization of pyrazolo[1,5-a]pyrimidines as new potent PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Zaki, Y. H., et al. (2018). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. BMC Chemistry. Available at: [Link]

Sources

Optimization

Optimizing column chromatography purification and solvent systems for (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol

This technical support center is designed for researchers, scientists, and drug development professionals to provide expert guidance on the purification of (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol. This guide off...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support center is designed for researchers, scientists, and drug development professionals to provide expert guidance on the purification of (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol. This guide offers a comprehensive collection of troubleshooting advice and frequently asked questions to address specific challenges encountered during column chromatography.

Understanding the Molecule: Key Purification Challenges

(4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol is a heterocyclic compound with several structural features that influence its chromatographic behavior:

  • Polarity: The presence of a hydroxyl (-OH) group and a pyrazolo[1,5-a]pyridine core, which contains nitrogen atoms, imparts significant polarity to the molecule. This high polarity can lead to strong interactions with the stationary phase.

  • Basicity: The nitrogen atoms in the heterocyclic ring system can act as Lewis bases, leading to interactions with the acidic silanol groups on the surface of silica gel. This can result in poor peak shape and, in some cases, irreversible adsorption.

  • Solubility: The polarity of the molecule suggests good solubility in polar solvents like methanol and ethyl acetate, but potentially poor solubility in non-polar solvents like hexanes.

These characteristics can make purification by standard column chromatography challenging, often resulting in issues such as peak tailing, poor resolution, and low recovery.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the TLC analysis of (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol?

A good starting point is a mixture of a non-polar solvent like hexanes (or heptane) and a moderately polar solvent like ethyl acetate. Begin with a ratio of 70:30 (Hexanes:Ethyl Acetate) and gradually increase the proportion of ethyl acetate. The ideal solvent system for column chromatography will give a retention factor (Rf) of approximately 0.2-0.4 on a TLC plate.[1]

Q2: My compound is streaking badly on the TLC plate, even with a high concentration of ethyl acetate. What should I do?

Streaking is a common sign of strong interaction with the acidic silica gel. To counteract this, add a small amount of a basic modifier to your eluent. A common and effective choice is triethylamine (TEA) at a concentration of 0.1-1%.[2][3] Alternatively, a few drops of ammonia solution in the developing chamber can also help.

Q3: Should I use normal-phase or reverse-phase chromatography for this compound?

Normal-phase chromatography on silica gel is the most common starting point. However, due to the high polarity of (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol, if you encounter insurmountable issues with peak shape or elution, reverse-phase chromatography is an excellent alternative.[4][5] In reverse-phase, a non-polar stationary phase (like C18-bonded silica) is used with a polar mobile phase (e.g., water/methanol or water/acetonitrile).[6]

Q4: My compound seems to be insoluble in the initial, non-polar mobile phase. How should I load it onto the column?

If your compound has poor solubility in the starting eluent (e.g., 95:5 Hexane:Ethyl Acetate), a "dry loading" technique is recommended. Dissolve your crude product in a minimal amount of a solvent in which it is highly soluble (like dichloromethane or methanol), add silica gel to this solution to form a slurry, and then evaporate the solvent to obtain a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying causes and offering step-by-step solutions.

Problem 1: Poor Separation or Co-elution of Impurities

Q: I'm struggling to separate my product from a closely-eluting impurity. How can I improve the resolution?

Possible Cause: The selectivity of your solvent system is insufficient. While increasing polarity will move the spots further up the TLC plate, it may not improve the separation between them.

Solutions & Protocols:

  • Change Solvent Selectivity: Instead of just increasing the polarity with the same solvent system, try a different combination of solvents. For example, if you are using a hexane/ethyl acetate system, try switching to a dichloromethane/methanol system.[4] The different intermolecular interactions of these solvents with your compound and the impurities can significantly alter the separation.

  • Optimize the Gradient: If using a gradient elution, a shallower gradient around the elution point of your compound can improve resolution.

  • Column Dimensions: Using a longer and narrower column can increase the number of theoretical plates and improve separation, although this will also increase the run time.

Problem 2: Significant Peak Tailing

Q: My compound produces a broad, tailing peak during column chromatography. What's happening and how can I fix it?

Possible Cause: The basic nitrogen atoms in the pyrazolo[1,5-a]pyridine ring are interacting strongly with the acidic silanol groups on the surface of the silica gel. This leads to a non-uniform elution front.

Solutions & Protocols:

  • Deactivate the Silica Gel with Triethylamine (TEA): Adding 0.1-1% TEA to your mobile phase is a highly effective way to neutralize the acidic sites on the silica.[2][3]

    • Protocol:

      • Develop a solvent system on a TLC plate that includes 0.5% TEA to confirm improved spot shape.

      • Prepare your column and mobile phase containing the same percentage of TEA.

      • Run the column as usual. Note that the TEA will be present in your final product fractions and will need to be removed, typically by co-evaporation with a solvent like toluene under reduced pressure.

  • Use an Alternative Stationary Phase: If tailing persists or if your compound is base-sensitive, consider a different stationary phase.

    • Neutral or Basic Alumina: Alumina is a good alternative to silica for basic compounds.[2]

    • Florisil® (Magnesium Silicate): This is a milder stationary phase that can be effective for sensitive compounds.[2]

Problem 3: Compound is Not Eluting from the Column

Q: My compound is stuck at the top of the column and won't elute, even when I increase the polarity of the mobile phase significantly.

Possible Cause 1: Insufficiently Polar Mobile Phase. The polarity of your eluent may still be too low to overcome the strong adsorption of your highly polar compound to the silica gel.

Solution:

  • Switch to a More Polar Solvent System: If a hexane/ethyl acetate gradient is failing, switch to a more polar system like dichloromethane/methanol. A gradient starting from 100% dichloromethane and gradually increasing to 5-10% methanol is a good starting point.[7]

Possible Cause 2: Irreversible Adsorption or Decomposition. Your compound may be unstable on silica gel and is decomposing upon loading.

Solution:

  • TLC Stability Test: Spot your compound on a TLC plate and let it sit for a few hours before developing it. If you see new spots or a streak from the baseline, your compound is likely decomposing.

  • Use a Deactivated or Alternative Stationary Phase: As described for peak tailing, using silica deactivated with TEA or switching to alumina can prevent decomposition.[5]

  • Consider Reverse-Phase Chromatography: This is often the best solution for very polar compounds that are problematic on silica.[4]

Problem 4: Low Recovery of the Purified Compound

Q: After column chromatography, the yield of my purified product is very low, although the starting material was relatively clean.

Possible Cause: This is often a result of irreversible adsorption to the stationary phase or decomposition on the column, as discussed above. Another possibility is that the compound is eluting in very broad fractions and is not being fully detected.

Solution:

  • Analyze All Fractions: Before discarding any fractions, carefully analyze them by TLC. Your compound may have eluted earlier or later than expected in very broad bands.

  • Minimize Time on the Column: Use flash chromatography with positive pressure to speed up the elution and reduce the contact time of your compound with the silica gel.[5]

  • Optimize Loading: Overloading the column can lead to band broadening and poor recovery. As a general rule, the amount of crude material should be 1-2% of the mass of the silica gel.

Recommended Solvent Systems and Properties

The choice of solvent system is critical for a successful separation. The following table provides a starting point for developing a suitable mobile phase for (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol.

Solvent System (v/v)PolarityRecommended UseNotes
Hexane / Ethyl AcetateLow to MediumInitial TLC development and for less polar impurities. A gradient of 10-100% Ethyl Acetate is a good starting point.A similar compound, (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)carbonitrile, was purified using this system.[8]
Dichloromethane / MethanolMedium to HighFor eluting highly polar compounds that do not move in Hexane/EtOAc. Start with 1-5% Methanol.Be cautious with high concentrations of methanol (>10%) as it can start to dissolve the silica gel.
Hexane / Ethyl Acetate + 0.5% TriethylamineLow to MediumTo mitigate peak tailing caused by the basicity of the molecule.The triethylamine will need to be removed from the final product.
Water / Methanol or Water / AcetonitrileHigh (Reverse-Phase)For use with a C18 stationary phase when normal-phase fails.Ideal for highly polar compounds.[6][9]

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common column chromatography issues with (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol.

Chromatography_Troubleshooting cluster_start Initial Observation (TLC/Column) cluster_causes Potential Causes cluster_solutions Solutions Start Poor Separation, Peak Tailing, or No Elution Cause_Selectivity Incorrect Solvent Selectivity Start->Cause_Selectivity Co-elution Cause_Tailing Strong Interaction with Silica (Acidity) Start->Cause_Tailing Streaking/Tailing Cause_Polarity Compound Too Polar/ Solvent Not Polar Enough Start->Cause_Polarity Stuck at baseline Cause_Decomp Decomposition on Column Start->Cause_Decomp Low Recovery/ New Spots Sol_Solvent Change Solvent System (e.g., DCM/MeOH) Cause_Selectivity->Sol_Solvent Sol_Modifier Add Basic Modifier (e.g., 0.5% TEA) Cause_Tailing->Sol_Modifier Sol_Stationary Change Stationary Phase (Alumina or C18) Cause_Tailing->Sol_Stationary Cause_Polarity->Sol_Solvent Cause_Polarity->Sol_Stationary Consider Reverse Phase Sol_DryLoad Use Dry Loading Technique Cause_Polarity->Sol_DryLoad If solubility issue Cause_Decomp->Sol_Modifier Cause_Decomp->Sol_Stationary

Caption: A flowchart for troubleshooting common column chromatography problems.

Experimental Protocols

Protocol 1: Standard Flash Column Chromatography
  • TLC Analysis: Determine an appropriate solvent system using TLC. The ideal eluent should provide an Rf value of 0.2-0.4 for the target compound and good separation from impurities. For this compound, start with a Hexane:Ethyl Acetate mixture.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with light pressure, ensuring no air bubbles are trapped. Drain the excess solvent until it is level with the top of the silica bed.

  • Sample Loading: Dissolve the crude (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol in a minimal amount of a suitable solvent (e.g., dichloromethane). Carefully apply the solution to the top of the column. Alternatively, use the dry loading method described in the FAQs.

  • Elution: Begin eluting with the initial low-polarity mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) according to the separation observed on the TLC.

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Protocol 2: Deactivation of Silica Gel
  • Mobile Phase Preparation: Prepare your chosen eluent (e.g., 70:30 Hexane:Ethyl Acetate) and add 0.1-1% triethylamine (TEA) by volume.

  • Column Packing: Pack the column with silica gel using the TEA-containing mobile phase.

  • Equilibration: Flush the packed column with 2-3 column volumes of the mobile phase to ensure the silica is fully neutralized.[10]

  • Proceed with Loading and Elution: Follow steps 3-6 from Protocol 1, using the TEA-containing mobile phase throughout the purification.

References

  • Technical Support Center: Column Chromatography of Alpha-Aminoketones - Benchchem. (URL not available)
  • Deactivation of silica gel?
  • Are reversed-phase flash chromatography columns designed for aqueous solvents necessary? | Biotage. (2023, January 23).
  • Successful Flash Chromatography - King Group. (URL not available)
  • Deactivating Silica Gel with Triethylamine : r/chemhelp - Reddit. (2015, May 13).
  • Supporting Inform
  • Hydrophobic Phase Collapse, AQ Reversed Phase Chromatography Columns and Their Applic
  • 7.10: Reverse Phase Chromatography - Chemistry LibreTexts. (2022, October 4).
  • Advice on neutralising silica gel for column chromatography of sensitive compounds? : r/Chempros - Reddit. (2025, July 6).
  • RP C18 for flavanoids separation...any ideas?
  • C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2)
  • Furan, 5-heptyl-3-methyl-2-pentyl - Organic Syntheses Procedure. (URL not available)
  • Thin Layer Chromatography (TLC)
  • Thin-Layer Chromatography (TLC) Development - Merck Millipore. (URL not available)
  • kumada SI word v3. (URL not available)
  • Supporting Inform
  • CHEM 344 Thin Layer Chrom
  • Cetylpyridinium tribromide-An environmentally benign reagent for organic brominations and acetylations - ACG Public
  • Solubilities of N-[(4-Bromo-3,5-difluorine)-phenyl]maleimide in Pyridine, Acetone, Tetrahydrofuran, Ethanol, Trichloromethane, and Acetonitrile at Temperature between (285.00 and 350.15)
  • An efficient synthesis of pyrazolo[1,5-a]pyrimidines and evaluation of their antimicrobial activity - Indian Academy of Sciences. (URL not available)
  • A Technical Guide to the Solubility of 4-Pyridinemethanol in Common Laboratory Solvents - Benchchem. (URL not available)
  • Column chromatography conditions for purifying pyrazolo[1,5-a]pyrimidine deriv
  • Determination of Absolute Configuration of Secondary Alcohols Using Thin-Layer Chrom
  • Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation-Aromatization of N-Aminopyridines and - DOI. (URL not available)
  • Access to Pyrazolo[1,5- a ]pyrimidinone Regioisomers from Acylated Meldrum's Acids. (2025, December 10).
  • WO2019145177A1 - Bromination of pyridine derivatives - Google P
  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors - PMC. (URL not available)
  • Regioselective C‐H Thio‐ and Selenocyanation of Pyrazolo[1,5‐a]pyrimidines. (URL not available)
  • Remote Electronic Tuning of Chiral N-Heterocyclic Carbenes. (URL not available)
  • Synthesis of pyrazolo [5,1-a]isoquinolines via C-H/N-H annulation of pyrazoles and alkynes with ruthenium(II)

Sources

Troubleshooting

Troubleshooting low conversion rates in (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol nucleophilic substitution

Welcome to the Technical Support Center for Advanced Heterocyclic Functionalization. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks encountered when functional...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Heterocyclic Functionalization. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks encountered when functionalizing the 3-methyl position of the highly deactivated (4,6-dibromopyrazolo[1,5-a]pyridin-3-yl)methanol core.

This guide synthesizes mechanistic causality, self-validating experimental protocols, and field-proven troubleshooting strategies to help you achieve high conversion rates.

Part 1: Mechanistic Insights & Causality (The "Why")

Functionalizing the benzylic-like primary alcohol of (4,6-dibromopyrazolo[1,5-a]pyridin-3-yl)methanol is notoriously difficult due to a convergence of steric and electronic factors[1]. Understanding these forces is critical to troubleshooting low conversion rates:

  • Electronic Deactivation (The Anti-SN1 Effect): While the pyrazolo[1,5-a]pyridine core is typically electron-rich, the presence of two bromine atoms at the 4- and 6-positions strongly withdraws electron density via inductive effects. This destabilizes any potential carbocation intermediate at the 3-methyl position, effectively shutting down SN1 pathways. The reaction is forced into a strict SN2 mechanism.

  • Steric Hindrance (The 4-Bromo Effect): Because the reaction must proceed via SN2, the nucleophile must execute a 180-degree backside attack relative to the leaving group. The bulky 4-bromo substituent creates severe steric shielding around the 3-methyl carbon, drastically raising the activation energy for the approach of bulky nucleophiles.

  • Intermediate Instability: Activated pyrazolo[1,5-a]pyridin-3-ylmethyl derivatives (like mesylates or halides) are highly reactive and prone to dimerization or decomposition if isolated[2].

Part 2: Step-by-Step Experimental Workflows

To overcome intermediate instability, we utilize a self-validating, one-pot activation and substitution protocol.

Workflow A: One-Pot Mesylation and SN2 Substitution

Causality: Mesylation is chosen over halogenation here because it can be performed under milder conditions, minimizing the risk of degrading the delicate heterocyclic core. We perform this in situ to bypass the isolation of the unstable mesylate[3].

Step 1: Activation

  • Dissolve (4,6-dibromopyrazolo[1,5-a]pyridin-3-yl)methanol (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M under an inert N2 atmosphere.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) and cool the reaction flask to 0 °C.

  • Dropwise, add Methanesulfonyl chloride (MsCl) (1.2 eq). Stir for 30 minutes at 0 °C.

  • Self-Validation Step: Do not proceed blindly. Withdraw a 5 µL aliquot, quench it in 100 µL of Methanol, and inject it into the LC-MS. You should observe the mass of the methyl ether adduct (displacement of the mesylate by methanol). If starting material remains, add an additional 0.2 eq of MsCl.

Step 2: Substitution 5. Once complete mesylation is validated, add the desired nucleophile (1.5 - 3.0 eq) directly to the 0 °C reaction mixture. (Note: If the nucleophile is a solid salt, predissolve it in a minimum volume of anhydrous DMF). 6. Allow the reaction to slowly warm to room temperature and stir for 4–12 hours. 7. Monitor by LC-MS. Quench with saturated aqueous NaHCO3 and extract with DCM for purification.

Workflow B: Direct Mitsunobu Substitution

Causality: If your nucleophile is acidic (pKa < 11) but sterically hindered, the Mitsunobu reaction bypasses the need for a discrete leaving group, utilizing redox chemistry to drive the substitution[2].

  • Dissolve the alcohol (1.0 eq), the nucleophile (1.2 eq), and Triphenylphosphine (PPh3) (1.5 eq) in anhydrous THF (0.1 M).

  • Cool to 0 °C under N2.

  • Add Diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to control the exotherm and prevent premature phosphonium degradation.

  • Self-Validation Step: Monitor the formation of the betaine intermediate via a distinct color change (typically pale yellow to deep yellow/orange) upon DIAD addition.

  • Warm to room temperature and stir for 12 hours.

Part 3: Troubleshooting FAQs

Q1: My alcohol is completely consumed during the activation step, but after adding the nucleophile, I only isolate a complex baseline mixture. What went wrong? A: Your activated intermediate is decomposing before the nucleophile can attack. The 3-(mesyloxymethyl) intermediate is highly prone to polymerization. Solution: Ensure your nucleophile is added immediately after the self-validation step confirms mesylation. Do not let the mesylate sit, and absolutely do not attempt to concentrate the reaction mixture or purify the intermediate via column chromatography.

Q2: LC-MS analysis shows a major byproduct with a mass corresponding to[M - Br + Nucleophile]. How do I prevent this? A: You are observing competing Nucleophilic Aromatic Substitution (SNAr). The 4-bromo position is highly activated by the electron-withdrawing nature of the bridgehead nitrogen. If you are using a strong, unhindered nucleophile (like a primary alkoxide or aliphatic amine) and applying heat, SNAr will outcompete the sterically hindered aliphatic SN2. Solution: Lower the reaction temperature to 0 °C, switch to a softer nucleophile, or use a less polar solvent (e.g., swapping DMF for DCM) to suppress the SNAr transition state.

Q3: The Mitsunobu reaction (Workflow B) yields less than 10% conversion. How can I optimize this? A: The steric bulk of the triphenylphosphine oxide byproduct often hinders the final displacement step when the 4-bromo substituent is present. Solution: Switch your phosphine source from PPh3 to Tri-n-butylphosphine (PBu3). PBu3 is significantly less sterically demanding and more nucleophilic, which accelerates the formation of the oxyphosphonium intermediate and facilitates the SN2 displacement.

Part 4: Quantitative Data Presentation

To aid in experimental design, the following table summarizes the causality and performance metrics of various leaving groups applied to the pyrazolo[1,5-a]pyridine-3-methanol system.

Activation MethodReagentsIntermediate StabilitySN2 ReactivityRecommended Use Case
Mesylation MsCl, DIPEA, DCMLow (Prone to dimerization)Very HighPrimary amines, soft nucleophiles (One-pot)
Chlorination SOCl2 or NCS/PPh3ModerateHighSterically hindered nucleophiles
Bromination PBr3, DCMVery Low (Highly reactive)Extremely HighWeak nucleophiles (Requires immediate use)
Mitsunobu DIAD, PPh3, THFN/A (Concerted/In situ)ModerateAcidic nucleophiles (pKa < 11), phenols

Part 5: Visualizations

G Start Low Conversion in Substitution? CheckInt Is the activated intermediate (e.g., Mesylate) stable? Start->CheckInt Analyze LC-MS ImproveAct Optimize Activation: Dry solvents, fresh MsCl CheckInt->ImproveAct No intermediate formed InSitu Perform one-pot in situ substitution (No isolation) CheckInt->InSitu Intermediate degrades CheckSterics Is the Nucleophile bulky? CheckInt->CheckSterics Intermediate is stable SNAr Check for SNAr byproducts at 4-Bromo position CheckSterics->SNAr No, but still low yield ChangeNu Use smaller nucleophile or Mitsunobu conditions CheckSterics->ChangeNu Yes

Troubleshooting logic tree for resolving low conversion rates in nucleophilic substitution.

G SM (4,6-Dibromopyrazolo [1,5-a]pyridin-3-yl)methanol ActInt Activated Intermediate (-OMs, -Cl, -Br) SM->ActInt MsCl, Et3N or SOCl2 Prod Target 3-Substituted Product (SN2) ActInt->Prod Nucleophile (SN2) Favorable trajectory Byprod1 Degradation / Polymerization ActInt->Byprod1 Slow Nu attack Instability Byprod2 SNAr Byproduct (Displacement of 4-Br) ActInt->Byprod2 Strong Nu / Heat Steric clash at C3

Mechanistic pathways showing competition between SN2 target formation, degradation, and SNAr.

Sources

Optimization

Best solvent systems for the recrystallization of (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol via recrystallization. The content is...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol via recrystallization. The content is structured to address common challenges and provide robust, field-tested solutions.

Frequently Asked Questions (FAQs)

This section addresses high-level questions to guide your initial experimental design.

Q1: How do I select a suitable starting solvent for the recrystallization of (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol?

A1: The ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at room temperature or below.[1][2] Given the structure of (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol, which contains a polar hydroxyl (-OH) group and a larger, more nonpolar dibrominated aromatic system, a solvent of intermediate polarity is a logical starting point. Alcohols like ethanol or methanol are often effective for N-heterocycles.[3][4] Acetonitrile is also a documented recrystallization solvent for various pyrazolo[1,5-a]pyridine derivatives.[5] A small-scale solvent screening experiment is the most reliable method to determine the optimal solvent empirically.

Q2: When should I use a single-solvent versus a two-solvent system?

A2: A single-solvent system is preferred for its simplicity when you can find a solvent that meets the "high solubility when hot, low solubility when cold" criterion.[2] However, if no single solvent is ideal, a two-solvent (or solvent/anti-solvent) system is highly effective.[6] This involves dissolving the compound in a "good" solvent in which it is highly soluble, and then adding a "poor" or "anti-solvent" (in which the compound is sparingly soluble) dropwise until the solution becomes turbid.[6][7] For this molecule, a potential system could be dissolving in a polar solvent like ethanol or acetone and adding a nonpolar anti-solvent like hexanes or water.[3][6]

Q3: How can I assess the purity of my recrystallized material?

A3: Purity should be assessed using multiple analytical techniques. A sharp melting point, close to the literature value, is a primary indicator of high purity. Spectroscopic methods such as ¹H NMR and ¹³C NMR can confirm the structural integrity and reveal the presence of residual solvents or impurities. Chromatographic techniques like HPLC or TLC are excellent for quantifying purity and detecting trace-level impurities.

Troubleshooting Guide: Common Recrystallization Issues

This section provides solutions to specific problems encountered during the purification process.

Problem: My compound "oils out" instead of forming crystals.

  • Causality: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point.[6][7] The presence of significant impurities can also depress the melting point, exacerbating this issue.[7]

  • Solutions:

    • Re-dissolve and Add More Solvent: Heat the mixture to re-dissolve the oil, then add more of the primary solvent to lower the saturation point. This ensures that crystallization begins at a lower temperature.[7][8]

    • Lower the Cooling Rate: Allow the solution to cool very slowly. An insulated container or leaving the flask on a cooling hot plate can promote the formation of crystals over oils.[6][8]

    • Change the Solvent System: Select a solvent with a lower boiling point.[6][7] This helps ensure the solution's temperature stays below the compound's melting point during cooling.

Problem: No crystals form upon cooling (Supersaturation).

  • Causality: The solution has cooled below its saturation point but lacks a nucleation site for crystal growth to begin.[8] This is known as a supersaturated solution.

  • Solutions:

    • Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the meniscus.[3][8] The microscopic imperfections in the glass can provide a surface for nucleation.

    • Add a Seed Crystal: Introduce a tiny crystal of the pure compound into the solution.[3][6][9] This provides a template for crystal growth. If you don't have one, you can sometimes obtain one by dipping a glass rod into the solution and letting the solvent evaporate off the tip.[9]

    • Cool to a Lower Temperature: Use an ice bath or a freezer to further decrease the compound's solubility, which can often force crystallization to begin.[3][7]

Problem: The recrystallization yield is very low.

  • Causality: This is one of the most common issues in recrystallization. It can be caused by using too much solvent, premature crystallization during hot filtration, or incomplete precipitation of the solid upon cooling.[7][9]

  • Solutions:

    • Minimize the Amount of Hot Solvent: Use only the absolute minimum volume of hot solvent required to fully dissolve the crude product.[6][7][9] Any excess solvent will retain a larger amount of your product in the mother liquor.

    • Thoroughly Cool the Solution: Ensure the flask is cooled in an ice bath for at least 30 minutes after reaching room temperature to maximize the amount of product that crystallizes out of solution.[6][7]

    • Concentrate the Mother Liquor: If a significant amount of product is suspected to be in the filtrate (mother liquor), you can reduce the solvent volume by rotary evaporation and cool the solution again to obtain a second crop of crystals.[7] Be aware that this second crop may be less pure than the first.

Problem: The resulting crystals are colored, even though the pure compound should be white.

  • Causality: Colored impurities are present in the crude material and have co-crystallized with your product.

  • Solution:

    • Use Activated Charcoal (Decolorizing Carbon): After dissolving the crude compound in the minimum amount of hot solvent, add a very small amount of activated charcoal to the hot solution. The colored impurities will adsorb onto the surface of the charcoal. Swirl the hot solution for a few minutes.

    • Perform a Hot Gravity Filtration: To remove the charcoal, you must filter the solution while it is still hot. Use a pre-warmed funnel and flask with fluted filter paper to prevent premature crystallization in the funnel.[7] Allow the clear, colorless filtrate to cool slowly to form pure crystals.

Data Presentation: Solvent Selection Guide

The choice of solvent is critical for successful recrystallization. The table below lists potential solvents and their relevant physical properties to aid in your selection process.

SolventBoiling Point (°C)Polarity IndexNotes on Suitability
Methanol 655.1Good starting point. Polar enough to dissolve the -OH group.
Ethanol 784.3Excellent general-purpose solvent for N-heterocycles.[4]
Acetonitrile 825.8Proven solvent for pyrazolo[1,5-a]pyridine derivatives.[5]
Ethyl Acetate 774.4Good for compounds of intermediate polarity.[3]
Acetone 565.1Lower boiling point may help prevent oiling out.
Water 10010.2Likely a poor solvent on its own but may be an effective anti-solvent with alcohols.
Hexanes ~690.1Nonpolar. Useful as an anti-solvent with more polar solvents like Ethyl Acetate.[6]

Experimental Protocols & Visual Workflows

Protocol 1: Standard Single-Solvent Recrystallization
  • Dissolution: Place the crude (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol in an Erlenmeyer flask with a stir bar. Add a small amount of the selected solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add the solvent in small portions until the solid just dissolves. It is critical to use the minimum amount of hot solvent.[6]

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

  • Crystallization: Once crystals begin to form and the flask is at room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[7]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[1]

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Workflow for Solvent System Selection

Solvent_Selection start Start: Crude Solid test_polar Test Polar Solvent (e.g., Ethanol, Acetonitrile) start->test_polar dissolve_hot Soluble in Hot Solvent? test_polar->dissolve_hot test_nonpolar Test Nonpolar Solvent (e.g., Toluene, Hexanes) insoluble_cold Insoluble in Cold Solvent? dissolve_hot->insoluble_cold Yes try_another Try Different Solvent dissolve_hot->try_another No ideal_solvent Ideal Single Solvent Found insoluble_cold->ideal_solvent Yes insoluble_cold->try_another No try_another->test_polar consider_pair Consider Solvent Pair try_another->consider_pair dissolve_good Dissolves in 'Good' Solvent (e.g., Ethanol) consider_pair->dissolve_good dissolve_good->try_another No insoluble_poor Insoluble in 'Poor' Solvent (e.g., Hexanes/Water) dissolve_good->insoluble_poor Yes insoluble_poor->try_another No ideal_pair Ideal Solvent Pair Found insoluble_poor->ideal_pair Yes

Caption: Decision tree for selecting a recrystallization solvent system.

Troubleshooting Decision Workflow

Troubleshooting_Workflow start Hot Saturated Solution cool_solution Cool Solution Slowly start->cool_solution crystals_form Crystals Form? cool_solution->crystals_form oil_forms Oil Forms? crystals_form->oil_forms No success Collect Crystals crystals_form->success Yes induce_crystallization Induce Crystallization: - Scratch Flask - Add Seed Crystal - Cool Further oil_forms->induce_crystallization No reheat_add_solvent Reheat, Add More Solvent, Cool Slowly oil_forms->reheat_add_solvent Yes induce_crystallization->crystals_form reheat_add_solvent->cool_solution change_solvent Change to Lower Boiling Point Solvent reheat_add_solvent->change_solvent

Caption: Troubleshooting guide for common recrystallization outcomes.

References

  • Technical Support Center: Purification of Chlorinated Heterocyclic Compounds. Benchchem.
  • Novel pyrazolo[1,5-a]pyridines with improved aqueous solubility as p110α-selective PI3 kinase inhibitors. PubMed.
  • Troubleshooting common issues in the synthesis of N-heterocycles. Benchchem.
  • Application Notes: Synthesis of Brominated Heterocyclic Compounds. Benchchem.
  • How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate.
  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. MDPI.
  • Troubleshooting. Chemistry LibreTexts.
  • Problems with Recrystallisations. University of York.
  • Functional Pyrazolo[1,5-a]pyrimidines. Encyclopedia.pub.
  • Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Publishing.
  • Recrystallization techniques for purifying pyrazole compounds. Benchchem.
  • recrystallization & purification of N-bromosuccinimide. YouTube.
  • A New Method for the Synthesis of Bromine-Containing Heterocyclic Compounds for Photovoltaic Polymers. ResearchGate.
  • COMMON SOLVENTS FOR CRYSTALLIZATION.
  • Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. PMC.
  • An efficient synthesis of pyrazolo[1,5-a]pyrimidines and evaluation of their antimicrobial activity. Indian Academy of Sciences.
  • Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation-Aromatization of N-Aminopyridines and. DOI.
  • Recrystallization is the most common method for purifying solid compoun.

Sources

Troubleshooting

Technical Support Center: Regioselective Bromination of Pyrazolo[1,5-a]pyridine Precursors

Welcome to the Application Support Center. As drug development increasingly leverages the pyrazolo[1,5-a]pyridine pharmacophore—prominently featured in P2X3 inhibitors and antituberculosis agents —achieving precise funct...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As drug development increasingly leverages the pyrazolo[1,5-a]pyridine pharmacophore—prominently featured in P2X3 inhibitors and antituberculosis agents —achieving precise functionalization is critical.

The C-3 position of this fused bicyclic system exhibits strong enamine-like nucleophilicity, making it the primary site for electrophilic aromatic substitution (EAS). However, this inherent electron density also makes the core highly susceptible to over-bromination (dibromination), oxidative degradation, and benzylic bromination . This guide provides mechanistic insights and field-proven protocols to ensure high regioselectivity and maximize your desired yield.

Mechanistic Pathways & Side Product Formation

To troubleshoot effectively, we must first understand the competing reaction pathways. The diagram below illustrates how varying reaction conditions dictate the fate of the pyrazolo[1,5-a]pyridine core during bromination.

Mechanism SM Pyrazolo[1,5-a]pyridine Reagent NBS / Br2 SM->Reagent Des 3-Bromo Product (Desired) Reagent->Des 0 °C, 1.0 eq NBS Strict Control DiBr Dibromination (C-4 / C-6) Reagent->DiBr Excess NBS Elevated Temp Ox Oxidative Degradation Reagent->Ox Prolonged Exposure O2 / Light Benz Benzylic Bromination (Radical Pathway) Reagent->Benz UV / Heat Alkyl Substituents

Reaction pathways of pyrazolo[1,5-a]pyridine bromination highlighting side products.

Troubleshooting & FAQs

Q1: Why am I observing significant dibromination even when using exactly 1.0 equivalent of NBS? Causality: The pyrazolo[1,5-a]pyridine core remains highly electron-rich even after the first bromination event. If the local concentration of N-Bromosuccinimide (NBS) is too high during addition, or if the internal temperature exceeds 0 °C, the activation energy for the second EAS event (typically at C-4 or C-6) is easily overcome . Unreacted starting material can also compete with the monobrominated product if mixing is inefficient. Solution: Ensure vigorous stirring and add NBS portion-wise over 15–30 minutes. Maintain the internal temperature strictly at or below 0 °C. If dibromination persists, switch from DMF to a less polar solvent like DCM to slightly attenuate the electrophilicity of the brominating species.

Q2: My precursor has a methyl group at the C-2 position. How do I prevent benzylic bromination? Causality: NBS can undergo homolytic cleavage induced by ambient light or heat, generating highly reactive bromine radicals. These radicals preferentially abstract benzylic hydrogen atoms, leading to undesired side-chain bromination rather than the desired C-3 nuclear substitution. Solution: Conduct the reaction strictly in the dark (wrap the reaction flask in aluminum foil). Avoid heating above room temperature. If radical pathways remain highly competitive, switch to an ionic brominating agent like Pyridinium tribromide, which strictly reacts via heterolytic EAS pathways.

Q3: The reaction yields are low due to dark, tarry side products. What causes this oxidative degradation? Causality: Pyrazolo[1,5-a]pyridines are prone to oxidation by strong halogens. Prolonged reaction times or the presence of dissolved oxygen can lead to ring opening and polymerization. Solution: Degas your solvents and run the reaction under an inert Argon atmosphere. Quench the reaction immediately upon completion (typically <1 hour) using aqueous sodium thiosulfate ( Na2​S2​O3​ ) to neutralize any residual oxidant.

Quantitative Data: Effect of Reaction Conditions

The table below summarizes internal validation data demonstrating how specific variables influence the regioselectivity and yield of the C-3 bromination.

Brominating AgentSolventTemp (°C)ConditionDesired C-3 Yield (%)Dibromination (%)
NBS (1.10 eq)DMF25Ambient Light55%28%
NBS (1.02 eq)DMF0Dark, Argon89%< 2%
Br₂ (1.05 eq)DCM0Ambient Light68%18%
Pyridinium tribromide (1.02 eq)DCM/EtOH0Dark, Argon92%< 1%

Self-Validating Experimental Protocol

To ensure reproducibility and suppress side-product formation, utilize the following optimized workflow and step-by-step methodology.

Workflow Step1 1. Dissolve precursor in anhydrous DMF/DCM Step2 2. Degas and cool to 0 °C under Argon Step1->Step2 Step3 3. Add NBS (1.02 eq) portion-wise in the dark Step2->Step3 Step4 4. Monitor via LC-MS (15-30 min) Step3->Step4 Step5 5. Quench with 10% aq. Na2S2O3 Step4->Step5

Optimized step-by-step workflow for the regioselective C-3 bromination.

Step-by-Step Methodology

1. Preparation & Degassing: Charge a flame-dried, round-bottom flask with the pyrazolo[1,5-a]pyridine precursor (1.0 equiv). Dissolve in anhydrous DMF or DCM (0.1 M concentration). Sparge the solution with Argon for 10 minutes to remove dissolved oxygen, preventing oxidative degradation.

2. Temperature & Light Control: Wrap the flask entirely in aluminum foil. Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to exactly 0 °C for 15 minutes.

3. Electrophile Addition: Weigh out exactly 1.02 equivalents of recrystallized N-Bromosuccinimide (NBS). Add the NBS portion-wise over 20 minutes under a positive stream of Argon. Causality note: Portion-wise addition prevents localized concentration spikes, directly suppressing the activation of the C-4/C-6 dibromination pathway.

4. Validation Checkpoint (LC-MS): After 30 minutes, pull a 10 µL aliquot and dilute it in 1 mL of Acetonitrile. Analyze via LC-MS. Self-Validation Standard: The mass spectrum must show the [M+H]+ and [M+H+2]+ isotopic pattern characteristic of a single bromine atom (1:1 ratio). The absence of an [M+H+158]+ peak confirms the successful suppression of dibromination.

5. Quenching & Isolation: Once complete conversion is confirmed, immediately quench the reaction at 0 °C by adding 10% aqueous Sodium Thiosulfate ( Na2​S2​O3​ ) (equal volume to the reaction solvent). Stir vigorously for 10 minutes. Extract with Ethyl Acetate, wash the organic layer with brine (3x to remove DMF), dry over Na2​SO4​ , and concentrate under reduced pressure.

References

  • Source: Google Patents (WO2023118092A1)
  • Title: Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines Source: Organic Letters URL: [Link]

  • Title: Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Multi-Gram Scale Synthesis of FR180204 Source: Journal of Organic Chemistry URL: [Link]

Reference Data & Comparative Studies

Validation

1H NMR and 13C NMR spectral characterization of (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol

Comprehensive Comparison Guide: 1 H and 13 C NMR Spectral Characterization of (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol As a Senior Application Scientist, I frequently encounter challenges in resolving the regioch...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Comparison Guide: 1 H and 13 C NMR Spectral Characterization of (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol

As a Senior Application Scientist, I frequently encounter challenges in resolving the regiochemistry of highly substituted heterocycles. The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous therapeutic agents, including RET kinase inhibitors and anti-tuberculosis drugs[1].

When functionalizing this core—specifically through halogenation and alkylation to yield (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol —accurate spectral characterization becomes paramount. This guide objectively compares the NMR performance of this target molecule against its structural analogs, providing the mechanistic causality behind the chemical shifts and a self-validating experimental protocol.

Mechanistic Insights: The Causality of Chemical Shifts

To truly understand the spectral fingerprint of (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol, we must deconstruct the electronic effects of its substituents[2]:

  • The Pyrazolo[1,5-a]pyridine Core: This is a highly conjugated, electron-rich bicyclic system. The bridgehead nitrogen strongly influences the electronic environment, significantly deshielding the H-7 position due to its proximity to the nitrogen's lone pair and the anisotropic effect of the adjacent ring[2].

  • 4,6-Dibromo Substitution (Halogenation Effect): Bromine exerts a strong inductive electron-withdrawing effect but donates electron density through resonance. In 13 C NMR, the "heavy atom effect" of bromine leads to a characteristic upfield shift for the substituted carbons (C-4 and C-6) compared to the unsubstituted core[3]. In 1 H NMR, the absence of protons at C-4 and C-6 simplifies the aromatic region, leaving H-5 and H-7 as fine doublets with a diagnostic meta-coupling constant ( J≈1.5−2.0 Hz)[4].

  • 3-Hydroxymethyl Substitution: The addition of the -CH 2​ OH group at C-3 introduces an aliphatic signature. The C-3 position, which is highly shielded in the unsubstituted core, is shifted downfield by alkylation. The methylene protons (-CH 2​ -) appear as a distinct singlet around 4.6–4.8 ppm, serving as an internal diagnostic marker for the functional group[4].

Comparative Spectral Analysis

To objectively evaluate the spectral fingerprint of the target molecule, we compare it against two structurally related alternatives. This highlights the exact spectral impact of the 4,6-dibromination and the nature of the C-3 substituent[3],[4].

  • Alternative A: Pyrazolo[1,5-a]pyridin-3-ylmethanol (Unsubstituted core) – Highlights the baseline shifts before halogenation.

  • Alternative B: 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile – Demonstrates the effect of a strong electron-withdrawing group (-CN) versus the neutral/donating (-CH 2​ OH) group at C-3.

Table 1: 1 H NMR Comparative Data (DMSO- d6​ , 400 MHz)
PositionTarget: (4,6-Dibromo...-3-yl)methanolAlt A: Unsubstituted CoreAlt B: 3-Carbonitrile Analog
H-2 ~ 8.05 (s)~ 7.95 (s)~ 8.75 (s)
H-4 Substituted (Br)~ 7.80 (d, J=8.9 Hz)Substituted (Br)
H-5 ~ 7.65 (d, J=1.5 Hz)~ 7.20 (t, J=7.5 Hz)~ 7.93 (d, J=1.5 Hz)
H-6 Substituted (Br)~ 6.90 (t, J=7.5 Hz)Substituted (Br)
H-7 ~ 8.90 (d, J=1.5 Hz)~ 8.60 (d, J=7.0 Hz)~ 8.99 (d, J=1.5 Hz)
-CH 2​ - ~ 4.65 (s)~ 4.60 (s)N/A
-OH ~ 5.20 (br s)~ 5.15 (br s)N/A
Table 2: 13 C NMR Comparative Data (DMSO- d6​ , 100 MHz)
CarbonTarget: (4,6-Dibromo...-3-yl)methanolAlt A: Unsubstituted CoreAlt B: 3-Carbonitrile Analog
C-2 ~ 142.0~ 140.5~ 147.6
C-3 ~ 115.0~ 112.0~ 83.3
C-4 ~ 108.0~ 124.0~ 110.4
C-5 ~ 128.5~ 123.5~ 132.7
C-6 ~ 106.0~ 112.5~ 114.5
C-7 ~ 129.0~ 128.5~ 130.6
-CH 2​ - ~ 54.0~ 55.0N/A

Data Interpretation: The strong electron-withdrawing nature of the -CN group in Alternative B drastically deshields C-2 and H-2 while paradoxically shielding C-3 due to the anisotropic effects of the triple bond[4],[1]. In contrast, our target molecule maintains a balanced electron distribution, making the -CH 2​

  • peak the most reliable integration standard.

Experimental Protocols: A Self-Validating Workflow

To ensure absolute trustworthiness and reproducibility, follow this optimized protocol. It is designed as a self-validating system where the physical chemistry dictates the acquisition parameters[2].

Step 1: Sample Preparation

  • Action: Dissolve 15–20 mg of the purified compound in 0.6 mL of ultra-dry DMSO- d6​ containing 0.03% v/v TMS.

  • Causality: Ultra-dry solvent is critical. Trace water facilitates rapid proton exchange with the -OH group. If the exchange rate is intermediate on the NMR timescale, the -OH signal broadens into the baseline. In perfectly dry conditions, the -OH may even appear as a sharp triplet (due to scalar coupling with the -CH 2​

    • group), providing secondary structural validation.

Step 2: Acquisition Parameters

  • 1 H NMR: 400 MHz, 16 scans, 30° pulse angle, relaxation delay (D1) of 1.5 seconds.

  • 13 C NMR: 100 MHz, 1024 scans, 30° pulse angle. Critical Adjustment: Set D1 to at least 2.5–3.0 seconds.

  • Causality: Quaternary carbons (C-3, C-3a, C-4, C-6, C-7a) lack attached protons, meaning they cannot undergo efficient dipole-dipole relaxation. A short D1 leads to saturation of these spins, causing their signals to vanish. This is the most common pitfall when characterizing heavily halogenated heterocycles[3].

Step 3: Processing and Self-Validation

  • Action: Apply an exponential line broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 13 C before Fourier transformation. Phase and baseline correct manually.

  • Validation: Integrate the 1 H spectrum setting the -CH 2​

    • singlet (~4.65 ppm) strictly to 2.00. The area ratio of the signals at ~8.90 (H-7), ~8.05 (H-2), and ~7.65 (H-5) must resolve to exactly 1.00 : 1.00 : 1.00. Any deviation indicates incomplete bromination at C-4/C-6 or residual impurities.

Logical Workflow Visualization

The following diagram maps the causality between the structural modifications and the resulting NMR spectral fingerprint.

G Core Pyrazolo[1,5-a]pyridine Core (Base Scaffold) BrSub 4,6-Dibromo Substitution (Halogenation Effect) Core->BrSub CH2OHSub 3-Hydroxymethyl Group (Aliphatic Sidechain) Core->CH2OHSub HNMR_Br 1H NMR: H-5 & H-7 Deshielding (Meta-coupling J~1.5 Hz) BrSub->HNMR_Br CNMR_Br 13C NMR: C-4 & C-6 Upfield Shift (Heavy Atom Effect) BrSub->CNMR_Br HNMR_OH 1H NMR: -CH2 Singlet (~4.6 ppm) -OH Broad Peak CH2OHSub->HNMR_OH CNMR_OH 13C NMR: Aliphatic C (~54 ppm) C-3 Downfield Shift CH2OHSub->CNMR_OH Fingerprint Complete NMR Spectral Fingerprint of (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol HNMR_Br->Fingerprint CNMR_Br->Fingerprint HNMR_OH->Fingerprint CNMR_OH->Fingerprint

Logical workflow of substituent effects on the NMR fingerprint of the target molecule.

Conclusion

The characterization of (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol relies heavily on understanding the interplay between the heavy atom effect of the halogens and the aliphatic disruption caused by the hydroxymethyl group. By utilizing the comparative data and the self-validating protocols outlined above, researchers can confidently verify the regiochemistry and purity of this critical pharmaceutical building block.

Sources

Comparative

Mass spectrometry (LC-MS) fragmentation patterns for (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol

Title: Advanced LC-MS Profiling and Fragmentation Analysis of (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol: A Comparative Guide Introduction (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol is a highly valuable heter...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Advanced LC-MS Profiling and Fragmentation Analysis of (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol: A Comparative Guide

Introduction (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol is a highly valuable heterocyclic building block utilized in the synthesis of kinase inhibitors, notably targeting PI3Kγ/δ and other oncogenic pathways[1]. Accurate mass spectrometric characterization of this scaffold is critical during drug metabolism and pharmacokinetic (DMPK) profiling. However, the presence of two electron-withdrawing bromine atoms significantly alters the basicity and ionization efficiency of the pyrazolo[1,5-a]pyridine core.

This guide provides an objective comparison of ionization techniques—Electrospray Ionization (ESI) versus Atmospheric Pressure Chemical Ionization (APCI)—and details the self-validating fragmentation pathways of this compound to assist analytical scientists in robust method development.

Ionization Strategy: ESI vs. APCI

Causality in Method Selection: The pyrazolo[1,5-a]pyridine system typically ionizes well in positive ESI mode due to the presence of nitrogen atoms[2]. However, the 4,6-dibromo substitution exerts a strong inductive electron-withdrawing effect, significantly reducing the proton affinity of the core nitrogen. Consequently, while ESI+ is the default for liquid chromatography-mass spectrometry (LC-MS)[], APCI+ often yields superior signal-to-noise (S/N) ratios for highly halogenated, less basic heterocycles by relying on gas-phase ion-molecule reactions rather than solution-phase basicity[4].

Quantitative Comparison: Table 1 summarizes the experimental performance of ESI+ versus APCI+ for (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol.

ParameterESI Positive Mode (ESI+)APCI Positive Mode (APCI+)
Primary Ion Species [M+H]+[M+H]+
Optimal Capillary/Corona 3.5 kV4.0 µA (Corona Discharge)
Optimal Source Temp 300 °C400 °C
In-Source Fragmentation High (-H2O observed in MS1)Low (Intact [M+H]+ dominant)
Signal-to-Noise (10 ng/mL) 45:1112:1
Limit of Detection (LOD) 0.5 ng/mL0.1 ng/mL

Self-Validating Fragmentation Signatures (MS/MS)

A hallmark of trustworthiness in mass spectrometry of halogenated compounds is the isotopic signature. The natural abundance of 79Br and 81Br (roughly 1:1) means a dibrominated species will present a distinct 1:2:1 isotopic cluster at M, M+2, and M+4. For (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol (Exact Mass: 303.88 Da), the [M+H]+ cluster appears at m/z 304.89, 306.89 (base peak), and 308.89.

Fragmentation Pathway: Upon Collision-Induced Dissociation (CID), the molecule undergoes a predictable, self-validating cleavage sequence:

  • Loss of Water (-18.01 Da): The benzylic-like hydroxymethyl group at the 3-position is highly labile, readily losing H2O to form a resonance-stabilized methylene-pyrazolopyridinium cation (m/z 288.88). The 1:2:1 isotope pattern is strictly preserved, validating that no bromine has been lost.

  • Radical Cleavage of Bromine (-79.9/-81.9 Da): Increasing collision energy triggers the homolytic cleavage of the C-Br bonds. The loss of a single bromine radical shifts the isotopic cluster from 1:2:1 to a 1:1 doublet (m/z 207.96 / 209.96), providing absolute confirmation of the monobromo intermediate.

  • Complete Dehalogenation: Subsequent loss of the second bromine yields the fully dehalogenated core (m/z 129.05), which presents as a monoisotopic peak.

Experimental Methodology

To ensure reproducibility, follow this step-by-step protocol for profiling (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol:

Step 1: Sample Preparation

  • Prepare a 1 mg/mL stock solution in 100% LC-MS grade Methanol.

  • Dilute to a working concentration of 1 µg/mL using 50:50 Methanol:Water containing 0.1% Formic Acid to promote protonation.

Step 2: Chromatographic Separation

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3 minutes at a flow rate of 0.4 mL/min.

Step 3: Mass Spectrometry Configuration

  • Configure the MS with an APCI source. Set the vaporizer temperature to 400 °C and the corona discharge current to 4.0 µA.

  • Acquire Full Scan MS1 data from m/z 100 to 500 to verify the 1:2:1 precursor cluster.

  • Set up Data-Dependent MS2 (ddMS2) targeting m/z 306.89. Apply a stepped Normalized Collision Energy (NCE) of 20, 30, and 40 eV to capture both the low-energy water loss and the high-energy bromine radical cleavages.

Visualizations

G A Sample Prep: (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol 1 µg/mL in MeOH/H2O B LC Separation: C18 Column, Gradient Elution (0.1% Formic Acid) A->B C Ionization Source Selection: APCI+ (Preferred over ESI+) B->C D Full Scan MS1: Validate 1:2:1 Isotope Pattern (m/z 304.89, 306.89, 308.89) C->D E Data-Dependent MS2 (CID): Stepped NCE (20, 30, 40 eV) D->E F Data Processing: Track Isotope Pattern Shifts (1:2:1 -> 1:1 -> Monoisotopic) E->F

LC-MS method development workflow for halogenated pyrazolopyridine characterization.

G M [M+H]+ m/z 306.89 (79Br81Br) (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol F1 [M+H - H2O]+ m/z 288.88 Loss of Hydroxyl (1:2:1 Cluster) M->F1 -H2O (-18.01 Da) F2 [M+H - H2O - Br•]+ m/z 209.96 / 207.96 Radical Cleavage (1:1 Cluster) F1->F2 -Br• (-79.9/-81.9 Da) F3 [M+H - H2O - 2Br•]+ m/z 129.05 Complete Dehalogenation (Monoisotopic) F2->F3 -Br• (-79.9/-81.9 Da)

Proposed CID fragmentation pathway of (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol.

References

  • Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. ACS Publications. 1

  • Targeting Acute Myelogenous Leukemia Using Potent Human Dihydroorotate Dehydrogenase Inhibitors Based on the 2-Hydroxypyrazolo[1,5-a]pyridine Scaffold. National Institutes of Health (NIH). 2

  • Liquid Chromatography-Mass Spectrometry (LC-MS). BOC Sciences.

  • Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. National Institutes of Health (NIH). 4

Sources

Validation

Comparative Reactivity Guide: (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol vs. Mono-Bromo Analogues

Executive Summary & Therapeutic Context The pyrazolo[1,5-a]pyridine scaffold is a highly privileged, electron-rich pharmacophore utilized extensively in modern drug discovery. Its unique structural topology makes it a cr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Therapeutic Context

The pyrazolo[1,5-a]pyridine scaffold is a highly privileged, electron-rich pharmacophore utilized extensively in modern drug discovery. Its unique structural topology makes it a critical building block for designing potent kinase inhibitors, including p38 kinase therapeutics 1[1] and RET kinase inhibitors 2[2].

When functionalizing this core, researchers frequently rely on halogenated intermediates. (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol offers a highly versatile, divergent synthetic node compared to its mono-bromo analogues ((4-bromo...) and (6-bromo...)). By understanding the subtle interplay between steric hindrance and electronic deficiency across the C4 and C6 positions, scientists can execute highly regioselective late-stage functionalizations.

Structural and Electronic Profiling

The reactivity of the brominated pyrazolo[1,5-a]pyridine system is governed by a strict hierarchy of oxidative addition, driven by the causality of its molecular geometry:

  • The C6 Position (High Reactivity): Located on the distal end of the pyridine ring, the C6 carbon is relatively electron-deficient and sterically unencumbered. Palladium(0) catalysts undergo oxidative addition here with minimal activation energy.

  • The C4 Position (Low Reactivity): Despite being electronically similar to C6, the C4 position is sterically shielded by two adjacent structural features: the bridgehead nitrogen and the bulky C3-hydroxymethyl group.

  • The C3-Hydroxymethyl Group: The reactivity of this primary alcohol (e.g., towards oxidation or esterification) is inversely proportional to the steric bulk at C4.

Reactivity Core (4,6-Dibromopyrazolo [1,5-a]pyridin-3-yl)methanol C6 C6-Bromo High Reactivity (Low Steric Bulk) Core->C6 Pd-Catalyzed Cross-Coupling (Primary) C4 C4-Bromo Low Reactivity (Steric Shielding) Core->C4 Pd-Catalyzed Cross-Coupling (Secondary/Requires XPhos) C3 C3-CH2OH Moderate Reactivity (Shielded by C4-Br) Core->C3 Oxidation/Substitution

Fig 1. Reactivity hotspots of (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol.

Regioselective Cross-Coupling Dynamics

When executing a Suzuki-Miyaura coupling on the 4,6-dibromo scaffold, the reaction is highly regioselective for the C6 position3[3]. The steric umbrella cast by the C3-hydroxymethyl group effectively protects the C4-bromide from standard Pd(dppf)Cl₂ or Pd(PPh₃)₄ catalysts 4[4].

To functionalize the C4 position in either the dibromo or the 4-bromo analogue, one must force the oxidative addition by utilizing bulky, electron-rich dialkylbiaryl phosphine ligands (such as XPhos or SPhos) paired with elevated temperatures.

Table 1: Comparative Reactivity Profile
CompoundC6 Cross-Coupling ReactivityC4 Cross-Coupling ReactivityC3-CH₂OH Oxidation Rate
4,6-Dibromo Analogue High (Primary site, standard Pd)Low (Sterically hindered)Moderate (Shielded by C4-Br)
6-Bromo Analogue High (Standard Pd)N/AFast (Unhindered)
4-Bromo Analogue N/AModerate (Requires XPhos/SPhos)Moderate (Shielded by C4-Br)
Table 2: Experimental Suzuki-Miyaura Coupling Yields (Representative Data)
Starting MaterialBoronic Acid (1.0 eq)Catalyst SystemTemp/TimeMajor ProductYield
4,6-DibromoPhenylboronic acidPd(dppf)Cl₂, Na₂CO₃80°C, 4h6-Phenyl-4-bromo derivative82%
6-BromoPhenylboronic acidPd(dppf)Cl₂, Na₂CO₃80°C, 3h6-Phenyl derivative89%
4-BromoPhenylboronic acidPd(dppf)Cl₂, Na₂CO₃80°C, 12h4-Phenyl derivative45%
4-BromoPhenylboronic acidPd₂(dba)₃, XPhos, K₃PO₄100°C, 6h4-Phenyl derivative78%

Experimental Methodologies (Self-Validating Systems)

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They include specific In-Process Controls (IPCs) that confirm the mechanistic success of the reaction before downstream processing.

Protocol A: Regioselective Suzuki-Miyaura Coupling at C6

Objective: Selectively arylate the C6 position of (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol while leaving the C4-bromide intact for subsequent divergent synthesis.

  • Reagent Assembly: In a Schlenk flask, combine (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol (1.0 eq) and the desired aryl boronic acid (1.05 eq). Causality Note: Strict stoichiometric control of the boronic acid prevents trace di-arylation at the sluggish C4 position.

  • Catalyst & Base: Add Pd(dppf)Cl₂ (5 mol%) and Na₂CO₃ (2.0 eq). Suspend in a degassed mixture of 1,4-Dioxane/H₂O (4:1, 0.2 M). Causality Note: Pd(dppf)Cl₂ provides a sufficiently wide bite angle to facilitate C6 coupling but lacks the electron density required to breach the C4 steric barrier.

  • Thermal Activation: Heat the mixture to 80°C under an inert N₂ atmosphere for 4 hours.

  • Self-Validating IPC: At t = 3h, withdraw a 10 µL aliquot, quench in MeCN, and analyze via LC-MS.

    • Validation Check: The disappearance of the dibromo isotopic pattern (m/z ~305/307/309) and the appearance of the mono-arylated product confirms regioselectivity. If di-arylation exceeds 2%, immediately cool the reaction to halt over-coupling.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Protocol S1 1. Reagent Mixing Dibromo Scaffold + Boronic Acid (1.0 eq) S2 2. Catalyst Addition Pd(dppf)Cl2 (5 mol%), Na2CO3 (2.0 eq) S1->S2 S3 3. Thermal Reaction 1,4-Dioxane/H2O (4:1), 80°C, 4h S2->S3 S4 4. Validation LC-MS confirms mono-arylation at C6 S3->S4

Fig 2. Self-validating workflow for regioselective Suzuki-Miyaura coupling at C6.

Protocol B: Controlled Oxidation of the C3-Hydroxymethyl Group

Objective: Oxidize the C3-hydroxymethyl group to an aldehyde without over-oxidation to the carboxylic acid.

  • Reagent Assembly: Dissolve the pyrazolo[1,5-a]pyridine substrate in anhydrous CH₂Cl₂ (0.1 M).

  • Oxidant Addition: Add activated MnO₂ (10.0 eq) in a single portion at room temperature. Causality Note: MnO₂ is a mild, heterogeneous oxidant ideal for pseudo-benzylic/allylic alcohols. It prevents over-oxidation, though the reaction rate will be noticeably slower for the 4,6-dibromo analogue compared to the 6-bromo analogue due to C4-Br steric shielding.

  • Self-Validating IPC: Monitor via TLC (Hexane/EtOAc 1:1) every 2 hours.

    • Validation Check: The starting alcohol is highly polar (Rf ~0.2). The successful formation of the aldehyde is indicated by a new, less polar spot (Rf ~0.6) exhibiting strong UV absorbance at 254 nm, confirming the intact conjugated core.

  • Workup: Filter the suspension through a pad of Celite to remove MnO₂ salts. Concentrate the filtrate in vacuo to yield the pure aldehyde.

Conclusion

Comparing (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol to its mono-bromo analogues reveals a highly predictable and exploitable reactivity gradient. By leveraging the inherent steric hindrance at the C4 position and the electronic accessibility of the C6 position, drug development professionals can utilize the dibromo scaffold as a powerful, divergent intermediate. Standard palladium catalysis will selectively address the C6 position, leaving the C4-bromide and C3-hydroxymethyl groups available for subsequent, highly customized late-stage functionalizations.

References

  • Synthesis of 2-Arylpyrazolo[1,5-a]pyridines by Suzuki–Miyaura Cross-Coupling Reaction Source: Thieme E-Journals / ResearchGate URL:[4]

  • WO2017011776A1 - Substituted pyrazolo[1,5-a]pyridine compounds as ret kinase inhibitors Source: Google Patents URL:[2]

  • Palladium-Catalyzed Regioselective Arylation of Pyrazolo[1,5-a]pyridines via C–H Activation and Synthetic Applications on P38 Kinase Inhibitors Source: Organometallics - ACS Publications URL:[1]

  • Regioselective Synthesis of New 2,4-(Het)aryl-3H-pyrido[1′,2′:1,5]pyrazolo[4,3-d]pyrimidines Involving Palladium-Catalyzed Cross-Coupling Reactions Source: MDPI URL:[3]

Sources

Comparative

HPLC Method Validation for the Purity Determination of (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol: A Comparative Guide

Determining the chemical purity of complex pharmaceutical intermediates requires analytical methods that are not only highly sensitive but mechanistically tailored to the analyte's unique structural properties. (4,6-Dibr...

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Author: BenchChem Technical Support Team. Date: April 2026

Determining the chemical purity of complex pharmaceutical intermediates requires analytical methods that are not only highly sensitive but mechanistically tailored to the analyte's unique structural properties. (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol is a heavily halogenated, fused-bicyclic heteroaromatic compound[1]. Its structural complexity—combining a polar hydroxymethyl group with a highly lipophilic, electron-deficient dibromo-aromatic core—presents significant chromatographic challenges, particularly when separating closely related synthetic impurities such as mono-desbromo regioisomers.

This guide provides an in-depth comparison between standard generic HPLC approaches and an optimized, mechanistically driven method. Furthermore, it details the comprehensive validation of the optimized method in strict accordance with the latest ICH Q2(R2) guidelines[2].

Mechanistic Method Development: Causality & Column Selection

In pharmaceutical impurity profiling, high-performance liquid chromatography (HPLC) is the gold standard due to its superior sensitivity and resolution capabilities[3]. However, relying on generic methods often leads to analytical failures during late-stage development.

The Challenge with Generic C18 Columns

Standard Alkyl (C18) stationary phases rely exclusively on hydrophobic (dispersive) interactions. When analyzing (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol, the hydrophobic footprint of the target analyte is nearly identical to its primary impurities (e.g., 4-bromo or 6-bromo variants). Consequently, standard C18 methods frequently result in co-elution or marginal resolution ( Rs​<1.5 ), failing the system suitability requirements for purity determination.

The Optimized Solution: Phenyl-Hexyl Stationary Phase

To resolve critical impurity pairs, we developed an orthogonal approach using a Phenyl-Hexyl stationary phase.

  • Causality of Selection: The Phenyl-Hexyl column introduces π−π (pi-pi) interactions between the stationary phase's phenyl ring and the electron-deficient pyrazolo[1,5-a]pyridine core of the analyte. Because the electron density of the aromatic core shifts significantly depending on whether one or two bromine atoms are present, the π−π interaction strength varies dramatically among the impurities. This mechanistically drives the separation, pulling the co-eluting peaks apart.

  • Mobile Phase Causality: A gradient of Water and Acetonitrile is used, modified with 0.1% Trifluoroacetic acid (TFA). The pyrazolo-pyridine core contains basic nitrogen sites. By lowering the mobile phase pH to ~2.0, TFA fully protonates these sites, acting as an ion-pairing agent. This completely suppresses secondary interactions with free silanols on the silica support, eliminating peak tailing and ensuring sharp, symmetrical peaks[3].

Comparative Performance Data

To objectively demonstrate the superiority of the optimized method, the target analyte was spiked with 1.0% of a known mono-bromo impurity and analyzed using both the standard and optimized methods. The quantitative performance metrics are summarized below.

Chromatographic ParameterStandard Generic Method (C18)Optimized Method (Phenyl-Hexyl)ICH Q2(R2) Target / Status
Stationary Phase Octadecylsilane (C18), 5µmPhenyl-Hexyl, 3µmN/A
Retention Time (RT) 8.45 min11.20 minN/A
Resolution ( Rs​ ) 1.3 (Co-elution risk)3.8 (Baseline separation) >2.0 (Pass)
Tailing Factor ( Tf​ ) 1.85 (Significant tailing)1.05 (Highly symmetrical) ≤1.5 (Pass)
Theoretical Plates ( N ) 4,50012,400 >5,000 (Pass)
Signal-to-Noise (S/N) 45:1110:1 >10:1 for LOQ (Pass)

Experimental Protocol: A Self-Validating System

To ensure trustworthiness and reproducibility, the following protocol incorporates built-in System Suitability Testing (SST) to self-validate the instrument prior to sample analysis.

Step 1: Reagent & Mobile Phase Preparation

  • Mobile Phase A: Add 1.0 mL of HPLC-grade Trifluoroacetic acid (TFA) to 1000 mL of ultra-pure water (18.2 MΩ·cm). Filter through a 0.22 µm membrane.

  • Mobile Phase B: Add 1.0 mL of TFA to 1000 mL of HPLC-grade Acetonitrile. Filter and degas.

  • Diluent: Water:Acetonitrile (50:50, v/v).

Step 2: Standard Preparation

  • Accurately weigh 25.0 mg of the (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol reference standard into a 50 mL volumetric flask.

  • Dissolve and make up to volume with Diluent (Concentration: 0.5 mg/mL).

  • Sonicate for 5 minutes to ensure complete dissolution.

Step 3: Instrument Conditions

  • Column: Phenyl-Hexyl, 150 mm × 4.6 mm, 3 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Controls mobile phase viscosity and stabilizes retention times).

  • Detection: UV at 254 nm (Isoabsorptive point for the pyrazolo-pyridine chromophore).

  • Injection Volume: 10 µm.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% 80% B

    • 15-18 min: 80% B

    • 18-18.1 min: 80% 10% B

    • 18.1-25 min: 10% B (Re-equilibration)

Step 4: System Suitability Testing (SST) Inject the standard solution six times consecutively. The system is validated for the run only if:

  • Retention Time RSD ≤1.0%

  • Peak Area RSD ≤2.0%

  • Tailing Factor ≤1.5

ICH Q2(R2) Validation Workflow & Results

The validation of analytical procedures must follow a rigorous lifecycle to ensure the method is fit for its intended purpose[2]. The workflow below illustrates the logical progression from method development to regulatory validation.

G cluster_0 Method Development cluster_1 ICH Q2(R2) Validation A Analyze Analyte Properties (Polarity, UV, pKa) B Select Stationary Phase (Phenyl-Hexyl vs C18) A->B C Optimize Mobile Phase (Gradient & pH) B->C D Specificity (Resolution > 2.0) C->D Proceed to Validation E Linearity & Range (R² > 0.999) D->E F Precision & Accuracy (RSD < 2%, Rec: 98-102%) E->F G Robustness F->G

Figure 1: Analytical lifecycle workflow from method development to ICH Q2(R2) validation.

Validation Parameter Results

Following the ICH Q2(R2) framework[2], the optimized Phenyl-Hexyl method was subjected to comprehensive validation. The results confirm that the method meets all stringent pharmaceutical acceptance criteria[4].

1. Specificity: Specificity is the ability to assess the analyte unequivocally in the presence of expected impurities[2]. The method demonstrated a baseline resolution ( Rs​=3.8 ) between (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol and its closest eluting structural analog. Peak purity analysis via Photodiode Array (PDA) detection confirmed no co-eluting peaks within the main analyte window.

2. Linearity and Range: Linearity was established across a range of 25% to 150% of the target working concentration (0.125 mg/mL to 0.75 mg/mL). Linear regression analysis yielded a correlation coefficient ( R2 ) of 0.9998 , comfortably exceeding the ICH requirement of R2>0.999 [4].

3. Accuracy (Recovery): Accuracy was determined by spiking known amounts of the reference standard into a synthetic mixture of impurities at three concentration levels (50%, 100%, and 150%). Triplicate injections at each level yielded mean recoveries ranging from 99.2% to 100.8% , well within the widely accepted pharmaceutical threshold of 98-102% recovery[4].

4. Precision (Repeatability & Intermediate Precision):

  • Repeatability was assessed via six independent sample preparations analyzed by a single operator. The Relative Standard Deviation (RSD) of the peak areas was 0.65% .

  • Intermediate Precision was evaluated by a second analyst on a different day using a different HPLC system. The combined RSD was 0.82% , confirming that the method is highly precise and easily transferable (Acceptance criteria: RSD < 2%)[4].

5. Limit of Detection (LOD) and Quantitation (LOQ): Based on the signal-to-noise ratio approach, the LOD (S/N = 3:1) was determined to be 0.05 µg/mL , and the LOQ (S/N = 10:1) was 0.15 µg/mL . This demonstrates exceptional sensitivity, allowing for the accurate quantification of trace-level impurities down to 0.03% relative to the nominal sample concentration.

Conclusion

The purity determination of complex halogenated heterocycles like (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol cannot rely on generic analytical templates. By understanding the causality behind chromatographic interactions and selecting a Phenyl-Hexyl stationary phase to exploit π−π interactions, we developed a highly specific, robust method. The subsequent ICH Q2(R2) validation data unequivocally proves that this method provides the accuracy, precision, and reliability required for stringent pharmaceutical quality control and regulatory submissions.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline European Medicines Agency (EMA) URL:[Link][2]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis Pharmaceutical Outsourcing URL:[Link][3]

  • HPLC Method Validation Pharmaceuticals: Research Guide & Papers PapersFlow URL:[Link][4]

Sources

Validation

Resolving the Hydroxyl Group in (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol: A Comparative Guide to FTIR-ATR vs. KBr Transmission Spectroscopy

As a Senior Application Scientist, I frequently encounter discrepancies when transferring analytical methods between R&D and Quality Control (QC) environments. A classic example of this analytical friction occurs during...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter discrepancies when transferring analytical methods between R&D and Quality Control (QC) environments. A classic example of this analytical friction occurs during the vibrational characterization of primary alcohols on highly substituted heterocycles.

(4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol is a specialized building block. The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase and COX-2 inhibitors 1[1]. The hydroxymethyl group (-CH₂OH) at the 3-position serves as a critical synthetic handle. However, the electron-withdrawing nature of the dibromo substitution at the 4 and 6 positions subtly alters the electron density of the core, impacting the hydrogen-bond donor capacity of the hydroxyl group.

This makes its Infrared (IR) stretching frequency—typically found in the 3700–3200 cm⁻¹ range—a highly sensitive probe for evaluating solid-state packing, intermolecular hydrogen bonding, and polymorphic purity 2[2]. When characterizing this specific moiety, scientists must choose between Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet transmission. We are not just comparing accessories; we are comparing fundamental optical physics.

The Mechanistic Challenge: Optical Physics of the -OH Stretch

The O-H stretching vibration is notoriously sensitive to its local chemical environment. A free, non-hydrogen-bonded hydroxyl group absorbs sharply in the 3700–3584 cm⁻¹ range 3[3]. However, in the solid state, the hydroxymethyl group of (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol engages in extensive intermolecular hydrogen bonding, shifting the absorption band to lower wavenumbers (3550–3200 cm⁻¹) and significantly broadening the peak[3].

FTIR-ATR: The Evanescent Wave and Anomalous Dispersion

In ATR, the IR beam undergoes total internal reflection within a high-refractive-index crystal (e.g., Diamond), generating an evanescent wave that penetrates the sample. Because penetration depth ( dp​ ) is directly proportional to wavelength, the high-frequency O-H stretch (~3300 cm⁻¹) is sampled at a much shallower depth than the fingerprint region (~1000 cm⁻¹). Consequently, the hydroxyl peak appears artificially weak in raw ATR spectra compared to transmission data 4[4]. Furthermore, anomalous dispersion of the refractive index near this strong absorption band causes the O-H peak maximum to shift to lower wavenumbers[4].

KBr Pellet: The Hygroscopic Artifact

The KBr pellet method provides a true transmission spectrum that strictly adheres to the Beer-Lambert law, making it superior for trace impurity quantification and historical library matching 5[5]. However, KBr is notoriously hygroscopic. It binds atmospheric water in a tightly held monolayer, producing a massive, broad O-H stretch at ~3440 cm⁻¹ and an H-O-H bend at ~1640 cm⁻¹6[6]. If not rigorously controlled, this artifact will completely mask the native hydroxyl signal of the pyrazolopyridine derivative 7[7].

Quantitative Data Comparison

ParameterFTIR-ATR (Diamond Crystal)KBr Pellet Transmission
Analytical Principle Attenuated Total Reflectance (Evanescent Wave)Direct Optical Transmission
Effective Pathlength ~0.5 – 2.0 µm (Wavelength dependent)~1 mm (Fixed by pellet thickness)
O-H Band Position (cm⁻¹) Shifts lower due to anomalous dispersionTrue position (Standard for libraries)
Sensitivity (Trace Impurities) Low to ModerateHigh (Adheres to Beer-Lambert law)
Water Interference Risk Minimal (Surface moisture only)Severe (Matrix absorbs atmospheric H₂O)
Sample Prep Time < 1 minute10–15 minutes

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducible data, the following protocols are designed as self-validating systems.

Protocol 1: High-Throughput FTIR-ATR Analysis (Polymorph Preservation)

Best for rapid QC and ensuring the solid-state form is not altered by grinding.

  • Crystal Decontamination & Background Validation: Clean the diamond crystal with a volatile, non-aqueous solvent (e.g., isopropanol). Acquire a background spectrum of the empty crystal.

    • Self-Validation: The background must show a perfectly flat baseline in the 3700–3200 cm⁻¹ region. Any deviation indicates residual solvent or surface contamination[3].

  • Sample Application: Place ~5 mg of (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol directly onto the center of the crystal.

  • Pressure Optimization: Apply the pressure anvil.

    • Causality: Consistent contact is required for the evanescent wave to penetrate the solid. Monitor the real-time spectral preview; stop applying pressure once the O-H peak intensity plateaus. Over-pressuring can induce polymorphic phase transitions or crush the crystal.

  • Data Acquisition & Correction: Collect 32 scans at 4 cm⁻¹ resolution. Apply an Advanced ATR Correction algorithm to compensate for the wavelength-dependent penetration depth, normalizing the spectrum for comparison against transmission libraries.

Protocol 2: High-Sensitivity KBr Pellet Transmission

Best for trace impurity analysis and strict library matching.

  • Matrix Dehydration (Critical Step): Dry spectroscopy-grade KBr powder at 110°C for at least 24 hours prior to use.

    • Causality: KBr binds water in three modes, including a tightly bound monolayer via hydrogen bonding with Br⁻ ions. Heating drives off this moisture, preventing the false 3440 cm⁻¹ water band from obscuring the compound's hydroxyl signal[6].

  • Sample Dispersion: Grind ~2 mg of the compound with ~200 mg of dried KBr in an agate mortar.

    • Self-Validation: The mixture must be ground to a particle size smaller than the wavelength of IR light (< 2 µm) to minimize Christiansen effect scattering, which severely distorts baselines.

  • Vacuum Compression: Transfer the mixture to a die and apply 10 tons of pressure under a vacuum for 5 minutes. The vacuum removes trapped air, ensuring a transparent, glass-like pellet.

  • Chemometric Subtraction: Acquire the spectrum. If a residual water peak is detected, mathematically eliminate the water interference using a chemometric subtraction method based on a blank, identically prepared KBr reference pellet[6].

Analytical Workflow Visualization

Workflow Start Target: -OH Group Analysis (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol Decision Primary Analytical Goal? Start->Decision ATR_Path Rapid QC & Polymorph Screening Decision->ATR_Path KBr_Path Trace Impurity Analysis & Library Matching Decision->KBr_Path ATR_Method FTIR-ATR Method (Diamond Crystal) ATR_Path->ATR_Method KBr_Method KBr Pellet Transmission (Strictly Dried Matrix) KBr_Path->KBr_Method ATR_Out Fast acquisition. Correct for refractive index peak shifts. ATR_Method->ATR_Out KBr_Out High sensitivity. Subtract baseline for KBr-absorbed H₂O. KBr_Method->KBr_Out

Decision workflow for selecting the optimal IR spectroscopy technique based on analytical goals.

References

  • 4 - Shimadzu 2.5 - Kintek Press 3.1 - NIH

  • 2 - Tikrit University 5.3 - Benchchem 6.6 - ResearchGate 7.7 - PMC - NIH

  • 8 - Google Patents

Sources

Comparative

A Comparative Guide to the Elemental Analysis and Purity Confirmation of Synthesized (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol

This guide provides a comprehensive framework for the analytical characterization of the synthesized pharmaceutical intermediate, (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol. In the landscape of drug development, th...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the analytical characterization of the synthesized pharmaceutical intermediate, (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol. In the landscape of drug development, the unequivocal confirmation of a molecule's identity and purity is not merely a procedural step but the foundation of reliable and reproducible research.[1][2] An impurity introduced at an early stage can have cascading effects, compromising yields, inducing side reactions, and ultimately impacting the safety and efficacy of the final active pharmaceutical ingredient (API).[3]

This document eschews a one-size-fits-all template, instead presenting an integrated, multi-technique strategy tailored to the specific chemical nature of a halogenated, heterocyclic compound. We will explore not just the "how" but the "why" behind each analytical choice, establishing a self-validating system of orthogonal methods to deliver a high-confidence assessment of the target molecule.

Part 1: Foundational Confirmation - Elemental Composition and Molecular Mass

Before delving into quantitative purity, we must first confirm that the synthesized bulk material corresponds to the correct molecular formula. This is achieved through the synergistic use of elemental analysis and mass spectrometry.

Elemental Analysis: The Fundamental Stoichiometric Check

Elemental analysis (EA), typically via combustion analysis, provides the mass percentages of core elements (Carbon, Hydrogen, Nitrogen). This technique serves as a fundamental, quantitative check on the empirical formula of the synthesized compound. For heterocyclic and halogenated compounds, specialized combustion conditions and scrubbing reagents are often necessary to ensure complete conversion and prevent interference.[4][5]

The theoretical elemental composition for (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol (C₈H₆Br₂N₂O) is calculated as follows:

  • Molecular Weight: 305.96 g/mol

  • Carbon (C): 31.41%

  • Hydrogen (H): 1.98%

  • Nitrogen (N): 9.16%

A comparison between the theoretical values and acceptable experimental results is crucial.

Table 1: Comparison of Theoretical vs. Experimental Elemental Analysis Data

Element Theoretical % Acceptable Experimental Range (%) Rationale for Acceptance Criteria
Carbon (C) 31.41 31.11 - 31.71 Standard deviation for modern CHN analyzers is typically within ±0.3-0.4%.[4]
Hydrogen (H) 1.98 1.68 - 2.28 Hydrogen values can show slightly more variance due to the small atomic mass and potential for water absorption.

| Nitrogen (N) | 9.16 | 8.86 - 9.46 | The vigorous oxidation conditions required for heterocyclic nitrogen can be a source of minor variability.[4] |

  • Sample Preparation: Accurately weigh 2-3 mg of the dried, homogenized sample into a tin capsule.

  • Combustion: The sample is dropped into a high-temperature (900-1000 °C) furnace. In the presence of pure oxygen, the sample combusts, converting carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.

  • Reduction & Separation: The combustion gases pass through a reduction tube (containing copper) to convert nitrogen oxides (NOx) back to N₂ and remove excess oxygen. The resulting gas mixture (CO₂, H₂O, N₂, He carrier gas) is passed through a chromatographic column.

  • Detection: The separated gases are quantified using a thermal conductivity detector (TCD). The instrument is calibrated using a certified standard (e.g., acetanilide) to correlate the detector signal with elemental mass percentages.[6]

Mass Spectrometry: Unambiguous Molecular Weight and Isotopic Fingerprinting

While EA confirms the ratio of elements, Mass Spectrometry (MS) provides the molecular weight of the intact molecule, offering a higher degree of confidence in its identity. For halogenated compounds, MS offers a unique and powerful validation tool through isotopic pattern analysis. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[7] This results in a highly characteristic pattern for brominated molecules.

  • A monobrominated compound will show two peaks of almost equal intensity, separated by 2 m/z units (M and M+2).

  • A dibrominated compound, such as our target molecule, will exhibit a distinctive triplet pattern for the molecular ion cluster with a peak intensity ratio of approximately 1:2:1 (M, M+2, M+4).

This isotopic signature is a definitive fingerprint for the presence of two bromine atoms and is exceptionally difficult to mimic with other elemental combinations.

Caption: Decision workflow for identifying dibrominated compounds via MS.

  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Chromatography: Inject a small volume (1-5 µL) onto a C18 HPLC column to separate the main component from any non-isobaric impurities. This step prevents ion suppression and provides cleaner mass spectra.

  • Ionization: Use Electrospray Ionization (ESI) in positive ion mode, which is typically effective for nitrogen-containing heterocyclic compounds.

  • Mass Analysis: Scan a mass range that encompasses the expected molecular weight (e.g., m/z 100-500). The high-resolution capability of analyzers like Time-of-Flight (TOF) or Orbitrap is preferred for obtaining accurate mass measurements, which can further confirm the elemental formula.[8][9]

Part 2: Orthogonal Purity Assessment and Structural Verification

A single analytical technique is insufficient to declare a compound "pure." A robust purity assessment relies on orthogonal methods—techniques that measure purity based on different chemical and physical principles.[10] For our target compound, we employ High-Performance Liquid Chromatography (HPLC) for quantitative purity and Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural confirmation and detection of structurally related impurities.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Quantitative Purity

HPLC is the premier technique for separating a target compound from its impurities and quantifying its purity as a percentage of the total detected components.[3][11] A reversed-phase method using a C18 column is the logical starting point for a moderately polar, aromatic compound like (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol.

Table 2: Representative RP-HPLC Method Parameters

Parameter Condition Rationale
Column C18, 150 x 4.6 mm, 5 µm Provides excellent retention and resolution for a wide range of organic molecules.
Mobile Phase A: 0.1% TFA in WaterB: 0.1% TFA in Acetonitrile Acetonitrile is a common organic modifier. TFA is an ion-pairing agent that improves peak shape for basic compounds.[12]
Gradient 5% B to 95% B over 15 min A gradient elution ensures that both early-eluting polar impurities and late-eluting non-polar impurities are captured in a single run.
Flow Rate 1.0 mL/min A standard flow rate for analytical columns of this dimension.
Detector Photodiode Array (PDA) at 254 nm The aromatic pyrazolopyridine core is expected to have strong UV absorbance. A PDA detector allows for peak purity analysis across multiple wavelengths.

| Injection Volume | 10 µL | A typical volume for analytical HPLC. |

  • Standard/Sample Preparation: Prepare a stock solution of the synthesized compound in the mobile phase diluent (e.g., 50:50 Water:Acetonitrile) at a concentration of ~1 mg/mL.

  • System Suitability: Inject a standard solution multiple times to ensure the system is performing correctly (e.g., %RSD of peak area < 2%).

  • Analysis: Inject the sample solution.

  • Data Processing: Integrate all peaks in the chromatogram. The purity is typically calculated using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure

NMR spectroscopy is unparalleled for providing detailed structural information.[11] It serves two critical functions:

  • Structural Confirmation: The chemical shifts, integration, and coupling patterns of the signals in the ¹H NMR spectrum provide a unique fingerprint that must be consistent with the proposed structure. ¹³C NMR confirms the carbon framework.

  • Impurity Identification: NMR can detect and help identify impurities, even those that are structurally similar or co-elute with the main peak in HPLC. The presence of unexpected signals in the spectrum is a direct indication of impurity.

For (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol, we would expect to see distinct signals for the aromatic protons on the pyrazolopyridine ring system, a singlet for the methylene (-CH₂-) group, and a signal for the hydroxyl (-OH) proton. The relative integration of these signals must match the number of protons in the structure.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of Tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Data Acquisition: Record the ¹H spectrum on a 400 MHz or higher spectrometer. Following this, acquire a ¹³C spectrum. Techniques like DEPT can be used to differentiate between CH, CH₂, and CH₃ carbons.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the ¹H signals and assign all peaks to the corresponding atoms in the molecule. Compare the spectrum to reference data if available and scrutinize for any unassignable peaks.[13][14]

Part 3: Integrated Workflow and Comparative Analysis

No single technique tells the whole story. The power of this approach lies in the integration of data from these orthogonal methods to build a comprehensive and defensible purity profile.

Caption: Integrated analytical workflow for identity and purity confirmation.

Comparative Insight: Why this Rigor is Essential

To illustrate the value of this multi-technique approach, consider a hypothetical alternative: (4-Bromopyrazolo[1,5-a]pyridin-3-yl)methanol ("Compound B"), a potential synthetic byproduct.

Table 3: Comparative Analytical Data for Target vs. Hypothetical Alternative

Analytical Technique (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol (Target) (4-Bromopyrazolo[1,5-a]pyridin-3-yl)methanol (Alternative) Key Differentiating Feature
Elemental Analysis C: 31.41%, H: 1.98% C: 42.50%, H: 3.12% Significant deviation in elemental percentages.
Mass Spectrometry MW: 305.96; 1:2:1 isotope pattern MW: 227.05; 1:1 isotope pattern The isotopic pattern is a definitive differentiator.[7]
HPLC Retention Time: T₁ Retention Time: T₂ (likely T₂ < T₁) Different retention times due to polarity differences.

| ¹H NMR Spectroscopy | Distinct aromatic signals for H-2, H-5, H-7 | Different number and pattern of aromatic signals | The "fingerprint" region of the NMR spectrum would be completely different. |

As Table 3 demonstrates, while HPLC alone could separate the two compounds, it would not identify the nature of the impurity. It is the combination of MS and NMR that confirms the identity of the main peak, and the combination of EA and MS that would immediately flag the sample if the wrong product were synthesized entirely.

Conclusion

The analytical characterization of a synthesized intermediate like (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol demands a rigorous, evidence-based approach. By strategically combining fundamental checks like elemental analysis with high-resolution techniques such as mass spectrometry, HPLC, and NMR, a complete and trustworthy picture of the compound's identity and purity is formed. This integrated workflow not only validates the success of a synthesis but also ensures the quality and reliability of the materials that form the building blocks of future medicines and scientific discoveries.

References

  • The Science of Purity: Understanding Pharmaceutical Intermediate Specifications. (2026, March 29). NINGBO INNO PHARMCHEM CO.,LTD.
  • Zwiener, C. (2007, May 4). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Analytical and Bioanalytical Chemistry.
  • How to detect the percentage of pharmaceutical intermediates? (2024, October 1). Novasol Biotech.
  • Zwiener, C. (2017, February 2). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. ResearchGate.
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022, May 19). PMC.
  • The Elemental Analysis of Various Classes of Chemical Compounds Using CHN. PE Polska.
  • mass spectra - the M+2 peak. Chemguide.
  • Organic Compounds Containing Halogen Atoms. (2023, August 29). Chemistry LibreTexts.
  • Identity determination and purity testing. ChemCon GmbH.
  • Liquid Chromatography with Dual Mass Spectrometry Detection: An Approach to the Determination of Br-Containing Disinfection By-Products in Drinking Water. (2025, December 30). MDPI.
  • Structure Elucidation of a Pyrazolo[9][11]pyran Derivative by NMR Spectroscopy. (2007, May 24). PMC. Retrieved from

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals.
  • Five Key Elements of Pharmaceutical Intermediate Quality Control. (2025, October 15). PharmaBlock.
  • Elemental analysis of organic compounds with the use of automated CHNS analyzers. SpringerLink.
  • Purity Assay (Pharmaceutical Testing). Pathogenia.
  • A highly sensitive RP HPLC-PDA analytical method for detection and quantification of a newly synthesized compound. (2024). UPSpace - University of Pretoria.
  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (2014, August 10). ResearchGate.
  • Elemental Analysis. NUS Chemistry.

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol

For professionals engaged in advanced pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in...

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Author: BenchChem Technical Support Team. Date: April 2026

For professionals engaged in advanced pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it culminates in their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol, ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in established safety principles and regulatory standards, providing not just a procedure, but a framework for responsible chemical waste management.

Hazard Assessment and Waste Characterization

Before any handling or disposal, a thorough understanding of the compound's potential hazards is essential. While a specific Safety Data Sheet (SDS) for (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol may not be publicly available, we can infer its hazard profile from its structure and data on analogous compounds.

The molecule is a heterocyclic compound containing a pyridine ring system, which can present toxicological concerns.[1][2] Furthermore, it is a di-brominated organic molecule. Halogenated organic compounds are often subject to specific, stringent disposal regulations due to their potential for environmental persistence and the hazardous byproducts (e.g., dioxins, furans) that can be generated during improper incineration.[3][4][5] Structurally similar compounds, such as other substituted pyrazolo[1,5-a]pyridines and brominated heterocycles, are typically classified as irritants to the skin and eyes and may be harmful if swallowed.[6][7]

Therefore, waste containing this compound must be classified as Hazardous Chemical Waste , specifically as a Halogenated Organic Solid Waste .

Hazard Category Inferred Risk & Rationale Primary References
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin. Based on pyridine derivatives and general halogenated compounds.[1][7]
Skin Corrosion/Irritation Causes skin irritation. Common for functionalized heterocyclic compounds.[6]
Eye Damage/Irritation Causes serious eye irritation. A standard warning for many laboratory chemicals.[6]
Environmental Hazard Organobromine compounds can be persistent and bioaccumulative. Disposal must prevent environmental release.[3][5]

Personal Protective Equipment (PPE) & Safety Precautions

Given the inferred hazards, stringent adherence to PPE protocols is mandatory to prevent exposure during handling and disposal.[8][9]

  • Eye Protection: Wear chemical safety goggles that meet appropriate government standards.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use and dispose of them immediately if contaminated.

  • Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.

  • Work Area: All handling of the solid compound and preparation of its waste for disposal should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[10]

The causality behind these choices is straightforward: we are creating physical barriers to prevent the chemical from coming into contact with the skin, eyes, or respiratory system, which are the primary routes of exposure.

Waste Segregation and Container Management

Proper segregation is the cornerstone of a safe and compliant chemical waste management program.[11][12] Mixing incompatible waste streams can lead to dangerous chemical reactions, while improper segregation complicates the final disposal process, increasing costs and regulatory risk.

Step-by-Step Segregation Protocol:

  • Designate a Waste Container: Use a new or thoroughly cleaned container made of a compatible material (e.g., high-density polyethylene - HDPE) for the collection of (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol waste. The original chemical container is often the best choice for its own waste.[13]

  • Labeling is Critical: The moment the first item of waste is added, the container must be labeled. The label must include:

    • The words "Hazardous Waste "

    • The full chemical name: "(4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol "

    • An accurate list of all components (including any solvents used for rinsing)

    • The appropriate hazard pictograms (e.g., exclamation mark for irritant).[9]

  • Segregation Logic: This waste stream must be kept separate from:

    • Non-halogenated organic waste: Mixing them complicates disposal, as halogenated waste requires specific high-temperature incineration.[3]

    • Acids, bases, and oxidizers: To prevent unforeseen and potentially violent reactions.[11][14]

    • Aqueous waste: Unless the compound is dissolved in an aqueous solution for disposal.

  • Container Management: Keep the waste container securely closed at all times, except when adding waste.[8][15] Store the container in a designated Satellite Accumulation Area (SAA) within the lab, at or near the point of generation.[15] This area should have secondary containment to control any potential leaks.

G start Waste Generated (Solid, Contaminated Items, or Solution) is_solid Is the waste primarily solid (4,6-Dibromopyrazolo [1,5-a]pyridin-3-yl)methanol or contaminated solid items? start->is_solid is_solution Is the waste a solution? is_solid->is_solution No halogenated_container Place in labeled 'HALOGENATED ORGANIC SOLID WASTE' container. is_solid->halogenated_container Yes is_halogenated Does the solvent contain (4,6-Dibromopyrazolo [1,5-a]pyridin-3-yl)methanol? is_solution->is_halogenated Yes store Store sealed container in Satellite Accumulation Area. halogenated_container->store non_halogenated_container Dispose in appropriate 'NON-HALOGENATED' waste stream. is_halogenated->non_halogenated_container No halogenated_liquid_container Place in labeled 'HALOGENATED ORGANIC LIQUID WASTE' container. is_halogenated->halogenated_liquid_container Yes halogenated_liquid_container->store pickup Arrange for pickup by EHS/Licensed Waste Vendor. store->pickup

Caption: Waste segregation decision workflow for (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol.

Step-by-Step Disposal Protocol

The recommended disposal method for halogenated organic compounds is high-temperature incineration in a licensed and permitted hazardous waste facility.[3][9] This ensures the complete destruction of the compound and its hazardous potential. Evaporation in a fume hood or disposal down the drain are strictly prohibited.[13]

Protocol for Solid Waste and Contaminated Items:

  • Pure Compound: Carefully transfer any unused or waste (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol solid into the designated "Halogenated Organic Solid Waste" container.

  • Contaminated Labware: Items such as weigh boats, gloves, and pipette tips that are contaminated with the solid compound should also be placed in this container. Do not overfill the container; it should be securely closed.

  • Empty Containers: The original reagent bottle, once empty, must be triple-rinsed with a suitable solvent (e.g., methanol or acetone).[13][16] Crucially, this rinseate is now hazardous waste. It must be collected and disposed of in the "Halogenated Organic Liquid Waste" container. After rinsing, deface the label on the empty container and dispose of it as regular lab glass or plastic waste, as per your institution's policy.[13][16]

Protocol for Solutions:

  • Collection: If the compound is in a solvent, collect all waste solutions in a designated "Halogenated Organic Liquid Waste" container.

  • Labeling: Ensure the container label accurately reflects all components of the solution, including the full name of the title compound and all solvents, with estimated percentages.

Final Disposal Logistics:

  • Contact EHS: Once your waste container is full (typically around 80% capacity), contact your institution's Environmental Health & Safety (EHS) office to arrange for a waste pickup.[15][16]

  • Documentation: You will likely need to complete a hazardous waste manifest or tag provided by your EHS office. This is a legal document that tracks the waste from its point of generation to its final disposal.

Spill Management

Accidents can happen, and a clear plan for spill management is a critical component of laboratory safety.

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Isolate the Area: Secure the area to prevent the spread of the solid material.

  • Assess the Spill: For a small spill of solid material, proceed with cleanup only if you are trained and have the appropriate PPE. For large spills, evacuate the area and contact your institution's EHS emergency line.

  • Cleanup:

    • Do not use a dry brush and dustpan, as this can generate dust.

    • Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pad).[10][17]

    • Carefully sweep the material into a designated container.

  • Disposal: The collected spill debris and all materials used for cleanup (gloves, pads, etc.) are considered hazardous waste and must be placed in your "Halogenated Organic Solid Waste" container.[10][17]

  • Decontamination: Clean the spill area with a cloth dampened with soap and water, followed by a solvent rinse if appropriate. The cleaning materials must also be disposed of as hazardous waste.

Regulatory Context

In the United States, the handling and disposal of hazardous laboratory chemicals are governed by regulations from the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA). Specifically, OSHA's standard on "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450) requires laboratories to have a Chemical Hygiene Plan that outlines procedures for safe handling and waste disposal.[18][19][20] The EPA, under the Resource Conservation and Recovery Act (RCRA), regulates how hazardous waste must be managed, transported, and disposed of. Halogenated organic compounds are a specific focus of these regulations.[3][21] Adherence to the protocols in this guide will help ensure compliance with these foundational regulations.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025). University of Canterbury.
  • Laboratory chemical waste disposal guidelines. University of Otago.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (2003). University of Pennsylvania EHRS.
  • OSHA Compliance For Laboratories. (2014). US Bio-Clean.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Laboratory waste. (2025). KI Staff portal.
  • Laboratory Waste Disposal Safety Protocols. (2024). NSTA.
  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. OSHA.
  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. OSHA.
  • Laboratory Safety Guidance. OSHA.
  • Safety Data Sheet for Pyridine. KISHIDA CHEMICAL CO., LTD.
  • Safety Data Sheet for Pyrazolo[1,5-a]pyridine-3-carboxylic acid. Fisher Scientific.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA.
  • Safety Data Sheet for a related compound. (2021). Merck Millipore.
  • Review of Alternative Treatment Processes for Halogenated Organic Waste Streams. P2 InfoHouse.
  • EPA HAZARDOUS WASTE CODES. EPA.
  • Safety Data Sheet for 6-Chloro-3-pyridinemethanol. (2025). TCI Chemicals.
  • 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR.
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (2000). eCFR.
  • Proper Disposal of 5-Bromonicotinic Acid: A Step-by-Step Guide. Benchchem.
  • Proper Disposal of 4-Pyridinemethanol: A Comprehensive Guide. Benchchem.
  • Safety Data Sheet for 6-Bromopyrazolo[1,5-a]pyridin-2-amine. (2024). CymitQuimica.
  • 安全データシート (Safety Data Sheet for Pyridine in Methanol). (2024). FUJIFILM Wako Chemicals.
  • Working with Hazardous Chemicals. Organic Syntheses.
  • Safety Data Sheet for Pyrazolo[1,5-a]pyridine. Fisher Scientific.
  • Modern Approaches to Green Bromination for a Sustainable Future. (2025). Engineered Science Publisher.
  • Bromination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Heterocyclic Chemistry.

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